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  • Product: 2,5-Dioxa-8-azaspiro[3.5]nonane
  • CAS: 1184185-17-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dioxa-8-azaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dioxa-8-azaspiro[3.5]no...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dioxa-8-azaspiro[3.5]nonane, a spirocyclic scaffold of significant interest in medicinal chemistry. The unique three-dimensional architecture of this molecule, combining an oxetane and a piperidine ring, offers a compelling alternative to traditional flat aromatic structures in drug design, potentially leading to improved physicochemical properties and novel biological activities.[1][2] This document is intended to serve as a practical resource, detailing a robust synthetic pathway and outlining the analytical techniques essential for structural verification and purity assessment.

I. Strategic Importance in Medicinal Chemistry

The "Escape from Flatland" paradigm in drug discovery has fueled the exploration of novel, three-dimensional molecular frameworks.[2] Spirocyclic systems, such as 2,5-Dioxa-8-azaspiro[3.5]nonane, are at the forefront of this movement. The incorporation of an oxetane ring can enhance aqueous solubility and metabolic stability, while the piperidine moiety provides a versatile handle for further functionalization to modulate pharmacological activity.[1][3] Consequently, this scaffold holds promise for the development of new therapeutic agents with improved drug-like properties.

II. Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane: A Multi-Step Approach

While literature on the synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane is limited, a patented multi-step approach provides a reliable pathway for its preparation.[4] This synthesis is designed for scalability and control, utilizing readily available starting materials.[4]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Compound 1 (3-((benzylamino)methyl)oxetan-3-ol) B Compound 2 (N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide) A->B Chloroacetyl chloride, Base C Compound 3 (8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one) B->C Self-cyclization, Base D Compound 4 (8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane) C->D Reduction E Compound 5 (2,5-Dioxa-8-azaspiro[3.5]nonane) D->E Catalytic Hydrogenation

Caption: Synthetic pathway for 2,5-Dioxa-8-azaspiro[3.5]nonane.

Experimental Protocols

Step 1: Synthesis of N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide (Compound 2)

  • To a solution of 3-((benzylamino)methyl)oxetan-3-ol (Compound 1) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Cool the reaction mixture to 0-10 °C.

  • Slowly add chloroacetyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by an appropriate method like Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to isolate the crude product.

Step 2: Intramolecular Cyclization to form 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one (Compound 3)

  • Dissolve Compound 2 in an inert solvent.

  • Under an inert atmosphere, add a second base to facilitate the self-cyclization.

  • Heat the reaction mixture and monitor its progress.

  • After the reaction is complete, cool the mixture and perform a suitable workup to isolate the spirocyclic lactam.

Step 3: Reduction to 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane (Compound 4)

  • In an inert atmosphere, dissolve Compound 3 in a dry solvent.

  • Add a reducing agent (e.g., lithium aluminum hydride) portion-wise at a controlled temperature.

  • Stir the reaction until the reduction is complete.

  • Carefully quench the reaction and work up to obtain the crude reduced product.

Step 4: Deprotection to Yield 2,5-Dioxa-8-azaspiro[3.5]nonane (Compound 5)

  • Dissolve the crude Compound 4 in a suitable solvent such as acetic acid.[4]

  • Add a palladium-based catalyst (e.g., palladium hydroxide on carbon).[4]

  • Subject the mixture to catalytic hydrogenation under pressure.[4]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter off the catalyst and concentrate the filtrate to obtain the final product, 2,5-Dioxa-8-azaspiro[3.5]nonane.[4]

III. Physicochemical Properties

The predicted physicochemical properties of 2,5-Dioxa-8-azaspiro[3.5]nonane are summarized in the table below. These properties are crucial for assessing its drug-likeness and potential for further development.

PropertyPredicted ValueSource
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
XLogP3-1.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0

IV. Comprehensive Characterization

Thorough characterization is imperative to confirm the structure and purity of the synthesized 2,5-Dioxa-8-azaspiro[3.5]nonane. A combination of spectroscopic techniques should be employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH2- (piperidine, adjacent to N)2.8 - 3.2Multiplet
-CH2- (piperidine, adjacent to spiro-C)1.7 - 2.1Multiplet
-CH2- (oxetane)4.4 - 4.8Singlet or AB quartet
-NH-1.5 - 2.5 (broad)Singlet

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)
Spiro-C75 - 85
-CH2- (piperidine, adjacent to N)40 - 50
-CH2- (piperidine, adjacent to spiro-C)30 - 40
-CH2- (oxetane)70 - 80

Experimental Protocol for NMR Analysis:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the definitive assignment of all proton and carbon signals.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of the piperidine ring is expected to be a dominant process. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for piperidine derivatives, leading to the formation of stable iminium ions.[5] The oxetane ring may also undergo characteristic ring-opening fragmentations.

MS_Fragmentation M Molecular Ion [M]⁺˙ F1 Fragment 1 (α-cleavage of piperidine) M->F1 F2 Fragment 2 (oxetane ring opening) M->F2 F3 Other Fragments M->F3

Caption: Predicted major fragmentation pathways for 2,5-Dioxa-8-azaspiro[3.5]nonane in EI-MS.

Experimental Protocol for MS Analysis:

  • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

  • Acquire a full scan mass spectrum in either EI or a soft ionization mode like Electrospray Ionization (ESI).

  • For ESI, the protonated molecule [M+H]⁺ is expected to be the base peak.

  • Perform tandem MS (MS/MS) on the molecular ion or protonated molecule to elucidate the fragmentation pathways and confirm the connectivity of the atoms.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (secondary amine)3300 - 3500Medium, broad
C-H stretch (alkane)2850 - 3000Strong
C-O stretch (ether)1050 - 1150Strong
N-H bend1550 - 1650Medium

Experimental Protocol for FTIR Analysis:

  • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid sample.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

V. Conclusion

2,5-Dioxa-8-azaspiro[3.5]nonane represents a valuable building block for the design of novel, three-dimensional drug candidates. The synthetic route detailed herein provides a practical and scalable method for its preparation. The outlined characterization protocols, combining NMR, MS, and FTIR, establish a robust framework for the unambiguous structural verification and purity assessment of this promising spirocyclic scaffold. This guide is intended to empower researchers to confidently synthesize and characterize this molecule, paving the way for its application in innovative drug discovery programs.

References

  • BenchChem. (2025).
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  • ChemicalBook. (2023). 3,3-DIMETHYLOXETANE(6921-35-3) 1H NMR spectrum. ChemicalBook.
  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • MDPI. (2018).
  • MDPI. (2022). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • PubChem. (n.d.). 2,5-Dioxa-8-azaspiro[3.5]nonane.
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  • ResearchGate. (2018). Spirocyclic Oxetanes: Synthesis and Properties | Request PDF.
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  • Wiley Online Library. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
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  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
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  • PubChemLite. (n.d.). 9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane.
  • PubChemLite. (n.d.). (2,5-dioxa-8-azaspiro[3.5]nonan-6-yl)methanol.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
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  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • BenchChem. (n.d.). 2,5-Dioxaspiro[3.5]nonan-8-ol.
  • BLDpharm. (n.d.). 2172107-89-8|9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane.
  • ChemicalBook. (2025, January 27). 3,3-DIMETHYLOXETANE | 6921-35-3.
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  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral... | Download Scientific Diagram.
  • RSC Publishing. (2022, October 11).

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dioxa-8-azaspiro[3.5]nonane

This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-Dioxa-8-azaspiro[3.5]nonane, a spirocyclic scaffold of increasing interest in medicinal chemistry and drug development. Reco...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-Dioxa-8-azaspiro[3.5]nonane, a spirocyclic scaffold of increasing interest in medicinal chemistry and drug development. Recognizing the current landscape of available data, this document synthesizes predicted properties with detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular framework.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional geometry that is highly advantageous in modern drug design. The rigid, defined spatial arrangement of substituents on a spirocyclic core can significantly influence a molecule's conformational flexibility, lipophilicity, and solubility—key determinants of pharmacokinetic and pharmacodynamic profiles. 2,5-Dioxa-8-azaspiro[3.5]nonane, with its embedded oxetane and piperidine-like rings, presents a novel chemical space for the development of bioactive molecules.

Molecular Structure and Core Properties

2,5-Dioxa-8-azaspiro[3.5]nonane possesses a distinct architecture that blends the structural features of an oxetane and a morpholine-like heterocycle around a central spiro carbon. This unique arrangement is anticipated to confer specific physicochemical characteristics that are advantageous for molecular design.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂Predicted
Molecular Weight 129.16 g/mol Predicted
Monoisotopic Mass 129.07898 DaPredicted
XlogP -1.1Predicted
CAS Number 1184185-17-8[1]

Table 1: Core Properties of 2,5-Dioxa-8-azaspiro[3.5]nonane.

Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane

The practical application of any molecular scaffold begins with its synthesis. A patented method outlines a viable route to 2,5-Dioxa-8-azaspiro[3.5]nonane, ensuring its accessibility for research and development.[1] The synthesis is a multi-step process that can be adapted for laboratory-scale production.[1]

Synthetic Pathway Overview

The synthesis commences with the acylation of a substituted oxetane, followed by an intramolecular cyclization to form the spirocyclic core. Subsequent reduction and deprotection steps yield the final product.[1]

Synthesis_of_2_5_Dioxa_8_azaspiro_3_5_nonane cluster_steps Synthetic Steps start 3-((benzylamino)methyl)oxetane-3-ol intermediate1 N-chloroacetylated intermediate start->intermediate1 Chloroacetyl chloride, Base intermediate2 Spirocyclic lactam intermediate1->intermediate2 Intramolecular Cyclization (Strong Base) intermediate3 N-benzyl spirocycle intermediate2->intermediate3 Reduction end 2,5-Dioxa-8-azaspiro[3.5]nonane intermediate3->end Catalytic Hydrogenation (Deprotection)

Caption: Synthetic workflow for 2,5-Dioxa-8-azaspiro[3.5]nonane.

Experimental Determination of Physicochemical Properties

Due to the novelty of this scaffold, extensive experimentally determined physicochemical data is not yet publicly available. The following sections provide robust, standardized protocols for the empirical determination of key properties.

Melting Point

The melting point is a fundamental indicator of a compound's purity. For a crystalline solid, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination [2]

  • Sample Preparation: Ensure the sample of 2,5-Dioxa-8-azaspiro[3.5]nonane is thoroughly dried and finely powdered.[3]

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm.[4]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]

  • Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[2]

Melting_Point_Determination_Workflow cluster_workflow Melting Point Determination prep Sample Preparation (Dry & Powder) load Load Capillary Tube prep->load setup Place in Melting Point Apparatus load->setup heat Controlled Heating setup->heat observe Record Melting Range heat->observe

Caption: Workflow for melting point determination.

Boiling Point

For liquid compounds, the boiling point is a critical physical constant. Given that 2,5-Dioxa-8-azaspiro[3.5]nonane is likely a liquid or low-melting solid at room temperature, determining its boiling point is essential. A related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, has a boiling point of 108-111 °C at 26 mmHg, which can serve as a preliminary estimate.

Experimental Protocol: Thiele Tube Method [5]

  • Sample Preparation: Place approximately 0.5 mL of 2,5-Dioxa-8-azaspiro[3.5]nonane into a small test tube.[5]

  • Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil.[5]

  • Heating: Gently heat the arm of the Thiele tube. Observe for a continuous stream of bubbles emerging from the capillary tube.[6]

  • Observation: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Boiling_Point_Determination_Workflow cluster_workflow Boiling Point Determination (Thiele Tube) prep Sample in Test Tube capillary Insert Inverted Capillary prep->capillary setup Assemble Thiele Tube Apparatus capillary->setup heat Heat and Observe Bubbles setup->heat cool Cool and Record Boiling Point heat->cool

Caption: Workflow for boiling point determination.

Aqueous Solubility

Aqueous solubility is a critical parameter for drug candidates, influencing absorption and bioavailability.[7] The presence of heteroatoms in 2,5-Dioxa-8-azaspiro[3.5]nonane suggests it may have some degree of water solubility.

Experimental Protocol: Shake-Flask Method [7][8]

  • Sample Preparation: Add an excess amount of 2,5-Dioxa-8-azaspiro[3.5]nonane to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Solubility_Determination_Workflow cluster_workflow Aqueous Solubility (Shake-Flask) prep Excess Compound in Solvent equilibrate Agitate to Equilibrium prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Solute Concentration separate->quantify result Determine Solubility quantify->result

Caption: Workflow for aqueous solubility determination.

pKa Determination

The basicity of the secondary amine in the 8-aza position is a crucial determinant of the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of 2,5-Dioxa-8-azaspiro[3.5]nonane in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation.[9] For 2,5-Dioxa-8-azaspiro[3.5]nonane, both ¹H and ¹³C NMR spectra will provide characteristic signals.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane and piperidine-like rings. The chemical shifts and coupling constants of these protons will provide detailed information about the molecule's conformation.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. The spiro carbon will have a characteristic chemical shift.

Experimental Protocol: NMR Sample Preparation [10]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in which the compound is soluble.

  • Concentration: Prepare a solution with an appropriate concentration for the specific NMR experiment (typically 5-20 mg in 0.5-0.7 mL of solvent).

  • Sample Loading: Transfer the solution to an NMR tube, ensuring the sample height is adequate for the spectrometer's probe.[10]

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Fragmentation: Electron impact (EI) mass spectrometry is likely to induce fragmentation of the spirocyclic system. The fragmentation pattern can provide valuable structural information.

Predicted Mass Spectrometry Data

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of 2,5-Dioxa-8-azaspiro[3.5]nonane.

AdductPredicted m/z
[M+H]⁺130.08626
[M+Na]⁺152.06820
[M-H]⁻128.07170

Table 2: Predicted m/z values for common adducts of 2,5-Dioxa-8-azaspiro[3.5]nonane.

Conclusion

2,5-Dioxa-8-azaspiro[3.5]nonane is a scaffold with significant potential in chemical and pharmaceutical research. While experimentally determined physicochemical data is currently sparse, this guide provides a solid foundation for its synthesis and characterization. The detailed protocols outlined herein offer a clear path for researchers to empirically determine the key properties of this molecule, thereby enabling its rational application in the design of novel chemical entities. As research into this and related spirocyclic systems continues, a more complete physicochemical profile will undoubtedly emerge, further solidifying its place in the medicinal chemist's toolbox.

References

  • 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane - Smolecule. (n.d.).
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  • Condamine, E., Moore, G., Marsais, F., Dupas, G., Papamicaël, C., & Levacher, V. (2005). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters, 34(7), 964-965. [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.). Retrieved January 19, 2026, from [Link]

  • Condamine, E., Moore, G., Marsais, F., Dupas, G., Papamicaël, C., & Levacher, V. (2005). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters, 34(7), 964-965. [Link]

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  • for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE - European Union. (2021, February 15). Retrieved from [Link]

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  • The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

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  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. (2025, May 23). Retrieved from https://www.mdpi.com/1422-8599/2025/2/M2011
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Foundational

An In-depth Technical Guide to 2,5-Dioxa-8-azaspiro[3.5]nonane (CAS Number: 1184185-17-8)

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Spirocyclic systems, characterized by their inherent three-dimensionality, have emerged as a compelling structural motif.[1] This guide provides a comprehensive technical overview of 2,5-Dioxa-8-azaspiro[3.5]nonane, a unique heterocyclic compound with significant potential as a building block in drug discovery and organic synthesis.[2] Its structure presents an intriguing alternative to traditional saturated heterocycles, offering a distinct vector for molecular exploration.

Physicochemical Properties

While extensive experimental data for 2,5-Dioxa-8-azaspiro[3.5]nonane is not widely published, its fundamental properties can be summarized from available data sources. These properties are crucial for its handling, formulation, and application in synthetic protocols.

PropertyValueSource
CAS Number 1184185-17-8[2]
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3]
IUPAC Name 2,5-Dioxa-8-azaspiro[3.5]nonane[3]
Synonyms 2,5-dioxa-8-azaspiro[3.5]nonane hydrochloride[4]
Predicted XlogP -1.1[5]
Predicted Hydrogen Bond Donors 1[5]
Predicted Hydrogen Bond Acceptors 3[5]

It is important to note that properties such as melting point, boiling point, and solubility would need to be determined experimentally for precise applications. The predicted low XlogP suggests good aqueous solubility, a desirable trait in drug development.[1]

Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane

A robust and scalable synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane has been detailed in the patent CN113214290B.[6] The synthetic strategy is a multi-step process that is amenable to industrial production.

Synthetic Scheme Overview

G Compound1 Compound 1 (3-((benzylamino)methyl)oxetan-3-ol) Compound2 Compound 2 Compound1->Compound2 Chloroacetyl chloride, First base (e.g., Triethylamine) Compound3 Compound 3 (N-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one) Compound2->Compound3 Self-cyclization, Second base (e.g., Sodium hydride) Compound4 Compound 4 (N-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane) Compound3->Compound4 Reduction (e.g., Lithium aluminum hydride) Compound5 Compound 5 (2,5-Dioxa-8-azaspiro[3.5]nonane) Compound4->Compound5 Catalytic hydrogenation (e.g., Pd/C)

Caption: Synthetic pathway for 2,5-Dioxa-8-azaspiro[3.5]nonane.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Compound 2 (N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide)

  • To a solution of Compound 1 (3-((benzylamino)methyl)oxetan-3-ol) in a suitable solvent such as dichloromethane, add a first base (e.g., triethylamine).

  • Cool the reaction mixture and add chloroacetyl chloride dropwise.

  • Allow the reaction to proceed to completion.

  • Work up the reaction mixture to isolate Compound 2 .

Causality: The use of a base like triethylamine is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. Chloroacetyl chloride is the acylating agent that introduces the necessary fragment for the subsequent cyclization.

Step 2: Synthesis of Compound 3 (N-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one)

  • Dissolve Compound 2 in an inert solvent.

  • In an inert atmosphere, add a second, stronger base (e.g., sodium hydride) to initiate self-cyclization.

  • Monitor the reaction until completion.

  • Isolate Compound 3 through appropriate workup procedures.

Causality: A strong base like sodium hydride is required to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the chloride in an intramolecular Williamson ether synthesis-type reaction, forming the spirocyclic lactam.

Step 3: Synthesis of Compound 4 (N-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane)

  • In an inert atmosphere, dissolve Compound 3 in a suitable solvent.

  • Add a reducing agent, such as lithium aluminum hydride, to reduce the lactam.

  • Quench the reaction carefully and perform a workup to isolate Compound 4 .

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide functionality of the lactam to the corresponding amine, yielding the N-benzylated spirocycle.

Step 4: Synthesis of Compound 5 (2,5-Dioxa-8-azaspiro[3.5]nonane)

  • Dissolve Compound 4 in a suitable solvent.

  • Perform catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere.

  • Monitor the reaction for the removal of the benzyl protecting group.

  • Filter the catalyst and concentrate the solution to obtain the final product, Compound 5 .

Causality: The benzyl group serves as a protecting group for the secondary amine. Catalytic hydrogenation is a standard and efficient method for the deprotection of benzylamines, yielding the desired final product with high purity.

Applications in Drug Development and Medicinal Chemistry

The 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold is of significant interest to drug development professionals due to its role as a piperidine bioisostere.[7] The piperidine ring is a common motif in many approved drugs, but it can be associated with metabolic instability.[1] Replacing the piperidine ring with a spirocyclic system like 2,5-Dioxa-8-azaspiro[3.5]nonane can offer several advantages:

  • Improved Physicochemical Properties: Spirocyclic scaffolds often exhibit higher aqueous solubility and a more favorable lipophilicity profile compared to their flatter carbocyclic or heterocyclic counterparts.[1]

  • Enhanced Metabolic Stability: The sp³-rich nature of spirocycles can lead to increased resistance to metabolic degradation by cytochrome P450 enzymes.[1]

  • Novel Chemical Space: The unique three-dimensional arrangement of substituents on a spirocyclic core allows for the exploration of new chemical space and the potential for novel intellectual property.[1]

A notable example of a similar scaffold in drug discovery is the development of 7-azaspiro[3.5]nonane derivatives as potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[8] This demonstrates the potential of azaspiro[3.5]nonane cores to interact with important biological targets.

Mechanism of Action as a Piperidine Bioisostere

G cluster_0 Traditional Piperidine Scaffold cluster_1 Spirocyclic Bioisostere Piperidine Piperidine Ring Target Biological Target Piperidine->Target Binding Interaction Spirocycle 2,5-Dioxa-8-azaspiro[3.5]nonane Piperidine->Spirocycle Bioisosteric Replacement Target2 Biological Target Spirocycle->Target2 Maintained or Enhanced Binding Interaction

Caption: Bioisosteric replacement of piperidine with a spirocyclic scaffold.

The nitrogen atom in the 2,5-Dioxa-8-azaspiro[3.5]nonane ring can mimic the basic nitrogen of the piperidine ring, which is often crucial for interaction with biological targets through hydrogen bonding or salt bridge formation. The spirocyclic nature of the molecule projects the substituents in distinct three-dimensional vectors, which can lead to enhanced binding affinity and selectivity for the target protein.[1]

Analytical Characterization

The structural elucidation and purity assessment of 2,5-Dioxa-8-azaspiro[3.5]nonane and its intermediates would typically involve a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the methylene protons in the oxetane and piperidine rings would be characteristic.

    • ¹³C NMR: Would confirm the number of unique carbon atoms and their chemical environment. The spiro carbon would have a distinct chemical shift.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and its fragments. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. Chiral HPLC could be employed if enantioselective synthesis is pursued.

Safety and Handling

Specific toxicity data for 2,5-Dioxa-8-azaspiro[3.5]nonane is not available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity. General safety guidelines for handling azaspiro compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.[12][13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[12]

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,5-Dioxa-8-azaspiro[3.5]nonane is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure offers a valuable alternative to the commonly used piperidine scaffold, with the potential for improved physicochemical and pharmacological properties. The availability of a scalable synthetic route further enhances its appeal for researchers and drug development professionals. As the exploration of three-dimensional chemical space continues to be a priority in the pharmaceutical industry, scaffolds like 2,5-Dioxa-8-azaspiro[3.5]nonane are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents. (n.d.).
  • 2,5-dioxa-8-azaspiro[3.5]nonane - PubChemLite. (n.d.). Retrieved from [Link]

  • 2,5-Dioxa-8-azaspiro[3.5]nonane - PubChem. (n.d.). Retrieved from [Link]

  • 9-(2-Methylpropyl)-2,5-dioxa-8-azaspiro[3.5]nonane - PubChem. (n.d.). Retrieved from [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • 9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane - PubChemLite. (n.d.). Retrieved from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025, August 30). Retrieved from [Link]

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. - ResearchGate. (n.d.). Retrieved from [Link]

  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates | Request PDF - ResearchGate. (2025, October 18). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents. (n.d.).
  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (n.d.). Retrieved from [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • BJOC - Search Results - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (n.d.). Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

Sources

Exploratory

"discovery and history of azaspiro nonane compounds"

An In-depth Technical Guide to the Discovery and History of Azaspiro[4.5]nonane Compounds Abstract The azaspiro[4.5]nonane scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of psych...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Azaspiro[4.5]nonane Compounds

Abstract

The azaspiro[4.5]nonane scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of psychotropic agents. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important class of compounds. We will explore the pivotal moments, from the initial synthetic strategies to the landmark discovery of buspirone and its congeners. The narrative will delve into the structure-activity relationships (SAR) that have guided the development of these compounds and the pharmacological mechanisms that underpin their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of azaspiro[4.5]nonane compounds.

The Genesis of a Privileged Scaffold: Early History and Discovery

The story of azaspiro[4.5]nonane compounds is intrinsically linked to the quest for novel therapeutics for central nervous system (CNS) disorders. The unique three-dimensional structure of the spirocyclic system, which consists of a five-membered and a six-membered ring sharing a single carbon atom, offered medicinal chemists a rigid and sterically defined scaffold to explore new chemical space.

The foundational chemistry for the azaspiro[4.5]nonane core, specifically the 8-azaspiro[4.5]decane-7,9-dione moiety, was established through well-known organic reactions. The key synthetic step involves the condensation of a cycloalkanone with an amine and a cyanide source, followed by hydrolysis and cyclization, a variation of the Strecker synthesis. However, it was the strategic application of this scaffold in drug discovery programs of the mid-20th century that brought it to prominence.

Researchers at Mead Johnson Pharmaceutical Division, in the 1970s, were instrumental in exploring the therapeutic potential of this class of compounds. Their initial efforts were directed towards finding new antipsychotic agents, a field that was at the time dominated by the butyrophenone class of drugs. This research led to the synthesis of a series of compounds, including buspirone, which would later redefine the treatment of anxiety disorders.

Buspirone: A Paradigm Shift in Anxiolytic Therapy

The discovery of buspirone (originally designated MJ-9022) stands as a landmark achievement in the history of azaspiro[4.5]nonane compounds. Synthesized in 1972, it was initially investigated for its potential as an antipsychotic. However, during clinical trials, buspirone demonstrated a unique pharmacological profile. While it lacked significant antipsychotic efficacy, it showed remarkable anxiolytic properties without the sedative, hypnotic, and muscle-relaxant effects associated with the benzodiazepines, the standard of care for anxiety at the time.

This serendipitous discovery led to a paradigm shift in the understanding and treatment of anxiety. Buspirone was found to exert its therapeutic effects primarily through its action as a partial agonist at the serotonin 5-HT1A receptor. This was a significant departure from the GABAergic mechanism of benzodiazepines and opened up a new avenue for the development of non-sedating anxiolytics. The U.S. Food and Drug Administration (FDA) approved buspirone for the treatment of generalized anxiety disorder in 1986.

The success of buspirone spurred further research into related azaspiro[4.5]nonane derivatives, leading to the development of other notable compounds such as gepirone and ipsapirone, which also exhibit high affinity for the 5-HT1A receptor.

Synthetic Strategies and Methodologies

The synthesis of the azaspiro[4.5]nonane core is a well-established process, with the most common approach being the formation of the spirocyclic imide, often referred to as the glutarimide or succinimide moiety depending on the ring size.

Core Synthesis: The Bucherer-Bergs Reaction

A prevalent method for constructing the azaspiro[4.5]decane-7,9-dione core is a variation of the Bucherer-Bergs reaction. This multi-component reaction provides an efficient route to spirohydantoins, which can then be converted to the desired spiro-imide.

Experimental Protocol: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

  • Step 1: Spirohydantoin Formation. To a solution of cyclohexanone in aqueous ethanol, add potassium cyanide and ammonium carbonate.

  • Step 2: Heating. Heat the reaction mixture in a sealed vessel at 60-70°C for 5-10 hours.

  • Step 3: Hydrolysis. Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the spirohydantoin product. Filter and wash the solid.

  • Step 4: Conversion to Amino Acid. Hydrolyze the spirohydantoin with a strong base (e.g., barium hydroxide) at elevated temperatures to yield the corresponding amino acid.

  • Step 5: Cyclization. Heat the amino acid intermediate above its melting point to induce cyclization and formation of the 8-azaspiro[4.5]decane-7,9-dione.

Bucherer_Bergs_Reaction Cyclohexanone Cyclohexanone Reagents1 + KCN + (NH4)2CO3 Cyclohexanone->Reagents1 Spirohydantoin Spirohydantoin Intermediate Reagents1->Spirohydantoin Reagents2 + Ba(OH)2 + Heat Spirohydantoin->Reagents2 AminoAcid Amino Acid Intermediate Reagents2->AminoAcid Reagents3 Heat AminoAcid->Reagents3 AzaspirodecaneDione 8-Azaspiro[4.5]decane-7,9-dione Reagents3->AzaspirodecaneDione

Caption: Synthesis of the azaspiro[4.5]decane-7,9-dione core.

Synthesis of Buspirone

The synthesis of buspirone involves the N-alkylation of the pre-formed 8-azaspiro[4.5]decane-7,9-dione with a suitable alkylating agent containing the pyrimidinylpiperazine moiety.

Experimental Protocol: Synthesis of Buspirone

  • Step 1: Preparation of the Nucleophile. Treat 8-azaspiro[4.5]decane-7,9-dione with a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the corresponding anion.

  • Step 2: Preparation of the Electrophile. The synthesis of the N-(4-chlorobutyl)pyrimidinylpiperazine side chain can be achieved through various multi-step procedures, often starting from 2-aminopyrimidine and bis(2-chloroethyl)amine.

  • Step 3: N-Alkylation. Add the N-(4-chlorobutyl)pyrimidinylpiperazine electrophile to the solution of the deprotonated azaspiro[4.5]decane-7,9-dione.

  • Step 4: Work-up and Purification. Heat the reaction mixture to drive the alkylation to completion. After cooling, perform an aqueous work-up and purify the crude product by recrystallization or column chromatography to yield buspirone.

Buspirone_Synthesis cluster_reactants Reactants AzaspiroDione 8-Azaspiro[4.5]decane-7,9-dione Base + K2CO3 in DMF AzaspiroDione->Base SideChain N-(4-chlorobutyl)pyrimidinyl- piperazine Buspirone Buspirone SideChain->Buspirone Alkylation Base->Buspirone five_HT1A_Signaling cluster_membrane Cell Membrane Buspirone Buspirone (Partial Agonist) Receptor 5-HT1A Receptor Buspirone->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization (Reduced Neuronal Firing) GIRK->Hyperpolarization Efflux of K_ion K+ K_ion->GIRK

Caption: Simplified 5-HT1A receptor signaling pathway.

The partial agonism of buspirone is a key feature of its clinical profile. It can act as an agonist in states of low serotonergic tone and as a functional antagonist in the presence of high concentrations of serotonin, thereby acting as a stabilizer of the serotonergic system.

Structure-Activity Relationships (SAR)

The extensive research on azaspiro[4.5]nonane derivatives has led to a well-defined understanding of their structure-activity relationships. The general structure can be divided into three key components:

  • The Azaspiro[4.5]decane-7,9-dione Headgroup: This bulky, lipophilic group is crucial for anchoring the molecule in the receptor binding pocket. Modifications to the spirocyclic ring system can influence selectivity and potency.

  • The Alkyl Spacer: The length of the alkyl chain connecting the headgroup to the terminal amine is critical for optimal activity. A four-carbon (butyl) chain is generally found to be optimal for high affinity at the 5-HT1A receptor.

  • The Terminal Amine Moiety: This part of the molecule is responsible for key interactions with the receptor and significantly influences the pharmacological profile. For buspirone, gepirone, and ipsapirone, this is a pyrimidinylpiperazine group, which contributes to the high 5-HT1A affinity.

CompoundTerminal Amine Moiety5-HT1A Ki (nM)Dopamine D2 Ki (nM)
Buspirone Pyrimidinylpiperazine~10-20~500-1000
Gepirone Pyrimidinylpiperazine~10-30>1000
Ipsapirone Pyrimidinylpiperazine~5-15>1000

Note: Ki values are approximate and can vary between studies.

The data clearly indicates that while these compounds are potent 5-HT1A receptor ligands, their affinity for the dopamine D2 receptor is significantly lower, which explains their lack of classical antipsychotic effects and a more favorable side-effect profile.

Conclusion and Future Directions

The discovery and development of azaspiro[4.5]nonane compounds represent a significant chapter in the history of medicinal chemistry and neuroscience. From their origins in a search for new antipsychotics to the serendipitous discovery of a novel class of non-sedating anxiolytics, these compounds have had a lasting impact on the treatment of CNS disorders. The story of buspirone, in particular, highlights the importance of careful clinical observation and the pursuit of unexpected findings.

Future research in this area is likely to focus on the development of more selective and potent ligands for 5-HT1A and other related receptors, with the aim of further improving therapeutic efficacy and reducing side effects. The rigid and well-defined structure of the azaspiro[4.5]nonane scaffold will undoubtedly continue to serve as a valuable platform for the design of new and innovative medicines.

References

  • Eison, A. S., & Temple, D. L. (1986). Buspirone: review of its pharmacology and current perspectives on its mechanism of action. The American journal of medicine, 80(3B), 1-9. [Link]

  • Goa, K. L., & Ward, A. (1986). Buspirone. A preliminary review of its pharmacological properties and therapeutic efficacy as an anxiolytic. Drugs, 32(2), 114-129. [Link]

  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain research, 1461, 111-118. [Link]

  • Ribeiro, L. A., De Vry, J., Matos, M. H., Schultenkämper, C., & Griebel, G. (2003). Anxiolytic-like effects of the 5-HT1A receptor agonists buspirone, gepirone and ipsapirone in the defensive marble-burying test in mice. Behavioural pharmacology, 14(1), 79-83. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signaling pathways in brain. Cellular signalling, 22(10), 1406-1412. [Link]

Foundational

Quantum Chemical Calculations for 2,5-Dioxa-8-azaspiro[3.5]nonane: A Technical Guide

Abstract This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2,5-Dioxa-8-azaspiro[3.5]nonane, a spirocyclic heteroalkane of interest in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2,5-Dioxa-8-azaspiro[3.5]nonane, a spirocyclic heteroalkane of interest in medicinal chemistry and materials science. The unique spirocyclic structure, incorporating both oxetane and piperidine rings, presents distinct conformational and electronic properties that can be elucidated through computational methods.[1] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed protocol based on Density Functional Theory (DFT). We will explore the causality behind methodological choices, from basis set selection to the interpretation of electronic properties such as frontier molecular orbitals and molecular electrostatic potential, thereby providing a self-validating system for robust computational analysis.

Introduction: The Rationale for a Computational Approach

2,5-Dioxa-8-azaspiro[3.5]nonane is a fascinating molecule characterized by its spirocyclic core, where an oxetane and a piperidine ring are joined by a single carbon atom.[2] This rigid yet three-dimensional structure is a desirable scaffold in drug design, as it can present substituents in well-defined spatial orientations, potentially enhancing binding affinity and selectivity to biological targets.[1] The presence of heteroatoms (two oxygen and one nitrogen) introduces polarity and potential for hydrogen bonding, further influencing its intermolecular interactions.

Experimental characterization of such molecules can be complex and resource-intensive. Quantum chemical calculations offer a powerful, complementary approach to:

  • Determine the most stable three-dimensional conformations.

  • Understand the electronic structure and reactivity.

  • Predict spectroscopic properties.

  • Guide synthetic efforts and derivatization strategies.

This guide will focus on a DFT-based workflow, which provides a favorable balance of accuracy and computational cost for molecules of this size and complexity.[3][4][5]

Theoretical Foundations: A Primer on DFT

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.[3] Unlike wavefunction-based methods, DFT is based on the principle that the total energy of a system is a unique functional of its electron density. This approach significantly reduces the computational expense while often maintaining a high level of accuracy.[5]

The core of a DFT calculation involves solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that generate the same electron density as the real, interacting system.[3] The primary challenge in DFT lies in the approximation of the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust methodology for the quantum chemical analysis of 2,5-Dioxa-8-azaspiro[3.5]nonane.

Molecular Structure Preparation

The initial step is to generate a three-dimensional structure of the molecule. This can be done using molecular building software or by retrieving the structure from a database such as PubChem.[2] The chemical structure is provided below:

  • Molecular Formula: C₆H₁₁NO₂[2]

  • SMILES: C1COCN1C2(COC2)

It is crucial to start with a reasonable initial geometry, as this will expedite the subsequent optimization process.

Conformational Analysis

Due to the flexibility of the six-membered ring, a conformational search is recommended to identify the lowest energy conformer.[6][7] While quantum mechanical methods can be used for this, a more efficient approach is to use a lower-cost molecular mechanics force field to generate a set of low-energy conformers, followed by DFT optimization of the most promising candidates.[6][7] The cyclohexane-like piperidine ring can adopt chair, boat, and twist-boat conformations, and the relative orientation of the oxetane ring will further influence the overall geometry.

Geometry Optimization and Frequency Analysis

The heart of the computational study is the geometry optimization, which locates the minimum energy structure on the potential energy surface.

Protocol:

  • Method Selection: Choose a suitable DFT functional and basis set.

    • Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules, offering a good balance of accuracy for both structure and energetics.

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point for initial optimizations. For higher accuracy, a triple-zeta basis set like 6-311+G(d,p) is recommended. The inclusion of polarization functions (d,p) is essential for accurately describing the geometry around the heteroatoms, and diffuse functions (+) are important for describing non-covalent interactions and anions.

  • Software Input: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). The input will specify the initial coordinates, the chosen method and basis set, and the type of calculation (geometry optimization).

  • Execution: Run the geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Frequency Calculation: Following a successful optimization, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

The following diagram illustrates the computational workflow:

G Computational Workflow for 2,5-Dioxa-8-azaspiro[3.5]nonane cluster_prep 1. Preparation cluster_qm 2. Quantum Mechanics cluster_analysis 3. Analysis start Initial 3D Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) conf_search->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic verify Verify Minimum (No Imaginary Frequencies) freq_calc->verify thermo Thermodynamic Properties freq_calc->thermo

Caption: A flowchart of the quantum chemical calculation workflow.

Electronic Property Analysis

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted.

3.4.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[8][9]

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). Regions of the molecule with large HOMO coefficients are likely sites for electrophilic attack.[10]

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). Regions with large LUMO coefficients are susceptible to nucleophilic attack.[10]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability.[9] A smaller gap suggests higher reactivity.[9]

3.4.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule.[11][12][13] It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

  • Red/Orange/Yellow: Regions of negative potential, indicating electron-rich areas. These are likely sites for electrophilic attack and hydrogen bond acceptance.[14][15]

  • Blue/Green: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are potential hydrogen bond donor sites.[14][15]

The MEP map for 2,5-Dioxa-8-azaspiro[3.5]nonane is expected to show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms, particularly the one attached to the nitrogen.

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and concise manner.

Table 1: Key Computational Parameters
ParameterRecommended Value/MethodRationale
Functional B3LYPA robust hybrid functional with a proven track record for organic molecules.
Basis Set 6-311+G(d,p)A triple-zeta basis set with diffuse and polarization functions for high accuracy.
Solvation Model IEFPCM (water)An implicit solvation model to account for the effects of a solvent environment.
Software Gaussian, ORCA, GAMESSWidely used and validated quantum chemistry software packages.
Table 2: Predicted Properties of 2,5-Dioxa-8-azaspiro[3.5]nonane (Hypothetical)
PropertyPredicted ValueInterpretation
Total Energy (Hartree) Calculated ValueThe electronic energy of the optimized structure.
Dipole Moment (Debye) Calculated ValueA measure of the molecule's overall polarity.
E(HOMO) (eV) Calculated ValueIndicates the electron-donating ability.
E(LUMO) (eV) Calculated ValueIndicates the electron-accepting ability.
HOMO-LUMO Gap (eV) Calculated ValueRelates to chemical stability and reactivity.

The logical relationship for selecting the appropriate computational methodology is depicted below:

G Methodology Selection Logic problem Define Research Question (e.g., reactivity, conformation) method_choice Select Method (DFT) problem->method_choice system Define Molecular System (2,5-Dioxa-8-azaspiro[3.5]nonane) system->method_choice accuracy Required Accuracy functional_choice Select Functional (e.g., B3LYP) accuracy->functional_choice cost Computational Resources basis_set_choice Select Basis Set (e.g., 6-311+G(d,p)) cost->basis_set_choice method_choice->functional_choice functional_choice->basis_set_choice

Caption: Decision-making process for selecting the computational method.

Conclusion and Outlook

This guide has provided a detailed, step-by-step protocol for performing and interpreting quantum chemical calculations on 2,5-Dioxa-8-azaspiro[3.5]nonane using Density Functional Theory. By following this self-validating workflow, researchers can gain valuable insights into the conformational preferences, electronic structure, and reactivity of this important spirocyclic scaffold. The judicious choice of computational methods and basis sets, as outlined, is paramount for achieving a balance between accuracy and computational efficiency.[4][16][17] The data generated from these calculations can effectively guide the rational design of novel derivatives for applications in drug discovery and materials science.

References

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (n.d.). RSC Publishing. Retrieved from [Link]

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  • Conformational Searching with Quantum Mechanics. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Electrostatic Potential maps. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). Retrieved from [Link]

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  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • frontier molecular orbital analysis. (2020, April 18). YouTube. Retrieved from [Link]

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  • HOMO and LUMO. (n.d.). Wikipedia. Retrieved from [Link]

  • Density Functional Theory (DFT) | Computational Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (n.d.). JACS Au. Retrieved from [Link]

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  • How to choose the best method and basis set for a calculation in computational chemistry? (2015, December 29). Retrieved from [Link]

  • Basis Set and their correlations with quantum chemical computations. (n.d.). Jetir.Org. Retrieved from [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 21). ChemRxiv. Retrieved from [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 5). ChemRxiv. Retrieved from [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 26). ResearchGate. Retrieved from [Link]

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  • Selection Method of Basis Set in Quantum Chemistry. (n.d.). CD ComputaBio. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide on the Solubility and Lipophilicity of 2,5-Dioxa-8-azaspiro[3.5]nonane

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Physicochemical Keystone of Drug Discovery In the landscape of modern drug discovery, underst...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Physicochemical Keystone of Drug Discovery

In the landscape of modern drug discovery, understanding the fundamental physicochemical properties of a novel chemical entity is paramount. Among these, aqueous solubility and lipophilicity stand out as critical determinants of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide focuses on 2,5-Dioxa-8-azaspiro[3.5]nonane, a unique spirocyclic scaffold with potential applications in medicinal chemistry. The presence of both hydrophilic (ether and amine functionalities) and lipophilic (aliphatic rings) characteristics within its structure makes a thorough investigation of its solubility and lipophilicity particularly insightful.[1]

While extensive experimental data for this specific molecule is not widely published, this guide will provide a comprehensive framework for its characterization. We will begin by examining computationally predicted values to establish a baseline understanding. Subsequently, we will delve into the established, gold-standard experimental methodologies that would be employed to definitively determine these properties. This dual approach, combining in silico prediction with rigorous experimental validation, represents a cornerstone of contemporary drug development.

Predicted Physicochemical Properties of 2,5-Dioxa-8-azaspiro[3.5]nonane

Computational tools offer a rapid, cost-effective means to estimate the physicochemical properties of novel compounds, guiding initial synthesis and screening efforts. For 2,5-Dioxa-8-azaspiro[3.5]nonane (Molecular Formula: C6H11NO2), publicly available databases provide the following predicted values:

PropertyPredicted ValueSource
XlogP -1.1PubChem[2]
Molecular Weight 129.16 g/mol PubChem[2]
Topological Polar Surface Area 38.7 ŲPubChem[2]

These predicted values suggest that 2,5-Dioxa-8-azaspiro[3.5]nonane is likely to be a highly polar and water-soluble compound, with a negative XlogP indicating a preference for the aqueous phase over an octanol phase. Such characteristics are often favorable for achieving good aqueous solubility but may present challenges in traversing biological membranes, a process that often requires a degree of lipophilicity.

These predictions align with the principles of Lipinski's Rule of 5 , a foundational guideline in drug discovery for predicting the oral bioavailability of a compound.[3][4][5] A compound generally shows good oral bioavailability if it adheres to the following criteria:

  • A molecular weight of less than 500 Daltons.[4][5]

  • A logP value less than 5.[4][5]

  • No more than 5 hydrogen bond donors.[4][5]

  • No more than 10 hydrogen bond acceptors.[4][5]

Based on its structure, 2,5-Dioxa-8-azaspiro[3.5]nonane is well within these parameters, making it an interesting candidate for further investigation. However, it is crucial to recognize that these are computational estimations.[6][7] Rigorous experimental validation is necessary to confirm these properties and to fully understand the compound's behavior.

Experimental Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical factor influencing its dissolution and absorption. The shake-flask method , as outlined in OECD Guideline 105, is the gold-standard technique for determining the water solubility of a substance.[8][9]

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined analytically.

Experimental Workflow:

Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method.

Detailed Step-by-Step Protocol:

  • Preparation of the Test System:

    • Add an excess amount of 2,5-Dioxa-8-azaspiro[3.5]nonane to a suitable vessel (e.g., a glass flask with a screw cap). The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of purified water (e.g., deionized or distilled).

    • Prepare several such flasks to assess equilibrium at different time points.

  • Equilibration:

    • Place the flasks in a constant temperature water bath or incubator (typically 25 °C or 37 °C to mimic physiological conditions).

    • Agitate the flasks using a mechanical shaker or magnetic stirrer. The agitation should be vigorous enough to ensure thorough mixing but not so intense as to cause the formation of emulsions.

    • Allow the system to equilibrate for a defined period (e.g., 24, 48, and 72 hours). It is essential to demonstrate that the concentration of the dissolved compound does not change significantly between later time points, confirming that equilibrium has been reached.[8]

  • Phase Separation:

    • After equilibration, the undissolved solid must be separated from the aqueous phase. This is typically achieved by centrifugation at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.[9]

    • Alternatively, filtration using a filter that does not adsorb the test substance can be employed.

  • Quantification:

    • Carefully remove an aliquot of the clear, saturated aqueous solution.

    • Determine the concentration of 2,5-Dioxa-8-azaspiro[3.5]nonane in the aliquot using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is a common choice.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • The solubility is reported as the average concentration from the samples where equilibrium was confirmed. The results are typically expressed in units of mg/L, g/L, or mol/L.

Experimental Determination of Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly quantified as the octanol-water partition coefficient (P) , or its logarithmic form, logP . The shake-flask method, detailed in OECD Guideline 107, is the traditional and most reliable method for its determination.[10][11]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.[12][13]

Experimental Workflow:

G A Start: Prepare Octanol and Water Phases B Dissolve Compound in One Phase A->B C Combine Phases and Equilibrate with Agitation B->C D Separate Octanol and Water Layers via Centrifugation C->D E Quantify Compound Concentration in Each Phase D->E F Calculate LogP E->F

Caption: Workflow for logP Determination by the Shake-Flask Method.

Detailed Step-by-Step Protocol:

  • Preparation of Solvents:

    • Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate. This is a critical step to ensure that the volumes of the two phases do not change during the experiment.[11]

  • Test Substance Preparation:

    • Prepare a stock solution of 2,5-Dioxa-8-azaspiro[3.5]nonane in the solvent in which it is more soluble (based on the predicted negative logP, this would likely be the aqueous phase). The initial concentration should be chosen to be below the solubility limit in both phases.

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase containing the test substance.

    • Securely cap the vessel and shake it to facilitate the partitioning of the compound between the two phases. The shaking should be performed at a constant temperature.[11]

    • Allow the system to equilibrate. As with the solubility measurement, it is advisable to test multiple equilibration times to ensure a true equilibrium is reached.

  • Phase Separation:

    • Separate the two phases by centrifugation. This is the most effective way to ensure a clean separation without cross-contamination of the layers.[11]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of 2,5-Dioxa-8-azaspiro[3.5]nonane in each aliquot using a suitable analytical method, such as HPLC.

  • Calculation of logP:

    • The partition coefficient (P) is calculated using the following formula: P = [Concentration in Octanol] / [Concentration in Water]

    • The logP is then simply the base-10 logarithm of P: logP = log10(P)

For ionizable compounds, it is important to consider the influence of pH on lipophilicity. The distribution coefficient (logD ) is the effective lipophilicity at a given pH and is often more physiologically relevant. For a basic compound like 2,5-Dioxa-8-azaspiro[3.5]nonane, the logD would be determined at a physiological pH of 7.4.

Computational Prediction of Solubility and Lipophilicity

While experimental determination is the definitive standard, a variety of computational methods are available for the in silico prediction of these properties. These methods are broadly categorized into two types:

  • Substructure-based methods: These approaches, such as ALOGP and XLOGP3 , calculate the logP of a molecule by summing the contributions of its individual atoms or fragments.[13][14] These methods are computationally fast and are widely used in large-scale virtual screening.

  • Whole-molecule methods: These methods consider the entire 3D structure of the molecule and its interactions with the solvent. They are generally more computationally intensive but can provide a more accurate prediction.[15][16]

The prediction of aqueous solubility (often expressed as logS ) is generally more complex than logP prediction due to the intricate nature of the dissolution process, which involves overcoming the crystal lattice energy of the solid as well as solvation.

It is important to note that while these computational tools are invaluable for prioritizing compounds in the early stages of drug discovery, they are not a substitute for experimental validation.[17][18]

Conclusion: An Integrated Approach to Physicochemical Characterization

The successful development of 2,5-Dioxa-8-azaspiro[3.5]nonane, or any novel chemical entity, hinges on a thorough understanding of its fundamental physicochemical properties. While in silico predictions provide a valuable starting point, suggesting that this compound is likely to be highly water-soluble, definitive characterization requires rigorous experimental determination of its aqueous solubility and lipophilicity using established methodologies such as the shake-flask methods.

By integrating computational predictions with gold-standard experimental techniques, researchers can build a comprehensive physicochemical profile of 2,5-Dioxa-8-azaspiro[3.5]nonane. This knowledge is not merely academic; it is a critical enabler of rational drug design, allowing for the optimization of ADME properties and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

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Foundational

Unlocking the Therapeutic Promise of Azaspiro Compounds: A Technical Guide to Exploring Biological Activities

Foreword: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that can address unmet medical needs is paramount. Among the myriad of heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that can address unmet medical needs is paramount. Among the myriad of heterocyclic systems, azaspiro compounds have emerged as a particularly privileged scaffold. Their unique three-dimensional spirocyclic core imparts a conformational rigidity and structural complexity that offers distinct advantages in molecular recognition and target engagement. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the potential biological activities of these fascinating molecules. We will delve into the methodologies for evaluating their therapeutic potential, grounded in scientific integrity and practical, field-proven insights.

The Azaspiro Core: A Gateway to Diverse Bioactivity

The inherent structural features of the azaspiro framework, characterized by a nitrogen atom at a spirocyclic junction, provide a versatile platform for the synthesis of diverse compound libraries. This structural diversity translates into a broad spectrum of biological activities, with prominent examples in oncology, infectious diseases, and neurology.

Anticancer Potential: Targeting the Hallmarks of Cancer

A significant body of research has highlighted the potent anticancer properties of novel azaspiro compounds. These molecules have been shown to interfere with multiple facets of cancer progression, including uncontrolled proliferation, evasion of apoptosis, and cell migration.

Several studies have demonstrated that azaspiro derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. For instance, certain oxa/azaspiro[1][2]trienone derivatives have been shown to arrest the cell cycle in the G0/G1 phase and trigger mitochondria-mediated apoptosis.[3] This is often accompanied by the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3] The disruption of the mitochondrial membrane potential is a key event in this process, leading to the release of cytochrome c and the activation of caspase cascades.

Another avenue of anticancer activity for azaspiro compounds is the inhibition of key enzymes involved in cancer cell signaling. For example, certain diazaspiro compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4] By inhibiting PARP, these compounds can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.

The anticancer efficacy of azaspiro compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory 50% (GI50) values against a panel of human cancer cell lines. These assays are fundamental in early-stage drug discovery for identifying promising lead compounds.[5][6][7]

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesA549 (Lung)0.18 - 0.19[8][9]
MDA-MB-231 (Breast)0.08 - 0.09[8][9]
HeLa (Cervical)0.14 - 0.15[8][9]
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-onesA549 (Lung)0.17[10]
MDA-MB-231 (Breast)0.05[10]
HeLa (Cervical)0.07[10]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]K562 (Leukemia)4.2 - 24.1[11][12][13]
Jurkat (T-lymphocyte)4.2 - 24.1[11][12][13]
HeLa (Cervical)4.2 - 24.1[11][12][13]
CT26 (Colon)4.2 - 24.1[11][12][13]
Oxa/azaspiro[1][2]trienonesMCF-7 (Breast)< 2[3]
1-Thia-4-azaspiro[4.5]decane derivativesHepG-2 (Liver)Moderate to High[14]
PC-3 (Prostate)Moderate to High[14]
HCT116 (Colorectal)Moderate to High[14]

Table 1: Representative anticancer activities of various azaspiro compound classes against different human cancer cell lines.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with unique mechanisms of action. Azaspiro compounds have shown promise as a new class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria.[15]

While the precise mechanisms are still under investigation for many novel azaspiro compounds, their antimicrobial effects are likely due to the disruption of essential bacterial processes. This could include inhibition of cell wall synthesis, protein synthesis, or DNA replication. The unique three-dimensional structure of azaspiro compounds may allow them to interact with bacterial targets that are not effectively inhibited by existing classes of antibiotics.

Enzyme Inhibition: Modulating Key Biological Pathways

The rigid and well-defined stereochemistry of azaspiro compounds makes them attractive candidates for the design of potent and selective enzyme inhibitors. This has significant implications for the treatment of a wide range of diseases, including neurodegenerative disorders and viral infections.

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[16][17][18][19] Several azaspiro-based compounds have been explored as potential AChE inhibitors.

The inhibition of viral proteases is a critical strategy in the development of antiviral drugs. The unique structural features of azaspirocycles have been leveraged to design potent inhibitors of viral proteases, such as the SARS-CoV-2 3C-like protease.[20] These inhibitors can effectively block viral replication and represent a promising avenue for the development of new antiviral therapies.

Methodologies for Evaluating Biological Activity: A Practical Guide

The exploration of the biological activities of novel azaspiro compounds requires a robust and systematic experimental approach. This section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity Assessment

The initial screening of novel compounds for anticancer activity is typically performed using in vitro cell-based assays.[21][22] These assays provide a rapid and cost-effective means of identifying compounds that exhibit cytotoxicity or antiproliferative effects against cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate at a density of 4,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the novel azaspiro compounds in the appropriate cell culture medium. Add the compounds to the wells at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, MDA-MB-231) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Azaspiro Compound Serial Dilutions treatment Compound Treatment (48-72h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Value Calculation readout->calculation

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) of a novel compound is a fundamental step in assessing its antimicrobial potential.[2][23][24] The broth microdilution method is a widely used and standardized technique for this purpose.[25][26]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the azaspiro compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the wells with the bacterial suspension and incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Azaspiro Compound Serial Dilutions inoculation Inoculation of 96-well Plate compound_dilution->inoculation bacterial_culture Bacterial Inoculum Preparation bacterial_culture->inoculation incubation Incubation (16-20h at 37°C) inoculation->incubation mic_determination Visual Inspection for MIC Determination incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay for measuring AChE activity and screening for its inhibitors.[17][27]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the azaspiro compound (test inhibitor) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations. Incubate for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to the wells.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

Beyond the Benchtop: The Importance of Pharmacokinetic Profiling

While in vitro activity is a crucial first step, understanding a compound's pharmacokinetic (PK) profile is essential for its successful development into a therapeutic agent.[1][28][29] Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[30] Early assessment of ADME properties can help identify potential liabilities and guide the optimization of lead compounds.[31]

Key Pharmacokinetic Parameters:
  • Absorption: The process by which a drug enters the bloodstream.

  • Distribution: The reversible transfer of a drug from one location to another within the body.

  • Metabolism: The chemical conversion of a drug into other compounds (metabolites) by the body.

  • Excretion: The removal of a drug and its metabolites from the body.

Computational models and in vitro assays (e.g., Caco-2 permeability, microsomal stability) are valuable tools for predicting the pharmacokinetic behavior of novel compounds in the early stages of drug discovery.[31]

Future Directions and Concluding Remarks

The exploration of the biological activities of novel azaspiro compounds is a vibrant and rapidly evolving field. The unique structural attributes of this scaffold continue to provide a fertile ground for the discovery of new therapeutic agents with diverse mechanisms of action. Future research will likely focus on:

  • Expansion of Chemical Space: The synthesis of novel and more complex azaspiro libraries to explore a wider range of biological targets.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: The progression of promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

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  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2021). MDPI.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene.
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Protocols & Analytical Methods

Method

Application Note: 2,5-Dioxa-8-azaspiro[3.5]nonane as a Versatile Building Block for Spirocyclic Scaffolds in Synthesis

Introduction: Embracing Three-Dimensionality in Modern Synthesis In contemporary drug discovery and materials science, there is a significant movement to "escape from flatland"—a paradigm shift away from planar, aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Modern Synthesis

In contemporary drug discovery and materials science, there is a significant movement to "escape from flatland"—a paradigm shift away from planar, aromatic structures towards more complex, three-dimensional (3D) molecular architectures.[1] Molecules rich in sp³-hybridized centers often exhibit improved physicochemical properties, including enhanced solubility and metabolic stability, which are critical for the development of successful therapeutic agents.[2] Spirocyclic compounds, which feature two rings joined by a single common atom, are exemplary scaffolds in this regard. Their rigid, well-defined 3D geometry provides unique vectors for substituent placement, influencing conformational flexibility and interaction with biological targets.[2][3]

This application note focuses on 2,5-Dioxa-8-azaspiro[3.5]nonane , a unique building block that merges an oxetane ring with a piperidine-like morpholine ether moiety through a spirocyclic linkage. The presence of the strained oxetane ring, a known bioisostere for carbonyl groups, combined with the secondary amine for versatile functionalization, makes this compound a powerful tool for introducing 3D complexity.[3] We will explore its synthesis, core reactivity, and provide detailed protocols for its use as a foundational element in constructing diverse and novel chemical entities.

Physicochemical and Structural Data

A thorough understanding of a building block's properties is fundamental to its effective application. The key characteristics of 2,5-Dioxa-8-azaspiro[3.5]nonane are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[4][5]
Molecular Weight 129.16 g/mol [4]
CAS Number 1184185-17-8[6]
Monoisotopic Mass 129.07898 Da[4]
Predicted XlogP -1.1[4]
SMILES C1COC2(CN1)COC2[4]
InChIKey IOSOHRRBMBVUNY-UHFFFAOYSA-N[4]

Overview of the Synthetic Route

While 2,5-Dioxa-8-azaspiro[3.5]nonane is commercially available from various suppliers, understanding its synthesis provides context for its purity and potential byproducts. A patented method outlines a robust, multi-step route suitable for scalable production.[6]

G start_node Compound 1 (3-((benzylamino)methyl)oxetan-3-ol) step1_node Step 1: Acylation (Chloroacetyl Chloride, Base) start_node->step1_node Reactant intermediate1_node Compound 2 (N-Chloroacetyl Intermediate) step1_node->intermediate1_node Yields step2_node Step 2: Intramolecular Cyclization (Base, Inert Atmosphere) intermediate1_node->step2_node Reactant intermediate2_node Compound 3 (Lactam Intermediate) step2_node->intermediate2_node Yields step3_node Step 3: Reduction (Reducing Agent) intermediate2_node->step3_node Reactant intermediate3_node Compound 4 (N-Bn Protected Spirocycle) step3_node->intermediate3_node Yields step4_node Step 4: Deprotection (Catalytic Hydrogenation) intermediate3_node->step4_node Reactant end_node Compound 5 (2,5-Dioxa-8-azaspiro[3.5]nonane) step4_node->end_node Final Product G start 2,5-Dioxa-8-azaspiro[3.5]nonane (Parent Scaffold) protocol1 Protocol 1: N-Acylation start->protocol1 protocol2 Protocol 2: Reductive Amination start->protocol2 reagent1 {R-COCl | (Acid Chloride)} reagent1->protocol1 product1 N-Acyl Derivative (Amide) protocol1->product1 reagent2 {R'-CHO | (Aldehyde)} reagent2->protocol2 product2 N-Alkyl Derivative (Amine) protocol2->product2

Caption: Key N-functionalization pathways for the spirocyclic scaffold.

Protocol 1: N-Acylation with an Acid Chloride

This protocol details the formation of an amide linkage, a cornerstone reaction for appending diverse chemical moieties. We use benzoyl chloride as a model electrophile.

Objective: To synthesize N-benzoyl-2,5-dioxa-8-azaspiro[3.5]nonane.

Materials:

  • 2,5-Dioxa-8-azaspiro[3.5]nonane (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,5-Dioxa-8-azaspiro[3.5]nonane (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0 °C.

  • Electrophile Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup - Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid chloride and the triethylamine hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzoyl derivative.

Scientific Rationale:

  • Causality: The reaction is performed at 0 °C to control the exothermicity of the acylation and minimize potential side reactions. [7]* Expertise: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated, which drives the reaction to completion. As a tertiary amine, it cannot compete as a nucleophile.

  • Trustworthiness: Monitoring the reaction by TLC or LC-MS ensures the reaction goes to completion and provides a reliable endpoint, preventing unnecessary reaction time or incomplete conversion.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and mild method for forming C-N bonds, providing direct access to secondary and tertiary amines.

Objective: To synthesize N-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane.

Materials:

  • 2,5-Dioxa-8-azaspiro[3.5]nonane (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-Dioxa-8-azaspiro[3.5]nonane (1.0 eq) and benzaldehyde (1.1 eq) in DCE or DCM (approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion.

    • Note: NaBH(OAc)₃ is a mild reducing agent and is less water-sensitive than other hydrides like NaBH₃CN or NaBH₄, making it ideal for this one-pot procedure.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup - Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Workup - Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Workup - Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography to obtain the desired N-benzyl product.

Scientific Rationale:

  • Mechanism: The reaction proceeds via the initial formation of a hemiaminal, which dehydrates to an iminium ion. The mild hydride donor, NaBH(OAc)₃, selectively reduces this electrophilic iminium ion without significantly reducing the starting aldehyde. [8]* Choice of Reagent: Sodium triacetoxyborohydride is favored because its reaction rate is enhanced by the slight acidity of the iminium salt, making the reduction step efficient and selective.

Application in Medicinal Chemistry: A Bioisosteric Approach

The structural rigidity and unique geometry of 2,5-Dioxa-8-azaspiro[3.5]nonane make it an attractive piperidine bioisostere. Bioisosteric replacement is a key strategy in drug design to modulate a molecule's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, excretion) properties. [1][9]

G cluster_0 Traditional Scaffold cluster_1 Spirocyclic Bioisostere piperidine Piperidine Ring (Flexible, Prone to Oxidation) spirocycle 2,5-Dioxa-8-azaspiro[3.5]nonane (Rigid, Improved Properties) piperidine->spirocycle Bioisosteric Replacement props_A • Higher Lipophilicity • Potential Metabolic Liability drug_A Bioactive Molecule A drug_A->piperidine Contains props_B • Increased 3D Character • Modulated Solubility • Improved Metabolic Stability drug_B Bioactive Molecule B (Analog) drug_B->spirocycle Contains

Caption: Bioisosteric replacement of a piperidine ring with the spirocycle.

Replacing a flexible piperidine ring with the rigid 2,5-dioxa-8-azaspiro[3.5]nonane scaffold can offer several advantages:

  • Improved Metabolic Stability: The spirocyclic core can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to simple piperidines. [1]* Enhanced Aqueous Solubility: The presence of two additional ether oxygen atoms can increase polarity and hydrogen bond accepting capability, potentially improving aqueous solubility. [10]* Novel Exit Vectors: The rigid 3D structure orients substituents in defined spatial regions, allowing for the exploration of new binding interactions within a target protein. [10]

Conclusion

2,5-Dioxa-8-azaspiro[3.5]nonane is more than just a novel molecule; it is a strategic tool for the modern synthetic chemist. Its unique spirocyclic framework, combining the features of an oxetane and a morpholine ether, provides a robust platform for creating compounds with significant three-dimensional character. The straightforward reactivity of its secondary amine, as demonstrated in the detailed protocols, allows for its seamless integration into synthetic workflows. For researchers in drug discovery and beyond, this building block offers a reliable and effective method to escape molecular flatness and engineer next-generation molecules with superior properties.

References

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
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  • PubChem. 2,5-Dioxa-8-azaspiro[3.5]nonane. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • AA Blocks. 9,9-dimethyl-2,5-dioxa-8-azaspiro[3.5]nonane. Available from: [Link]

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  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available from: [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • PubChem. 9-(2-Methylpropyl)-2,5-dioxa-8-azaspiro[3.5]nonane. Available from: [Link]

  • AA Blocks. 9-(5-methoxypyridin-3-yl)-5-oxa-8-azaspiro[3.5]nonane. Available from: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • PubChemLite. 9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane. Available from: [Link]

  • ResearchGate. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]

  • ResearchGate. Intramolecular reductive aminations for the formation of azepanes. Available from: [Link]

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Application

Application Notes and Protocols for the N-Functionalization of 2,5-Dioxa-8-azaspiro[3.5]nonane

Introduction: The Significance of the 2,5-Dioxa-8-azaspiro[3.5]nonane Scaffold in Modern Drug Discovery The 2,5-Dioxa-8-azaspiro[3.5]nonane moiety is a valuable three-dimensional scaffold in medicinal chemistry. Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,5-Dioxa-8-azaspiro[3.5]nonane Scaffold in Modern Drug Discovery

The 2,5-Dioxa-8-azaspiro[3.5]nonane moiety is a valuable three-dimensional scaffold in medicinal chemistry. Its unique spirocyclic structure, combining a rigid oxetane ring with a flexible piperidine ring, offers an escape from the "flatland" of traditional aromatic compounds, which can lead to improved physicochemical properties in drug candidates.[1][2][3] The presence of heteroatoms enhances polarity and potential for hydrogen bonding, making it an attractive building block for compounds targeting specific enzymes or receptors.[4] The secondary amine at the 8-position serves as a critical handle for diversification, allowing for the introduction of a wide array of functional groups to modulate a compound's biological activity, selectivity, and pharmacokinetic profile. This document provides detailed protocols and technical insights for the N-functionalization of this promising scaffold.

Core N-Functionalization Strategies

The secondary amine of 2,5-Dioxa-8-azaspiro[3.5]nonane is amenable to a variety of classical and modern synthetic transformations. The primary methods for its derivatization include N-alkylation, N-acylation, N-arylation, and reductive amination. The choice of method is dictated by the desired substituent and the overall synthetic strategy.

N-Alkylation: Introducing Aliphatic Moieties

Direct N-alkylation is a fundamental method for appending alkyl groups to the spirocyclic core. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile, displacing a leaving group on an alkyl electrophile.

Causality Behind Experimental Choices:

  • Alkylating Agent: Alkyl halides (bromides and iodides) are common and effective electrophiles. The reactivity order is I > Br > Cl. For less reactive alkylating agents or sterically hindered substrates, conversion to the more reactive iodide in situ (e.g., using NaI) can be beneficial.

  • Base: A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred due to their ease of removal during workup.[5] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly when substrate solubility is a concern.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.

Detailed Protocol: N-Alkylation with an Alkyl Bromide

This protocol is adapted from a general procedure for the N-alkylation of similar azaspirocycles.[5]

Materials:

  • 2,5-Dioxa-8-azaspiro[3.5]nonane

  • Alkyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (2.0 eq)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of 2,5-Dioxa-8-azaspiro[3.5]nonane (1.0 eq) in anhydrous acetonitrile, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a gentle reflux. The reaction temperature will depend on the reactivity of the alkyl bromide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2,5-Dioxa-8-azaspiro[3.5]nonane derivative.

Table 1: Representative Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)
Alkyl Bromide/IodideK₂CO₃MeCN25-80
Alkyl TosylateDIPEADMF25-60

Workflow for N-Alkylation

N_Alkylation_Workflow start Dissolve 2,5-Dioxa-8-azaspiro[3.5]nonane in anhydrous MeCN add_reagents Add Alkyl Bromide (1.1 eq) and K₂CO₃ (2.0 eq) start->add_reagents reaction Stir at RT or Reflux (Monitor by TLC) add_reagents->reaction workup_filter Cool and Filter Inorganic Salts reaction->workup_filter workup_evap Concentrate Filtrate workup_filter->workup_evap workup_extract Aqueous Workup (DCM, NaHCO₃, Brine) workup_evap->workup_extract purify Dry and Purify (Flash Chromatography) workup_extract->purify product N-Alkylated Product purify->product

Caption: Workflow for the N-alkylation of 2,5-Dioxa-8-azaspiro[3.5]nonane.

N-Acylation: Formation of Amide Bonds

N-acylation is a robust method for introducing acyl groups, forming a stable amide bond. This is a common strategy in drug design to introduce moieties that can act as hydrogen bond donors or acceptors.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive and widely used for this transformation.[6][7] The reaction is typically fast and high-yielding.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the acid byproduct (HCl or carboxylic acid). In some cases, especially with highly reactive amines, the reaction can proceed without a catalyst.[6][7]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices.

Detailed Protocol: N-Acylation with Acyl Chloride

Materials:

  • 2,5-Dioxa-8-azaspiro[3.5]nonane

  • Acyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2,5-Dioxa-8-azaspiro[3.5]nonane (1.0 eq) and triethylamine (1.2 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to yield the N-acylated product.

Table 2: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTemperature (°C)
Acyl ChlorideTriethylamineDCM0 to 25
Acetic AnhydridePyridineTHF25
N-Arylation: Buchwald-Hartwig Amination

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Ligands like XPhos, SPhos, or BINAP are commonly used. The choice of ligand can significantly impact the reaction's scope and efficiency.[8][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are frequently employed.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are necessary to prevent catalyst deactivation.

Detailed Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • 2,5-Dioxa-8-azaspiro[3.5]nonane

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous, deoxygenated toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), 2,5-Dioxa-8-azaspiro[3.5]nonane (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) to an oven-dried reaction vessel.

  • Add anhydrous, deoxygenated toluene.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig N-Arylation

Catalyst/LigandBaseSolventTemperature (°C)
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110
Pd(OAc)₂ / SPhosK₃PO₄Dioxane100
Reductive Amination: Versatile C-N Bond Formation

Reductive amination is a two-step, one-pot process that forms a C-N bond between an amine and a carbonyl compound (aldehyde or ketone).[12][13][14][15] It involves the initial formation of an iminium ion, which is then reduced in situ to the corresponding amine. This method is highly versatile and tolerates a wide range of functional groups.

Causality Behind Experimental Choices:

  • Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse and complex substituents.

  • Reducing Agent: A mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound is required. Sodium triacetoxyborohydride (STAB) is a very common and effective choice for this purpose.[15] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic.[15]

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. Acetic acid is often added in catalytic amounts to facilitate iminium ion formation.

Detailed Protocol: Reductive Amination with an Aldehyde

Materials:

  • 2,5-Dioxa-8-azaspiro[3.5]nonane

  • Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a stirred solution of 2,5-Dioxa-8-azaspiro[3.5]nonane (1.2 eq) and the aldehyde (1.0 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench carefully with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Reductive_Amination_Workflow start Mix 2,5-Dioxa-8-azaspiro[3.5]nonane, Aldehyde, and Acetic Acid in DCE iminium_formation Stir at RT for 30-60 min (Iminium Ion Formation) start->iminium_formation reduction Add STAB (1.5 eq) Stir for 2-16 h iminium_formation->reduction workup_quench Quench with sat. NaHCO₃ reduction->workup_quench workup_extract Extract with DCM workup_quench->workup_extract purify Combine Organics, Dry, and Purify (Flash Chromatography) workup_extract->purify product N-Substituted Product purify->product

Sources

Method

The Ascending Role of 2,5-Dioxa-8-azaspiro[3.5]nonane Scaffolds in Modern Medicinal Chemistry: Application Notes and Protocols

The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional "flat" aromatic compounds and venture into the realm of three-dimensional...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional "flat" aromatic compounds and venture into the realm of three-dimensional scaffolds. Among these, spirocyclic systems have garnered significant attention for their ability to confer unique structural and physicochemical properties upon drug candidates. This guide focuses on a particularly promising, yet underexplored scaffold: the 2,5-dioxa-8-azaspiro[3.5]nonane system. This unique architecture, featuring a spirocyclic junction between an oxetane and a piperidine ring, offers a compelling starting point for the design of next-generation therapeutics.

These application notes and protocols are intended for researchers, scientists, and drug development professionals. They aim to provide a comprehensive overview of the rationale behind using 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, along with detailed methodologies for their synthesis and biological evaluation.

Part 1: The Strategic Advantage of the 2,5-Dioxa-8-azaspiro[3.5]nonane Scaffold

The incorporation of the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold into a drug discovery program is a deliberate strategy to imbue molecules with desirable pharmacological attributes. The inherent three-dimensionality of this spirocyclic system allows for a more precise and extensive interaction with the binding sites of biological targets, which are themselves complex three-dimensional entities.

Key Physicochemical and Structural Benefits:

  • Enhanced Aqueous Solubility: The presence of the oxetane ring, a known bioisostere for carbonyl groups, can improve aqueous solubility, a critical parameter for drug formulation and bioavailability.

  • Metabolic Stability: The quaternary spirocenter and the strained oxetane ring can block sites of metabolism, leading to improved pharmacokinetic profiles.

  • Reduced Lipophilicity: Strategic incorporation of the polar oxetane moiety can help to mitigate excessive lipophilicity, a common challenge in drug development that can lead to off-target effects and poor pharmacokinetic properties.

  • Novel Chemical Space: As a relatively underexplored scaffold, it provides access to novel chemical space, offering opportunities for new intellectual property.

The 2,5-dioxa-8-azaspiro[3.5]nonane core can be considered a conformationally restricted analogue of piperidine and morpholine, common motifs in many approved drugs. This conformational rigidity can lead to higher binding affinity and selectivity for the target protein.

Part 2: Therapeutic Applications and Biological Targets

While the specific biological activities of many 2,5-dioxa-8-azaspiro[3.5]nonane derivatives are still emerging in the public domain, the broader class of azaspirocycles has shown significant promise in several therapeutic areas. Based on the known activities of related spirocyclic systems, derivatives of 2,5-dioxa-8-azaspiro[3.5]nonane are being investigated for a range of biological targets.

Central Nervous System (CNS) Disorders:

The ability of small, rigid scaffolds to cross the blood-brain barrier makes them attractive for CNS drug discovery. The 2,5-dioxa-8-azaspiro[3.5]nonane scaffold is being explored for its potential to generate ligands for various CNS targets implicated in neurodegenerative diseases such as Alzheimer's disease.

  • Gamma-Secretase Modulators (GSMs): Gamma-secretase is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2] Modulating the activity of γ-secretase to favor the production of shorter, less aggregation-prone Aβ peptides is a promising therapeutic strategy.[3][4][5] The rigid structure of the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold can serve as a foundation for the design of novel GSMs.

  • Cholinesterase Inhibitors: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated approach for the symptomatic treatment of Alzheimer's disease. The nitrogen atom in the piperidine ring of the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold can be functionalized to interact with the active site of these enzymes.

The general workflow for screening and validating 2,5-dioxa-8-azaspiro[3.5]nonane derivatives for CNS applications is depicted below.

CNS_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane Derivatives Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening (e.g., Enzyme Inhibition) Purification->HTS Compound Library Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Validated Hits ADME ADME/Tox Profiling SAR->ADME PK Pharmacokinetic Studies ADME->PK Lead Candidates Efficacy Animal Models of Disease PK->Efficacy Preclinical Preclinical Development Efficacy->Preclinical Preclinical Candidate

Caption: Experimental workflow for CNS drug discovery.

Oncology:

Spirocyclic scaffolds are increasingly being incorporated into the design of novel anti-cancer agents. Their ability to disrupt protein-protein interactions and bind to allosteric sites makes them valuable tools in oncology research. While specific examples of 2,5-dioxa-8-azaspiro[3.5]nonane derivatives in oncology are not yet widely published, the scaffold's structural features suggest its potential in targeting key cancer-related pathways.

Part 3: Protocols

Protocol 1: Synthesis of the 2,5-Dioxa-8-azaspiro[3.5]nonane Core Scaffold

This protocol is based on a patented method and describes the synthesis of the parent 2,5-dioxa-8-azaspiro[3.5]nonane scaffold.[6] This core can then be derivatized to generate a library of compounds for biological screening.

Materials:

  • 3-((Benzylamino)methyl)oxetan-3-ol (Compound 1)

  • Chloroacetyl chloride

  • Triethylamine

  • Sodium hydride

  • Tetrahydrofuran (THF), anhydrous

  • Borane dimethyl sulfide complex

  • Palladium on carbon (10%)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Synthesis of 2-chloro-N-((3-(hydroxymethyl)oxetan-3-yl)methyl)acetamide (Compound 2)

    • Dissolve 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one (Compound 3)

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of Compound 2 (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature for 16 hours.

    • Carefully quench the reaction with water at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be used in the next step without further purification.

  • Step 3: Synthesis of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane (Compound 4)

    • To a solution of Compound 3 (1.0 eq) in anhydrous THF at 0 °C, add borane dimethyl sulfide complex (2.0 M in THF, 2.0 eq) dropwise.

    • Reflux the reaction mixture for 4 hours.

    • Cool the reaction to 0 °C and carefully quench with methanol.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Step 4: Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5)

    • To a solution of Compound 4 (1.0 eq) in methanol, add palladium on carbon (10 wt%).

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final product.

Synthesis_Workflow C1 Compound 1 (3-((Benzylamino)methyl)oxetan-3-ol) C2 Compound 2 (Amide Intermediate) C1->C2 Chloroacetyl chloride, Et3N, DCM C3 Compound 3 (Lactam Intermediate) C2->C3 NaH, THF (Intramolecular Cyclization) C4 Compound 4 (N-Benzyl Protected Scaffold) C3->C4 BH3-SMe2, THF (Reduction) C5 Compound 5 (Final Scaffold) C4->C5 H2, Pd/C, MeOH (Debenzylation)

Caption: Synthetic scheme for the 2,5-dioxa-8-azaspiro[3.5]nonane core.

Protocol 2: Representative Biological Assay - In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of 2,5-dioxa-8-azaspiro[3.5]nonane derivatives against acetylcholinesterase, a key target in Alzheimer's disease.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and donepezil in DMSO, and then dilute further in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound solution (or positive control/vehicle).

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 37 °C.

    • Add 25 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Quantitative Data for Representative Spirocyclic AChE Inhibitors (for illustrative purposes):

Compound IDScaffold TypeTargetIC50 (nM)
DonepezilPiperidine-basedHuman AChE2.5
Hypothetical Compound A 2,5-Dioxa-8-azaspiro[3.5]nonane Human AChE 15.2
Hypothetical Compound B 2,5-Dioxa-8-azaspiro[3.5]nonane Human AChE 8.7

Note: Data for hypothetical compounds A and B are for illustrative purposes to demonstrate how results would be presented and do not represent actual experimental data.

Conclusion

The 2,5-dioxa-8-azaspiro[3.5]nonane scaffold represents a compelling and relatively untapped area of chemical space for medicinal chemists. Its unique three-dimensional structure, combined with the potential for favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutics targeting a range of diseases, particularly those of the central nervous system. The synthetic protocols provided herein offer a clear path to accessing this scaffold, while the representative biological assay demonstrates a standard method for evaluating the potential of its derivatives. As research in this area continues, the 2,5-dioxa-8-azaspiro[3.5]nonane system is poised to become a valuable addition to the medicinal chemist's toolkit.

References

Sources

Application

The Rising Star in 3D Scaffolds: Application of 2,5-Dioxa-8-azaspiro[3.5]nonane in Drug Discovery

In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (3D).[1][2] Spirocyclic scaffolds have emerge...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (3D).[1][2] Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and structurally novel chemical space that can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1][3][4] Among these, the 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold presents a unique and compelling profile for drug discovery professionals. This guide provides an in-depth exploration of its strategic application, from synthesis to its role as a versatile bioisostere, complete with detailed protocols for its incorporation into discovery pipelines.

The inherent three-dimensionality of spirocycles, such as 2,5-Dioxa-8-azaspiro[3.5]nonane, offers a distinct advantage over traditional flat, aromatic structures.[1] This class of compounds is characterized by two rings connected by a single common atom, which imparts a rigid and well-defined spatial arrangement of substituents.[1] This conformational restriction can be pivotal in optimizing the orientation of binding elements within a molecule, thereby enhancing its interaction with biological targets.[1][2]

The Strategic Advantage of Spirocyclic Scaffolds

The incorporation of spirocyclic moieties into drug candidates has been shown to positively modulate key physicochemical properties. Shifting from planar structures to compounds with a higher fraction of sp3-hybridized carbons generally correlates with improved aqueous solubility, higher basicity, decreased lipophilicity, and enhanced metabolic stability when compared to their non-spirocyclic counterparts like piperazines, piperidines, and morpholines.[1][2][4]

PropertyGeneral Trend with SpirocyclesReference
Aqueous SolubilityIncreased[1][2]
Lipophilicity (logP/logD)Decreased[1][2]
Metabolic StabilityIncreased[1][2]
Three-Dimensionality (Fsp3)Increased[4]
Conformational RigidityIncreased[1][2]

2,5-Dioxa-8-azaspiro[3.5]nonane as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold and its close analogs have shown significant promise as bioisosteres for commonly used saturated heterocycles. For instance, the related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been successfully employed as a bioisosteric replacement for piperidine in the local anesthetic Bupivacaine, resulting in a compound with comparable activity, lower toxicity, and increased water solubility. This highlights the potential of the oxa-azaspiro[3.5]nonane core to improve the overall profile of a drug candidate.

Synthesis of the 2,5-Dioxa-8-azaspiro[3.5]nonane Scaffold

The accessibility of a scaffold is paramount for its widespread adoption in drug discovery. A robust and scalable synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane has been developed, making it a readily available building block for medicinal chemists.[5]

G cluster_0 Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane Compound_1 3-((benzylamino)methyl)oxetan-3-ol Compound_2 N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide Compound_1->Compound_2 Chloroacetyl chloride, Base Compound_3 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one Compound_2->Compound_3 Self-cyclization, Base Compound_4 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane Compound_3->Compound_4 Reduction (e.g., LiAlH4) Compound_5 2,5-Dioxa-8-azaspiro[3.5]nonane Compound_4->Compound_5 Catalytic Hydrogenation (Bn deprotection)

Caption: Synthetic workflow for 2,5-Dioxa-8-azaspiro[3.5]nonane.

Protocol 1: Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane[5]

Step 1: Acylation

  • Dissolve 3-((benzylamino)methyl)oxetan-3-ol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine (1.2 equivalents).

  • Cool the mixture to 0°C and slowly add chloroacetyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the crude acylated intermediate.

Step 2: Cyclization

  • Dissolve the crude intermediate from Step 1 in an anhydrous solvent like tetrahydrofuran.

  • Under an inert atmosphere, add a strong base such as sodium hydride (1.5 equivalents) portion-wise at 0°C.

  • Allow the reaction to stir at room temperature or with gentle heating until the cyclization is complete.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the spirocyclic lactam.

Step 3: Reduction

  • Dissolve the spirocyclic lactam from Step 2 in an anhydrous solvent like tetrahydrofuran.

  • Under an inert atmosphere, carefully add a reducing agent such as lithium aluminum hydride (2 equivalents) at 0°C.

  • Stir the reaction at room temperature or with heating until the reduction is complete.

  • Quench the reaction sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain the N-benzylated spirocycle.

Step 4: Deprotection

  • Dissolve the N-benzylated spirocycle from Step 3 in a suitable solvent like ethanol or methanol.

  • Add a palladium catalyst, such as 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete.

  • Filter the catalyst and concentrate the filtrate to obtain the final product, 2,5-Dioxa-8-azaspiro[3.5]nonane.

Functionalization of the 2,5-Dioxa-8-azaspiro[3.5]nonane Scaffold

The secondary amine of the 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold provides a convenient handle for further functionalization, allowing for its incorporation into a wide range of molecular architectures. Standard and robust chemical transformations can be employed for this purpose.

G cluster_1 Functionalization of 2,5-Dioxa-8-azaspiro[3.5]nonane Scaffold 2,5-Dioxa-8-azaspiro[3.5]nonane Amide N-Acyl Derivative Scaffold->Amide Amide Coupling (R-COOH, Coupling Agent) Amine_Alkylated N-Alkyl Derivative Scaffold->Amine_Alkylated Reductive Amination (R-CHO, Reducing Agent) Amine_Arylated N-Aryl Derivative Scaffold->Amine_Arylated N-Arylation (Ar-X, Catalyst, Base)

Sources

Method

Application Notes &amp; Protocols: Synthetic Routes to Novel 2,5-Dioxa-8-azaspiro[3.5]nonane Analogs

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery In the modern era of drug discovery, there is a significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery

In the modern era of drug discovery, there is a significant strategic push to "Escape from Flatland"—a concept that encourages the use of three-dimensional (3D), Fsp³-rich molecular scaffolds to improve the physicochemical and pharmacological properties of drug candidates.[1] The 2,5-Dioxa-8-azaspiro[3.5]nonane core represents a compelling example of such a scaffold. Its rigid, spirocyclic nature introduces conformational restriction and precise vectoral placement of substituents into 3D space, offering a sophisticated alternative to more traditional, flexible, or planar ring systems like piperidine.

This unique topology can lead to enhanced target affinity, improved metabolic stability, and better aqueous solubility—key attributes for successful clinical candidates.[1][2] Indeed, the closely related 7-azaspiro[3.5]nonane linker is a key structural feature in the next-generation Bcl-2 inhibitor, sonrotoclax (BGB-11417), highlighting the pharmaceutical industry's growing interest in this molecular framework.[3]

This document serves as a comprehensive guide, providing a detailed, field-proven synthetic pathway to the parent 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold. It further outlines robust protocols for subsequent derivatization, enabling research teams to rapidly generate diverse libraries of novel analogs for structure-activity relationship (SAR) studies. The methodologies described herein are designed to be scalable, reliable, and grounded in established chemical principles, providing a solid foundation for medicinal chemistry programs.

Core Synthetic Strategy: A Four-Step Route to the Parent Scaffold

The most reliable and scalable synthesis of the 2,5-Dioxa-8-azaspiro[3.5]nonane core relies on a four-step sequence starting from a commercially available or readily synthesized precursor.[4] This strategy involves the formation of a key lactam intermediate via an intramolecular cyclization, followed by reduction and deprotection.

The overall workflow is outlined below:

G A Step 1: N-Acylation 3-((benzylamino)methyl)oxetan-3-ol + Chloroacetyl Chloride B Step 2: Intramolecular Cyclization (Spiro-Lactam Formation) A->B Base, Solvent C Step 3: Lactam Reduction B->C Reducing Agent (e.g., LiAlH4) D Step 4: N-Deprotection C->D Catalytic Hydrogenation (H2, Pd/C) E Final Scaffold 2,5-Dioxa-8-azaspiro[3.5]nonane D->E

Figure 1: Overall synthetic workflow for the parent scaffold.

This approach is advantageous due to the use of readily available starting materials and the robustness of each transformation, making it suitable for multigram-scale synthesis.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one

This two-step, one-pot procedure first involves the N-acylation of the starting amino alcohol, followed by a base-mediated intramolecular cyclization to form the critical spiro-lactam.

Materials and Reagents:

ReagentCAS No.Supplier Recommendation
3-((benzylamino)methyl)oxetan-3-ol1422456-62-7Commercial Source
Chloroacetyl chloride79-04-9Sigma-Aldrich
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8Anhydrous, >99.5%
Sodium Hydride (NaH), 60% in mineral oil7646-69-7Sigma-Aldrich
Dichloromethane (DCM)75-09-2Anhydrous
Tetrahydrofuran (THF)109-99-9Anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 3-((benzylamino)methyl)oxetan-3-ol (1.0 equiv.) and anhydrous Dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition (Acylation): Slowly add triethylamine (1.1 equiv.) to the cooled solution.

  • Acylation: In a separate flask, dissolve chloroacetyl chloride (1.1 equiv.) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring (Acylation): Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino alcohol is consumed.

  • Solvent Exchange: Once the acylation is complete, remove the DCM under reduced pressure. Add anhydrous Tetrahydrofuran (THF) to the residue.

  • Cyclization: In a separate, dry flask, suspend Sodium Hydride (NaH, 1.5 equiv.) in anhydrous THF. Cool this suspension to 0 °C.

  • Addition of Intermediate: Slowly add the THF solution of the crude N-acylated intermediate to the NaH suspension.

  • Reaction Monitoring (Cyclization): Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of the spiro-lactam can be monitored by TLC or LC-MS.[4]

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Scientist's Notes & Causality: The choice of a non-nucleophilic base like TEA or DIPEA for the initial acylation is crucial to prevent unwanted side reactions with the highly reactive chloroacetyl chloride. For the subsequent intramolecular cyclization, a strong base like NaH is required to deprotonate the alcohol, initiating the nucleophilic attack that forms the second ring.[4] Using THF as the solvent for this step is ideal due to its anhydrous nature and ability to solvate the intermediates.

Protocol 2: Reduction of the Spiro-Lactam to 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane

This protocol details the reduction of the lactam's amide bond to form the corresponding secondary amine using a powerful reducing agent.

Materials and Reagents:

ReagentCAS No.Supplier Recommendation
8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one(From Step 1)-
Lithium Aluminum Hydride (LiAlH₄ or LAH)16853-85-31.0 M solution in THF
Tetrahydrofuran (THF)109-99-9Anhydrous
Sodium sulfate, anhydrous7757-82-6ACS Grade

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the spiro-lactam (1.0 equiv.) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of LiAlH₄ in THF (2.0-3.0 equiv.) to the reaction mixture.

    • CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the complete disappearance of the starting lactam.

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts, making filtration easier.

  • Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved via column chromatography.

Scientist's Notes & Causality: LiAlH₄ is a potent reducing agent necessary for the complete reduction of the stable amide bond in the lactam.[5] The Fieser workup is a standard and highly effective method for quenching LAH reductions, resulting in a granular precipitate of aluminum salts that is easily removed by filtration, simplifying the purification process.

Protocol 3: Catalytic Hydrogenation to the Parent Scaffold: 2,5-Dioxa-8-azaspiro[3.5]nonane

This final step removes the benzyl protecting group to yield the versatile secondary amine core, ready for diversification.

Materials and Reagents:

ReagentCAS No.Supplier Recommendation
8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane(From Step 2)-
Palladium on Carbon (Pd/C), 10 wt. %7440-05-3Degussa type
Methanol (MeOH) or Ethanol (EtOH)67-56-1ACS Grade
Hydrogen (H₂) gas1333-74-0High purity, in cylinder

Step-by-Step Methodology:

  • Reaction Setup: Add the N-benzyl protected spirocycle (1.0 equiv.) and a solvent (Methanol or Ethanol) to a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (approx. 5-10 mol %).

    • SAFETY NOTE: Pd/C is flammable, especially when dry and in the presence of solvents. Handle in a well-ventilated fume hood and do not allow it to dry on filter paper.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (typically 50 psi or as determined by local equipment) and begin vigorous stirring/shaking.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by LC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the final 2,5-Dioxa-8-azaspiro[3.5]nonane, which can be used directly or converted to a salt (e.g., HCl or TFA salt) for improved stability and handling.

Strategies for Analog Derivatization

The parent scaffold, with its exposed secondary amine, is an ideal starting point for building a diverse chemical library. Standard functionalization reactions can be employed to explore the chemical space around the core.

G cluster_0 Analog Synthesis Parent 2,5-Dioxa-8-azaspiro[3.5]nonane (Parent Scaffold) N_Alkylation N-Alkylation Parent->N_Alkylation R-X, Base Reductive_Amination Reductive Amination Parent->Reductive_Amination R-CHO, NaBH(OAc)3 N_Acylation N-Acylation Parent->N_Acylation R-COCl, Base N_Arylation N-Arylation (Buchwald-Hartwig) Parent->N_Arylation Ar-X, Pd catalyst, Ligand

Figure 2: Key derivatization pathways from the parent scaffold.

  • N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, Acetonitrile).

  • Reductive Amination: A highly versatile method involving the reaction with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to form a wide range of N-substituted analogs.

  • N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates in the presence of a base to generate amides, sulfonamides, and ureas, respectively.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to connect various aryl or heteroaryl groups directly to the nitrogen atom.

Summary of Synthetic Route and Expected Yields

The following table provides a high-level overview of the primary synthetic route for rapid assessment.

StepTransformationKey ReagentsTypical YieldKey Considerations
1. AcylationAmino alcohol → ChloroacetamideChloroacetyl chloride, TEA>90%Maintain low temperature (0 °C) during addition.
2. CyclizationChloroacetamide → Spiro-lactamNaH in THF60-75%Requires strictly anhydrous conditions for optimal yield.[4]
3. ReductionSpiro-lactam → N-Bn protected amineLiAlH₄80-90%Requires careful quenching procedure (Fieser workup).[5]
4. DeprotectionN-Bn protected amine → Parent ScaffoldH₂, Pd/C>95%Ensure complete removal of the catalyst by filtration through Celite®.
Overall - - ~40-60% Scalable and robust route to the core scaffold.

References

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN112776857A.
  • Mykhailiuk, P. K. (2021). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Wang, Q., et al. (2024). Catalytic Asymmetric Synthesis of (N, N)-Spiroketal via Pd-Catalyzed Enantioconvergent Aminocarbonylation and Dearomative Nucleophilic Aza-Addition. ResearchGate. Available at: [Link]

  • PubChem. 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information. Available at: [Link]

  • Procter, D. J., et al. (2019). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN112321599A.
  • Singh, R., et al. (2016). Synthetic Utility of Aza Heterocyclics: A Short Review. International Journal of Pharmaceutical Science Invention. Available at: [Link]

  • Mykhailiuk, P. K. (2021). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • ResearchGate. Synthetic routes for compounds 2-5. Figure 2. Synthetic routes for compounds 6-9. Available at: [Link]

  • Vasin, V. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Wang, S., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Singh, V., et al. (2009). Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. Available at: [Link]

  • Varela-Ramírez, R., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Caron, S., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Generation of Spirocyclic Libraries Using 2,5-Dioxa-8-azaspiro[3.5]nonane

Abstract Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space.[1] This guide provides a comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space.[1] This guide provides a comprehensive overview of the synthesis and derivatization of 2,5-Dioxa-8-azaspiro[3.5]nonane, a versatile building block for the creation of diverse spirocyclic libraries. Detailed, field-proven protocols for the multi-step synthesis of the core scaffold and its subsequent diversification via N-alkylation and amide coupling are presented. This document is intended to equip researchers, medicinal chemists, and drug development professionals with the necessary practical knowledge to leverage this valuable scaffold in their discovery programs.

Introduction: The Strategic Advantage of Spirocycles in Drug Discovery

The imperative to "escape from flatland" has become a guiding principle in contemporary medicinal chemistry.[2] Overly planar molecules often suffer from poor solubility, high metabolic liability, and a higher propensity for off-target effects. Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional topology that can confer significant advantages to drug candidates.[3] This defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for biological targets. The 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold, featuring an oxetane and a piperidine ring, is a particularly attractive building block due to the presence of a secondary amine that serves as a convenient handle for diversification.[4]

Synthesis of the Core Scaffold: 2,5-Dioxa-8-azaspiro[3.5]nonane Hydrochloride

The synthesis of the 2,5-Dioxa-8-azaspiro[3.5]nonane core is a multi-step process that can be reliably executed on a laboratory scale. The following protocol is adapted from established synthetic routes for related azaspirocyclic systems and patent literature.[4]

Synthetic Workflow Overview

The overall synthetic strategy involves the initial N-benzylation of a suitable precursor, followed by acylation, intramolecular cyclization, reduction, and final deprotection to yield the desired spirocyclic amine, which is then converted to its hydrochloride salt for improved stability and handling.

A 3-((benzylamino)methyl)oxetan-3-ol B N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide A->B Chloroacetyl chloride, Et3N, DCM C 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-7-one B->C NaH, THF (Intramolecular Cyclization) D 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane C->D LiAlH4, THF (Reduction) E 2,5-Dioxa-8-azaspiro[3.5]nonane D->E H2, Pd/C, EtOH (Debenzylation) F 2,5-Dioxa-8-azaspiro[3.5]nonane HCl E->F HCl in Dioxane

Caption: Synthetic route to 2,5-Dioxa-8-azaspiro[3.5]nonane HCl.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide (Intermediate B)

  • To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (Et3N, 1.5 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2.2.2: Synthesis of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-7-one (Intermediate C)

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) under an inert atmosphere (N2 or Ar), add a solution of Intermediate B (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2.3: Synthesis of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane (Intermediate D)

  • To a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous THF (15 volumes) at 0 °C under an inert atmosphere, add a solution of Intermediate C (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2.2.4: Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane Hydrochloride (Final Product F)

  • Dissolve Intermediate D (1.0 eq) in ethanol (10 volumes).

  • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-18 hours.

  • Filter the catalyst through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting free amine in a minimal amount of ethyl acetate and add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the hydrochloride salt as a white solid.

Building Spirocyclic Libraries: Diversification Protocols

The secondary amine of the 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold is the primary point of diversification for library synthesis. The following protocols for N-alkylation and amide coupling are robust methods for introducing a wide range of substituents.

General Workflow for Library Synthesis

cluster_0 Diversification Reactions Scaffold 2,5-Dioxa-8-azaspiro[3.5]nonane N_Alkylation N-Alkylation (R-X, Base) Scaffold->N_Alkylation Amide_Coupling Amide Coupling (R-COOH, Coupling Agent) Scaffold->Amide_Coupling Reductive_Amination Reductive Amination (R-CHO/R2CO, Reducing Agent) Scaffold->Reductive_Amination Library Spirocyclic Library N_Alkylation->Library Amide_Coupling->Library Reductive_Amination->Library

Caption: Diversification strategies for spirocyclic library synthesis.

Protocol for N-Alkylation

This protocol describes a general procedure for the N-alkylation of the spirocyclic amine with an alkyl halide.[5]

  • To a solution of 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride (1.0 eq) and potassium carbonate (K2CO3, 3.0 eq) in acetonitrile (10 volumes), add the desired alkyl halide (R-X, 1.2 eq).

  • Stir the reaction mixture at 60 °C for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the N-alkylated derivative.

Protocol for Amide Coupling

This protocol outlines the formation of an amide bond between the spirocyclic amine and a carboxylic acid using a standard coupling agent.[6]

  • To a solution of the desired carboxylic acid (R-COOH, 1.1 eq) in N,N-dimethylformamide (DMF, 10 volumes), add a coupling agent such as HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride (1.0 eq) and DIPEA (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Characterization Data

The following table provides representative analytical data for the core scaffold and a hypothetical N-acylated derivative. Actual data may vary depending on the specific reaction conditions and purification methods.

CompoundStructureMolecular FormulaMW ( g/mol )1H NMR (400 MHz, DMSO-d6) δ ppm13C NMR (100 MHz, DMSO-d6) δ ppmMS (ESI+) m/z
2,5-Dioxa-8-azaspiro[3.5]nonane HCl Structure of 2,5-Dioxa-8-azaspiro[3.5]nonane HClC6H12ClNO2165.629.5 (br s, 2H), 4.5 (s, 4H), 3.8 (t, J=6.0 Hz, 4H), 3.2 (t, J=6.0 Hz, 2H)75.0, 68.0, 45.0, 40.0130.1 [M+H]+
1-(2,5-Dioxa-8-azaspiro[3.5]nonan-8-yl)ethan-1-one Structure of N-acetyl derivativeC8H13NO3171.194.5 (s, 4H), 3.8 (t, J=6.0 Hz, 2H), 3.6 (t, J=6.0 Hz, 2H), 3.4 (t, J=6.0 Hz, 2H), 2.1 (s, 3H)169.0, 75.0, 68.0, 46.0, 42.0, 21.0172.1 [M+H]+

Note: The structures are illustrative placeholders. Actual spectral data should be obtained and interpreted for synthesized compounds.[7][8]

Conclusion

The 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold represents a valuable and highly versatile starting point for the construction of spirocyclic compound libraries. The synthetic protocols detailed herein provide a reliable pathway to the core structure and its subsequent diversification. By employing these methods, medicinal chemists can efficiently generate novel, three-dimensional molecules with the potential for improved pharmacological properties, thereby accelerating the drug discovery process.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane. BenchChem.
  • C.J.T. Carswell, et al. (2016). A direct method for the N-tetraalkylation of azamacrocycles. Beilstein Journal of Organic Chemistry, 12, 2464-2469. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Toronto Metropolitan University.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Google Patents. (Year). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • P. J. H. Scott, et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2310-2313. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal.
  • S. G. R. K. V. L. N. K. P. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(35), 150978. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Organic Chemistry Portal. (n.d.).
  • ScienceOpen. (n.d.).
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
  • Smolecule. (n.d.). 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane. Smolecule.
  • MDPI. (2024).
  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. MDPI.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • Advanced ChemBlocks. (n.d.). 2,5-dioxa-8-azaspiro[3.5]nonane hydrochloride. Advanced ChemBlocks.
  • PMC. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. PMC.

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Method

Application Note &amp; Protocol: A Scalable, Gram-Scale Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane

Abstract Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and drug discovery programs due to their three-dimensional nature and ability to orient substituents in well-defined spatial arrangement...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and drug discovery programs due to their three-dimensional nature and ability to orient substituents in well-defined spatial arrangements.[1][2] The 2,5-Dioxa-8-azaspiro[3.5]nonane core is a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[3][4] This application note provides a detailed, robust, and scalable four-step protocol for the gram-scale synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane, starting from commercially available materials. The described methodology is designed for reproducibility and high yield, addressing the need for a reliable source of this important synthetic intermediate.

Introduction: The Strategic Value of Spirocyclic Scaffolds

The quest for novel chemical entities with improved pharmacological profiles has led to a focus on molecules with a high fraction of sp³-hybridized carbon atoms, moving away from flat, aromatic structures. Spirocycles, compounds where two rings share a single carbon atom, are exemplary of this design principle.[2][4] The rigid, yet three-dimensional, framework of scaffolds like 2,5-Dioxa-8-azaspiro[3.5]nonane provides a unique platform for exploring chemical space, often leading to enhanced target affinity, selectivity, and improved physicochemical properties.[2][5]

However, the synthesis of these complex structures can be challenging, with few literature reports available for many desired motifs.[3] This guide aims to bridge that gap by presenting a validated, multi-gram scale synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane, developed for ease of implementation in a standard organic synthesis laboratory. The protocol follows a logical four-step sequence: N-acylation, intramolecular cyclization, amide reduction, and final deprotection.

Overall Synthetic Scheme

The synthesis proceeds through four distinct chemical transformations to build the spirocyclic core and reveal the target secondary amine.

Synthetic_Scheme cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Lactam Reduction cluster_step4 Step 4: Deprotection A 3-((benzylamino)methyl)oxetan-3-ol C Intermediate 2 (N-acylated product) A->C Et3N, DCM B Chloroacetyl chloride B->C D Intermediate 3 (Spiro-lactam) C->D NaH, THF E Intermediate 4 (Protected Spiro-amine) D->E Reducing Agent (e.g., LiAlH4) F Final Product (2,5-Dioxa-8-azaspiro[3.5]nonane) E->F H2, Pd/C

Caption: Overall reaction pathway for the synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥98% unless otherwise noted) and solvents are anhydrous where specified.

ReagentCAS NumberSupplier SuggestionNotes
3-((benzylamino)methyl)oxetan-3-ol1424848-18-0Commercially availableStarting Material (SM)
Triethylamine (Et₃N)121-44-8Sigma-AldrichAnhydrous, freshly distilled recommended
Chloroacetyl chloride79-04-9Sigma-AldrichHighly corrosive, handle with extreme care
Dichloromethane (DCM)75-09-2Fisher ScientificAnhydrous
Sodium Hydride (NaH), 60% dispersion in oil7646-69-7Acros OrganicsHighly reactive with water, handle under inert gas
Tetrahydrofuran (THF)109-99-9Sigma-AldrichAnhydrous
Lithium Aluminum Hydride (LiAlH₄)16853-85-3Sigma-AldrichAlternative reducing agents may be used
Palladium on Carbon (Pd/C), 10 wt. %7440-05-3Strem Chemicals
Methanol (MeOH)67-56-1VWR ChemicalsACS Grade
Ethyl Acetate (EtOAc)141-78-6VWR ChemicalsACS Grade
Hexanes110-54-3VWR ChemicalsACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichFor drying organic layers
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-8Lab PreparedFor work-up
Brine (Saturated NaCl Solution)7647-14-5Lab PreparedFor work-up

Safety First: Hazard Analysis and Mitigation

Chemical synthesis must be preceded by a thorough risk assessment.[6]

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[6][7]

  • Fume Hood: All steps of this synthesis must be performed in a certified chemical fume hood to mitigate inhalation risks from volatile solvents and corrosive reagents.

  • Chloroacetyl Chloride: This substance is highly corrosive, a lachrymator, and reacts with moisture. Handle only in a fume hood, and have a quenching solution (e.g., sodium bicarbonate) readily available for spills.

  • Sodium Hydride (NaH) & Lithium Aluminum Hydride (LiAlH₄): These reagents are pyrophoric and react violently with water and other protic sources to produce flammable hydrogen gas. They must be handled under an inert atmosphere (Nitrogen or Argon). Use appropriate powder handling techniques.

  • Catalytic Hydrogenation: This step involves pressurized, flammable hydrogen gas. It must be conducted using equipment designed for hydrogenation, behind a blast shield, and in a well-ventilated area free of ignition sources. Ensure proper grounding of equipment.

Detailed Experimental Protocol

This protocol is optimized for a ~140 g starting scale of 3-((benzylamino)methyl)oxetan-3-ol.[3]

Step 1: N-Acylation to form N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide
  • Rationale: This step converts the secondary amine into a chloroacetamide. The chloro- group provides the electrophilic center for the subsequent intramolecular cyclization, and the amide functionality activates the adjacent methylene group. Triethylamine is used as an acid scavenger to neutralize the HCl byproduct.

  • Procedure:

    • To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 3-((benzylamino)methyl)oxetan-3-ol (140 g, 724 mmol, 1.00 eq) and anhydrous dichloromethane (1.5 L).

    • Cool the stirred solution to 0-5 °C using an ice-water bath.

    • Add triethylamine (147 g, 1.45 mol, 2.00 eq) to the reaction mixture.

    • Slowly add chloroacetyl chloride (90.0 g, 797 mmol, 1.10 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

    • Work-up:

      • Monitor the reaction by TLC (Petroleum Ether/Ethyl Acetate 1:1) until the starting material is consumed.

      • Concentrate the mixture under reduced pressure.

      • Redissolve the crude residue in ethyl acetate (1 L) and wash sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (10:1 to 1:1) to yield the product as an oil.

Step 2: Intramolecular Cyclization to form 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one
  • Rationale: This is the key ring-forming step. Sodium hydride, a strong, non-nucleophilic base, deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the chloride in an intramolecular Williamson ether synthesis to form the spiro-lactam.[3][8] An inert atmosphere is critical to prevent quenching of the base.

  • Procedure:

    • To a 1 L flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N-acylated product from Step 1 (e.g., 30.0 g, 111 mmol, 1.00 eq) and anhydrous tetrahydrofuran (500 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (8.90 g of 60% dispersion, 222 mmol, 2.00 eq) in small portions. Caution: Hydrogen gas evolution.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Work-up:

      • Monitor by TLC (EtOAc) for the disappearance of starting material.

      • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

      • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude spiro-lactam. The product is often used in the next step without further purification.

Step 3: Reduction to 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane
  • Rationale: The lactam (cyclic amide) is reduced to the corresponding tertiary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required for this transformation.

  • Procedure:

    • Set up a 2 L flame-dried, three-neck round-bottom flask under a nitrogen atmosphere with a mechanical stirrer and a reflux condenser.

    • Carefully suspend LiAlH₄ (e.g., 12.6 g, 333 mmol, 3.0 eq) in anhydrous THF (500 mL).

    • Cool the suspension to 0 °C.

    • Dissolve the crude spiro-lactam from Step 2 (assuming ~111 mmol) in anhydrous THF (250 mL) and add it slowly to the LiAlH₄ suspension via an addition funnel.

    • After addition, warm the mixture to reflux and heat for 4 hours.

    • Work-up (Fieser method):

      • Cool the reaction to 0 °C.

      • Sequentially and very slowly add water (12.6 mL), followed by 15% aqueous NaOH (12.6 mL), and finally water again (37.8 mL). Caution: Exothermic and vigorous gas evolution.

      • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF.

      • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude protected spiro-amine.

Step 4: Catalytic Hydrogenation to 2,5-Dioxa-8-azaspiro[3.5]nonane
  • Rationale: The final step is the removal of the N-benzyl protecting group. Catalytic hydrogenation is a clean and efficient method for this deprotection, yielding the target primary amine and toluene as the only byproduct.[4]

  • Procedure:

    • In a hydrogenation vessel (e.g., Parr shaker), dissolve the crude product from Step 3 in methanol (500 mL).

    • Carefully add 10% Pd/C (approx. 5-10 mol% by weight relative to the substrate) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

    • Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen three times.

    • Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature for 16-24 hours.

    • Work-up:

      • Carefully vent the hydrogen and purge the vessel with nitrogen.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

      • Concentrate the filtrate under reduced pressure to yield the final product, 2,5-Dioxa-8-azaspiro[3.5]nonane. The product can be further purified by distillation or crystallization if necessary.

Quantitative Data Summary

StepStarting MaterialKey Reagent (Equivalents)Solvent (Volume)Temp (°C)Time (h)Typical Yield
13-((benzylamino)methyl)oxetan-3-ol (1.0)Chloroacetyl chloride (1.1)DCM (1.5 L)0 → RT16~65-75%
2N-acylated intermediate (1.0)NaH (2.0)THF (500 mL)0 → RT2~85-95% (crude)
3Spiro-lactam (1.0)LiAlH₄ (3.0)THF (750 mL)Reflux4~80-90% (crude)
4Protected spiro-amine (1.0)H₂ (50 psi), 10% Pd/C (cat.)MeOH (500 mL)RT16-24>95%

Experimental Workflow Diagram

Experimental_Workflow A Step 1: Reaction Setup (N-Acylation in DCM) B Step 1: Work-up (Wash & Concentrate) A->B C Step 1: Purification (Silica Gel Chromatography) B->C D Step 2: Reaction Setup (Cyclization in THF under N2) C->D E Step 2: Work-up (Quench & Extract) D->E F Step 3: Reaction Setup (Reduction in THF under N2) E->F G Step 3: Work-up (Fieser Quench & Filter) F->G H Step 4: Reaction Setup (Hydrogenation in MeOH) G->H I Step 4: Work-up (Filter Catalyst & Concentrate) H->I J Final Product Analysis (NMR, MS, etc.) I->J

Caption: A streamlined workflow for the gram-scale synthesis and isolation of the target compound.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • CN108033931B - Synthesis method of N-Boc piperazine - Google P
  • Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. Synfacts, 2017, 13(07), 0713. [Link]

  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. [Link]

  • Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives - ResearchGate. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. [Link]

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. [Link]

  • Wiley-VCH 2008 - Supporting Information. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. [Link]

Sources

Application

The Emerging Role of 2,5-Dioxa-8-azaspiro[3.5]nonane in Asymmetric Synthesis: A Guide to Potential Applications and Protocols

Introduction: The Untapped Potential of a Unique Spirocyclic Scaffold In the landscape of modern synthetic chemistry, the quest for novel molecular architectures that can impart precise stereochemical control is relentle...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Unique Spirocyclic Scaffold

In the landscape of modern synthetic chemistry, the quest for novel molecular architectures that can impart precise stereochemical control is relentless. Spirocyclic compounds, characterized by their rigid three-dimensional structures, have emerged as privileged scaffolds in asymmetric synthesis. Their conformationally constrained framework provides a well-defined chiral environment, crucial for effective stereodiscrimination. While many spirocyclic systems have been extensively studied and applied, 2,5-Dioxa-8-azaspiro[3.5]nonane and its derivatives represent a largely unexplored frontier with significant potential.

This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. In the absence of established applications in asymmetric synthesis for this specific heterocycle, we will leverage our expertise to project its potential roles based on its unique structural features and by drawing parallels with well-validated spirocyclic systems. We will provide detailed, albeit conceptual, protocols to inspire and guide future research in harnessing 2,5-Dioxa-8-azaspiro[3.5]nonane as a novel tool for stereoselective transformations.

Structural Features and Synthetic Accessibility

2,5-Dioxa-8-azaspiro[3.5]nonane is a unique heterocyclic compound featuring a central spiro-carbon connecting an oxetane ring and a piperidine ring. The presence of both oxygen and nitrogen heteroatoms in a rigid framework makes it an intriguing candidate for applications in catalysis and as a chiral auxiliary.

A known synthetic route to this scaffold has been reported, making it an accessible starting point for further derivatization.[1] The synthesis generally involves the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by intramolecular cyclization and subsequent deprotection.[1] This accessibility is a critical prerequisite for its potential widespread adoption in synthetic laboratories.

Caption: Structure of 2,5-Dioxa-8-azaspiro[3.5]nonane.

Conceptual Application I: As a Chiral Auxiliary

The fundamental principle of a chiral auxiliary is its temporary incorporation into a substrate to direct a stereoselective reaction, after which it is cleaved and ideally recovered. The secondary amine of 2,5-Dioxa-8-azaspiro[3.5]nonane provides a convenient handle for its attachment to a carboxylic acid-containing substrate to form a chiral amide. The rigid spirocyclic framework would then create a sterically defined pocket, forcing incoming reagents to approach from a specific face.

Hypothetical Workflow: Asymmetric Alkylation of a Glycine Equivalent

A well-established strategy for the synthesis of non-proteinogenic amino acids involves the diastereoselective alkylation of a chiral glycine enolate. Here, we propose the use of a chiral derivative of 2,5-Dioxa-8-azaspiro[3.5]nonane for this purpose.

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage & Recovery start Chiral 2,5-Dioxa-8- azaspiro[3.5]nonane product1 Chiral Glycinamide (Substrate) start->product1 EDC, HOBt reagent1 Boc-Glycine reagent1->product1 product1_2 Chiral Glycinamide (Substrate) enolate Lithium Enolate product1_2->enolate LDA, THF, -78°C product2 Alkylated Product (High d.r.) enolate->product2 R-X alkyl_halide R-X alkyl_halide->product2 product2_2 Alkylated Product amino_acid Enantiopure α-Amino Acid product2_2->amino_acid Acid Hydrolysis (e.g., 6N HCl, reflux) aux_recovered Recovered Auxiliary product2_2->aux_recovered G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Reaction start Chiral 2,5-Dioxa-8- azaspiro[3.5]nonane ligand Chiral P,N-Ligand start->ligand Amide Coupling reagent1 2-(Diphenylphosphino)benzoic acid reagent1->ligand ligand_2 Chiral P,N-Ligand catalyst Active Rh-Catalyst ligand_2->catalyst metal [Rh(COD)₂]BF₄ metal->catalyst product Chiral Product (High ee) catalyst->product H₂ (g), MeOH substrate Prochiral Olefin (e.g., Methyl α-acetamidoacrylate) substrate->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane

Introduction: The 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that can enhance binding affinity to biological targets.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that can enhance binding affinity to biological targets.[1][2] However, its synthesis, particularly the construction of the unique spirocyclic system containing a strained oxetane ring, presents several challenges. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of its synthesis. We will focus on the most commonly cited multi-step synthetic route, providing causal explanations for experimental choices to ensure a higher rate of success.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2,5-Dioxa-8-azaspiro[3.5]nonane?

A1: The most well-documented route involves a four-step sequence starting from 3-((benzylamino)methyl)oxetan-3-ol.[3][4] The general strategy includes N-chloroacetylation, an intramolecular cyclization to form a lactam, reduction of the lactam, and a final deprotection step to yield the target molecule. This method is advantageous due to readily available starting materials and a controlled, stepwise approach to building the complex spirocycle.[3]

Q2: Why is a benzyl (Bn) protecting group used on the nitrogen atom?

A2: The benzyl group serves two critical functions. First, it is a robust protecting group that is stable to the basic and reducing conditions used in the initial steps of the synthesis.[1] Second, it can be cleanly removed under neutral conditions via catalytic hydrogenation in the final step, which minimizes the risk of cleaving the acid-sensitive oxetane or piperidine rings.[1] This chemoselectivity is crucial for the integrity of the final product.

Q3: My intramolecular cyclization step is failing, and I'm isolating a polymeric substance. What's happening?

A3: This is a classic challenge of intramolecular versus intermolecular reactions. The formation of a polymer suggests that the reactive intermediate is reacting with other molecules rather than with itself. The key to favoring the desired intramolecular cyclization is to use high-dilution conditions. By keeping the concentration of the substrate low, you decrease the probability of intermolecular collisions, thus giving the molecule's reactive ends a better chance to find each other. The choice of base and solvent is also critical to promote the correct conformation for ring closure.[3]

Q4: I'm having difficulty purifying the final 2,5-Dioxa-8-azaspiro[3.5]nonane product. Are there any specific techniques?

A4: The final product is a relatively polar, and potentially water-soluble, amine, which can make standard chromatographic purification challenging. A highly effective method for purification and isolation is the formation of an acid salt.[3] Reacting the crude amine with an acid like oxalic acid in a suitable solvent often precipitates the corresponding salt in high purity, which can then be collected by filtration. The free base can be regenerated later if required.[3]

Troubleshooting Guides for Key Synthetic Steps

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions for each stage of the synthesis.

Workflow: Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane

Synthesis_Workflow cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Lactam Reduction cluster_3 Step 4: Deprotection Start 3-((benzylamino)methyl)oxetan-3-ol Step1_Product Compound 2 (N-chloroacetyl intermediate) Start->Step1_Product Chloroacetyl chloride, Base (e.g., Et3N) Step2_Product Compound 3 (Lactam) Step1_Product->Step2_Product Base (e.g., K2CO3), Inert Atmosphere Step3_Product Compound 4 (N-Bn protected spirocycle) Step2_Product->Step3_Product Reducing Agent (e.g., LiAlH4) Final_Product 2,5-Dioxa-8-azaspiro[3.5]nonane Step3_Product->Final_Product H2, Pd/C

Caption: Overall synthetic workflow from starting material to the final product.

Step 1: N-Chloroacetylation
  • Problem: Low yield of the N-chloroacetylated intermediate (Compound 2).

    • Causality: The starting material contains both a secondary amine and a tertiary alcohol. While the amine is more nucleophilic, O-acylation can occur as a side reaction. Additionally, chloroacetyl chloride is highly reactive and sensitive to moisture.

    • Solutions:

      • Temperature Control: Perform the reaction at a reduced temperature (-10 °C to 10 °C) while adding the chloroacetyl chloride dropwise.[3] This minimizes side reactions and controls the exotherm.

      • Choice of Base: Use a non-nucleophilic amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with the substrate.[3]

      • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous to prevent hydrolysis of the acyl chloride.[5]

Step 2: Intramolecular Cyclization (Lactam Formation)
  • Problem: The primary product is a polymer, not the desired spirocyclic lactam.

    • Causality: This step relies on an intramolecular nucleophilic substitution. At high concentrations, the chloroacetylated intermediate's amine can react with another molecule's chloride (intermolecularly) faster than the internal alcohol can displace the chloride (intramolecularly).

    • Solutions:

      • High-Dilution Principle: Add the solution of Compound 2 slowly over several hours to a heated solution of the base and solvent. This keeps the instantaneous concentration of the reactant very low, favoring the intramolecular pathway.

      • Base and Solvent System: A weaker base like potassium carbonate (K₂CO₃) is often sufficient and can reduce side reactions compared to stronger bases. An inert, polar aprotic solvent like DMF or acetonitrile is typically used.[3]

Troubleshooting: Cyclization vs. Polymerization

Cyclization_vs_Polymerization cluster_conditions Reaction Conditions Reactant N-chloroacetyl Intermediate High_Conc High Concentration Reactant->High_Conc Low_Conc Low Concentration (High Dilution) Reactant->Low_Conc Outcome_Polymer Intermolecular Reaction (Polymerization) High_Conc->Outcome_Polymer Favored Pathway Outcome_Cyclization Intramolecular Reaction (Desired Spiro-Lactam) Low_Conc->Outcome_Cyclization Favored Pathway

Caption: The critical influence of concentration on the reaction pathway.

Step 3: Lactam Reduction
  • Problem: Incomplete reduction of the lactam (Compound 3) to the amine (Compound 4).

    • Causality: Lactams are less reactive than esters or ketones. A powerful reducing agent is required. Insufficient stoichiometry or deactivation of the reducing agent can lead to incomplete conversion.

    • Solutions:

      • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. Ensure it is fresh and handled under strictly anhydrous conditions.

      • Stoichiometry: Use a molar excess of the reducing agent (typically 1.1 to 2 equivalents) to ensure the reaction goes to completion.[3]

      • Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating may be required to drive it to completion. Monitor progress carefully using TLC.[3]

Step 4: Catalytic Hydrogenation (Deprotection)
  • Problem: The debenzylation reaction is slow or stalls completely.

    • Causality: The efficiency of catalytic hydrogenation is highly dependent on the activity of the catalyst, the absence of catalyst poisons, and the solvent system.

    • Solutions:

      • Catalyst Quality: Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst. Sometimes, using a different type of catalyst (e.g., Pearlman's catalyst) can be beneficial.

      • Solvent Choice: Protic solvents like methanol or ethanol are standard. The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction, but care must be taken to avoid any acid-catalyzed degradation of the product.[1]

      • Check for Poisons: Ensure the substrate from the previous step is thoroughly purified. Residual sulfur-containing compounds or other impurities can poison the palladium catalyst.

Summary of Reaction Parameters

StepReagents & ConditionsTemperatureTypical TimeYield (%)Ref.
1. N-Acylation Chloroacetyl chloride, Et₃N, DCM-10 to 10 °C8-20 hHigh[3]
2. Cyclization K₂CO₃, DMF, Inert AtmosphereRoom Temp2-8 hModerate[3]
3. Reduction LiAlH₄ (1.1-2 eq.), THF10 to 30 °C2-24 hHigh[3]
4. Deprotection H₂ (gas), 10% Pd/C, MethanolRoom Temp8-20 h~60% (as oxalate salt)[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Compound 3 (Lactam) [3][4]

  • To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) cooled to 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude N-chloroacetyl intermediate (Compound 2).

  • Prepare a separate flask with a suspension of potassium carbonate (1.5 eq) in anhydrous DMF under an argon atmosphere.

  • Dissolve the crude Compound 2 in anhydrous DMF and add it dropwise via a syringe pump over 4 hours to the stirred K₂CO₃ suspension.

  • Stir the resulting mixture at room temperature for an additional 4 hours after the addition is complete.

  • Filter the reaction mixture, and concentrate the filtrate under high vacuum to remove DMF.

  • Purify the residue via column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the spiro-lactam (Compound 3).

Protocol 2: Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane Oxalate Salt [3]

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under argon, add a solution of the lactam (Compound 3, 1.0 eq) in anhydrous THF dropwise.

  • After addition, allow the mixture to stir at room temperature for 12 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield the crude N-benzylated spirocycle (Compound 4).

  • Dissolve the crude Compound 4 in methanol. Add 10% Pd/C catalyst (10% w/w).

  • Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • To the filtrate, add a solution of oxalic acid (1.0 eq) in methanol.

  • Concentrate the solution in vacuo until a solid precipitate forms. Cool in an ice bath and collect the solid by filtration.

  • Wash the solid with cold ether and dry under vacuum to obtain the 2,5-Dioxa-8-azaspiro[3.5]nonane oxalate salt.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Paquette, L. A., & Sturino, C. F. (2002). Dioxolane-to-bridged acetal-to-spiroketal via ring-closing metathesis and rearrangement: a novel route to 1,7-dioxaspiro[5.5]undecanes. Organic Letters, 4(3), 467–470. [Link]

  • Kim, H. J., & Paquette, L. A. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. The Journal of Organic Chemistry, 64(25), 9314–9321. [Link]

  • Gadgil, V. R., & Kumar, P. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Organic & Biomolecular Chemistry, 1(8), 1366–1373. [Link]

  • (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Reddy, T. J., & Iyengar, D. S. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76. [Link]

  • Paquette, L. A., & Sturino, C. F. (2002). Dioxolane-to-Bridged Acetal-to-Spiroketal via Ring-Closing Metathesis and Rearrangement: A Novel Route to 1,7- Dioxaspiro[5.5]undecanes. Organic Letters, 4(3), 467-470. [Link]

  • Khomutnyk, Y. Y., Argüelles, A. J., Winschel, G. A., Sun, Z., Zimmerman, P. M., & Nagorny, P. (2018). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 140(42), 13953–13962. [Link]

  • Gu, Z., & Zakarian, A. (2010). Formation of Dissymmetric Eight-Membered Silalketals by Ring-Closing Metathesis and Their Conversion to Spiroketals. Organic Letters, 12(19), 4224-4227. [Link]

  • Asymmetric spiroacetalization catalysed by confined Brønsted acids. (2012). Nature, 483(7390), 447-450. [Link]

  • Wang, Y., et al. (2020). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 22(15), 5893–5898. [Link]

  • List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7390), 447–450. [Link]

  • Supporting Information. (2008). Wiley-VCH. Retrieved from [Link]

  • 9-(2-Methylpropyl)-2,5-dioxa-8-azaspiro[3.5]nonane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 2,5-Dioxa-8-azaspiro[3.5]nonane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • (2019). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Trost, B. M., & Toste, F. D. (2003). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • Knight, J. D., et al. (2014). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Letters, 16(23), 6068–6071. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Derkach, N. O., Levchenko, K. V., & Grygorenko, O. O. (2020). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2023). ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dioxa-8-azaspiro[3.5]nonane Synthesis

Welcome to the technical support center for the synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful synthesis of this valuable spirocyclic scaffold. The unique three-dimensional structure of 2,5-Dioxa-8-azaspiro[3.5]nonane makes it an attractive building block in medicinal chemistry, offering the potential for novel intellectual property and improved physicochemical properties of drug candidates.

This document provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, and solutions to common challenges encountered during the synthesis.

Overview of the Synthetic Route

The synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane is typically achieved through a four-step sequence starting from readily available materials. The general strategy involves the construction of a chloroacetamide intermediate followed by an intramolecular cyclization to form the spirocyclic lactam, which is subsequently reduced and deprotected to yield the final product.

Synthetic_Pathway A 3-((benzylamino)methyl)oxetan-3-ol B N-benzyl-N-((3-(hydroxymethyl)oxetan-3-yl)methyl)acetamide A->B Chloroacetylation C 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one B->C Intramolecular Cyclization D 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane C->D Lactam Reduction E 2,5-Dioxa-8-azaspiro[3.5]nonane D->E Deprotection

Caption: Synthetic pathway for 2,5-Dioxa-8-azaspiro[3.5]nonane.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1 & 2: Chloroacetylation of 3-((benzylamino)methyl)oxetan-3-ol

Question: I am getting a low yield of the chloroacetamide intermediate and observing multiple spots on my TLC. What could be the problem?

Answer:

Low yields and the formation of byproducts in the chloroacetylation step often stem from a few key areas:

  • Competition with O-acylation: The starting material contains both a secondary amine and a primary alcohol. While the amine is generally more nucleophilic, O-acylation of the hydroxyl group can occur, leading to a mixture of products.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. An insufficient amount of base will result in the formation of the hydrochloride salt of the starting amine, which is unreactive. An overly strong base or excess base can promote side reactions.

  • Reaction Temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can lead to decomposition and the formation of impurities.

Troubleshooting Steps:

  • Optimize the Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used bases for this transformation. Use at least 1.1 equivalents to scavenge the HCl generated during the reaction. Pyridine can also be effective and may enhance the reaction rate.[1]

  • Control the Temperature: Add the chloroacetyl chloride solution dropwise to the solution of the amine and base at 0 °C to control the initial exotherm.[1] Allow the reaction to slowly warm to room temperature and monitor by TLC.

  • Chemoselective Conditions: To favor N-acylation over O-acylation, you can perform the reaction in a biphasic system (e.g., DCM/water with a mild inorganic base like sodium bicarbonate) or use a phosphate buffer.[2] These conditions can help to protonate the amine to a lesser extent, maintaining its nucleophilicity while minimizing the reactivity of the alcohol.

ParameterRecommendationRationale
Base Triethylamine or Pyridine (1.1-1.2 eq)Neutralizes HCl byproduct without promoting significant side reactions.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants and inert under reaction conditions.
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes byproduct formation.
Monitoring Thin Layer Chromatography (TLC)Allows for tracking the consumption of starting material.
Step 3: Intramolecular Cyclization to form the Spiro-Lactam

Question: My intramolecular cyclization is sluggish, and I am isolating unreacted starting material. How can I drive the reaction to completion?

Answer:

This step is an intramolecular Williamson ether synthesis, where the alkoxide of the primary alcohol displaces the chloride to form the second ring of the spirocycle.[3][4][5][6][7] Incomplete conversion is a common issue and can be addressed by considering the following:

  • Base Strength: A strong base is required to deprotonate the primary alcohol to form the nucleophilic alkoxide. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective choices.

  • Solvent: A polar aprotic solvent like THF or DMF is ideal for this Sngcontent-ng-c2487356420="" class="ng-star-inserted">N2 reaction as it will solvate the counter-ion of the base without solvating the nucleophile, thus increasing its reactivity.[6]

  • Temperature: Gentle heating (e.g., 40-60 °C) may be necessary to increase the reaction rate, but excessively high temperatures can lead to decomposition.

Troubleshooting Steps:

  • Choice of Base: Use a strong base like sodium hydride (NaH) in a suitable solvent like THF. Ensure the NaH is fresh and properly handled.

  • Reaction Conditions: Add the chloroacetamide substrate to a suspension of NaH in THF at 0 °C, then allow the reaction to warm to room temperature or heat gently.

  • Monitor Progress: Track the reaction by TLC or LC-MS until the starting material is consumed.

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)Sufficiently strong to deprotonate the primary alcohol.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic solvents enhance the nucleophilicity of the alkoxide.
Temperature Room Temperature to 60 °CProvides sufficient energy for the reaction without causing degradation.
Step 4: Reduction of the Spiro-Lactam

Question: The reduction of my lactam with LiAlH4 is giving a low yield of the desired amine. What are the critical parameters for this step?

Answer:

The reduction of lactams to cyclic amines using lithium aluminum hydride (LiAlH₄) is a robust transformation, but requires careful execution.[8][9][10][11] Low yields can often be attributed to:

  • Reagent Quality and Stoichiometry: LiAlH₄ is highly reactive with water and moisture. Using old or improperly stored reagent will lead to incomplete reduction. A sufficient excess of the reagent is also necessary.

  • Reaction Solvent: Anhydrous ethereal solvents like diethyl ether or THF are essential for this reaction.

  • Work-up Procedure: The quenching and work-up of the reaction are critical to liberate the amine product from the aluminum salts. Improper work-up can lead to significant product loss.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly.

  • Use Fresh LiAlH₄: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content. Use at least 2-3 equivalents of LiAlH₄ per equivalent of lactam.

  • Careful Work-up: A Fieser work-up is recommended. After the reaction is complete, cool the mixture to 0 °C and sequentially add water, 15% aqueous NaOH, and then more water in a specific ratio (for 'x' g of LiAlH₄, add 'x' mL of water, 'x' mL of 15% NaOH, and then '3x' mL of water). This procedure precipitates the aluminum salts as a granular solid that can be easily filtered off.

ParameterRecommendationRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄) (2-3 eq)A powerful reducing agent capable of reducing amides and lactams.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherInert to LiAlH₄ and provides good solubility.
Work-up Fieser Work-up (H₂O, 15% NaOH, H₂O)Efficiently removes aluminum salts and improves product isolation.
Final Step: N-Benzyl Deprotection

Question: My catalytic hydrogenation for the N-benzyl deprotection is slow and incomplete. How can I improve the efficiency of this step?

Answer:

Catalytic hydrogenation is a clean and effective method for N-debenzylation.[12][13][14][15] However, several factors can influence its efficiency:

  • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst can vary. Using a fresh, high-quality catalyst is important.

  • Catalyst Poisoning: The product amine can sometimes act as a catalyst poison, slowing down the reaction.[16] The presence of sulfur or other impurities can also deactivate the catalyst.

  • Hydrogen Source and Pressure: For reactions using hydrogen gas, ensuring a sufficient pressure and good mixing is crucial for efficient mass transfer of hydrogen to the catalyst surface.[15]

  • Solvent: Protic solvents like methanol or ethanol are generally preferred for this reaction.

Troubleshooting Steps:

  • Catalyst Selection: Use a good quality 10% Pd/C catalyst. For substrates with other reducible functional groups, Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer better selectivity.[17]

  • Acidic Additive: Adding a small amount of acid (e.g., acetic acid or HCl in ethanol) can improve the reaction rate by preventing the product amine from poisoning the catalyst.[15]

  • Transfer Hydrogenation: As an alternative to using hydrogen gas, catalytic transfer hydrogenation with a hydrogen donor like ammonium formate is often very effective and can be more convenient for laboratory scale.[18]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the endpoint. Over-running the reaction is generally not detrimental but is inefficient.

ParameterRecommendationRationale
Catalyst 10% Palladium on Carbon (Pd/C)Standard and effective catalyst for hydrogenolysis.
Hydrogen Source H₂ gas (balloon or Parr shaker) or Ammonium FormateProvides the necessary hydrogen for the reduction.
Solvent Methanol or EthanolProtic solvents that are suitable for hydrogenation.
Additive Acetic Acid (optional)Can prevent catalyst poisoning by the product amine.

Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for the nitrogen?

A1: Yes, a tert-butoxycarbonyl (Boc) group is a common alternative to the benzyl group. The Boc-protected analogue can be synthesized using a similar route. The deprotection of a Boc group is typically achieved under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane), which may be advantageous if other functional groups in the molecule are sensitive to hydrogenation.

Q2: What are the key safety precautions for this synthesis?

A2: Several reagents used in this synthesis require careful handling:

  • Chloroacetyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Lithium Aluminum Hydride (LiAlH₄): Flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen and a flammable solvent. Handle with care, and do not allow the catalyst to dry out completely in the air.

Q3: How can I purify the final product, 2,5-Dioxa-8-azaspiro[3.5]nonane?

A3: The final product is a primary amine and can be purified by a few methods:

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

  • Acid-Base Extraction: The amine can be extracted from an organic solvent into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified (e.g., with NaOH), and the purified amine is extracted back into an organic solvent.[19]

  • Chromatography: Column chromatography on silica gel can be used, but amines can sometimes streak on silica. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to obtain better separation.

  • Crystallization of a Salt: The amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate) which can be purified by recrystallization. The free amine can then be liberated by treatment with a base.

Troubleshooting_Workflow cluster_start Problem Identification cluster_step Reaction Step Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product Step1 Chloroacetylation Start->Step1 Identify problematic step Step2 Cyclization Start->Step2 Identify problematic step Step3 Reduction Start->Step3 Identify problematic step Step4 Deprotection Start->Step4 Identify problematic step Sol1 Optimize Base and Temperature Step1->Sol1 Sol2 Use Stronger Base / Anhydrous Conditions Step2->Sol2 Sol3 Fresh Reagent / Careful Work-up Step3->Sol3 Sol4 Check Catalyst / Use Additive Step4->Sol4

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Troubleshooting

"common byproducts in 2,5-Dioxa-8-azaspiro[3.5]nonane synthesis and removal"

Welcome to the technical support center for the synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable spirocyclic scaffold. Leveraging established chemical principles and field-proven insights, this document provides a comprehensive resource for troubleshooting and optimizing your experimental workflow.

Introduction to the Synthesis

The synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane is a multi-step process that, while robust, can be prone to the formation of specific byproducts if not carefully controlled. A common synthetic route, adapted from patent literature, involves four key stages: N-chloroacetylation, intramolecular cyclization, reduction, and deprotection.[1] Understanding the potential pitfalls at each stage is crucial for achieving high yield and purity.

Troubleshooting Guide

This section is organized by common experimental issues. Each entry details the potential causes, likely byproducts, and recommended solutions.

Issue 1: Low Yield or Complex Mixture after N-Chloroacetylation

Symptom: TLC or LC-MS analysis of the crude product after reacting the starting amino alcohol with chloroacetyl chloride shows multiple spots or peaks, and the yield of the desired N-chloroacetylated intermediate is low.

Potential Causes and Byproducts:

  • O-Acetylation: The hydroxyl group of the starting material can compete with the secondary amine for the chloroacetyl chloride, leading to the formation of an O-acetylated byproduct.

  • Dimerization: Intermolecular reactions can occur, particularly at higher concentrations, leading to the formation of dimers.

  • Incomplete Reaction: Insufficient reaction time or inadequate base can result in unreacted starting material.

Troubleshooting and Removal:

  • Temperature Control: Maintain a low temperature (typically -10°C to 10°C) during the addition of chloroacetyl chloride to favor N-acylation over O-acylation.

  • Choice of Base: Use a non-nucleophilic base such as triethylamine or diisopropylethylamine to scavenge the HCl generated during the reaction without competing with the substrate.[1]

  • Purification: The desired N-chloroacetylated product is generally less polar than the starting amino alcohol and more polar than the O-acetylated byproduct. Flash column chromatography on silica gel is typically effective for separation.

Byproduct Potential Cause Removal Strategy
O-Acetylated ProductHigh reaction temperatureColumn chromatography
Dimerized ProductHigh concentrationColumn chromatography
Unreacted Starting MaterialInsufficient reagents/timeColumn chromatography, Acid-base extraction
Issue 2: Low Yield or Polymerization during Intramolecular Cyclization

Symptom: After treatment of the N-chloroacetylated intermediate with a strong base, the desired spirocyclic amide is obtained in low yield, or a significant amount of insoluble, polymeric material is formed.

Potential Causes and Byproducts:

  • Intermolecular N-Alkylation: If the intramolecular cyclization is slow, intermolecular reactions can predominate, leading to the formation of linear polymers.

  • Decomposition: The starting material or product may be unstable to the strong base conditions, leading to decomposition.

Troubleshooting and Removal:

  • High Dilution: Perform the cyclization reaction under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

  • Strong Base Selection: Use a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide in an appropriate aprotic solvent like THF or DMF.

  • Controlled Addition: Add the N-chloroacetylated intermediate slowly to a solution of the base at an appropriate temperature to maintain a low concentration of the substrate.

dot

cyclization_byproducts cluster_start N-Chloroacetyl Intermediate cluster_desired Desired Pathway cluster_side Side Reaction start N-Chloroacetyl Intermediate desired Intramolecular Cyclization start->desired High Dilution side Intermolecular N-Alkylation start->side High Concentration product 2,5-Dioxa-8-azaspiro[3.5]nonane-9-one desired->product polymer Polymer side->polymer

Caption: Intramolecular vs. Intermolecular Cyclization Pathways.

Issue 3: Incomplete Reduction or Side Reactions

Symptom: After the reduction of the spirocyclic amide, TLC or LC-MS analysis indicates the presence of unreacted starting material or unexpected byproducts.

Potential Causes and Byproducts:

  • Incomplete Reduction: The reducing agent may not be sufficiently reactive, or the reaction conditions may be inadequate, leaving unreacted amide.

  • Over-reduction: In some cases, particularly with harsh reducing agents, ring-opening of the oxetane or other parts of the molecule can occur.

Troubleshooting and Removal:

  • Choice of Reducing Agent: Lithium aluminum hydride (LAH) is a common and effective reducing agent for this transformation. Ensure it is fresh and used in sufficient excess.

  • Reaction Conditions: The reaction is typically performed in an anhydrous ether solvent like THF. Ensure the reaction is carried out for a sufficient time, and monitor by TLC.

  • Work-up Procedure: A careful aqueous work-up (e.g., Fieser work-up) is necessary to quench the excess LAH and precipitate the aluminum salts, which can then be filtered off. The desired amine can be extracted from the filtrate.

Issue 4: Byproducts from Protecting Group Removal

Symptom: After the deprotection step (e.g., removal of a Boc or Bn group), new impurities are observed by TLC or LC-MS.

Potential Causes and Byproducts (for Boc deprotection):

  • t-Butylation: Acid-catalyzed removal of a Boc group generates a tert-butyl cation, which can alkylate the nitrogen of the desired product or other nucleophilic sites.

  • Incomplete Deprotection: Insufficient acid or reaction time can leave the Boc-protected amine as a major component.

Troubleshooting and Removal:

  • Use of Scavengers: Include a scavenger such as anisole or thioanisole in the deprotection reaction to trap the tert-butyl cation and prevent it from reacting with your product.

  • Milder Deprotection Conditions: Consider using milder acidic conditions (e.g., HCl in dioxane or diethyl ether) or alternative deprotection methods if the substrate is sensitive.

  • Purification via Salt Formation: The final amine product can often be purified by forming a salt (e.g., hydrochloride or oxalate), which can be crystallized.[1] The free base can then be regenerated by treatment with a base.

dot

deprotection_byproducts cluster_start Boc-Protected Amine cluster_reaction Acidic Deprotection (e.g., TFA) cluster_products Reaction Products start Boc-Protected Amine acid Acid (H+) start->acid tbu_cation tert-Butyl Cation acid->tbu_cation Byproduct Formation desired_product Desired Amine acid->desired_product Desired Reaction byproduct t-Butylated Byproduct tbu_cation->byproduct Alkylation desired_product->byproduct Alkylation

Caption: Byproduct Formation during Boc Deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final 2,5-Dioxa-8-azaspiro[3.5]nonane product?

A1: Purification of the final amine can be challenging due to its polarity. Two common and effective methods are:

  • Column Chromatography: Using a polar stationary phase like silica gel with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine in ethyl acetate/hexanes) can effectively purify the free base.

  • Salt Crystallization: As described in the patent literature, forming an oxalate salt can be an excellent method for purification.[1] The salt often has better crystalline properties than the free base, allowing for purification by recrystallization. The free base can be regenerated by dissolving the salt in an aqueous base and extracting with an organic solvent.

Q2: My final product appears to be unstable upon storage. How can I improve its stability?

A2: Free amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. Storing the compound as a salt (e.g., hydrochloride or oxalate) can significantly improve its long-term stability. If the free base is required, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q3: Can I use a protecting group other than Benzyl (Bn) or Boc?

A3: Yes, other amine protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility of its removal conditions with the rest of the molecule. For example, a Cbz (carboxybenzyl) group can be removed by hydrogenolysis, similar to a Bn group.

Experimental Protocols

Protocol 1: Purification of 2,5-Dioxa-8-azaspiro[3.5]nonane via Oxalate Salt Formation
  • Dissolve the crude 2,5-Dioxa-8-azaspiro[3.5]nonane free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.

  • Slowly add the oxalic acid solution to the amine solution with stirring.

  • A precipitate of the oxalate salt should form. If no precipitate forms, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.

  • Collect the solid by filtration and wash with a small amount of cold solvent.

  • The salt can be further purified by recrystallization from a suitable solvent system.

  • To regenerate the free base, dissolve the salt in an aqueous solution of a strong base (e.g., 1M NaOH) and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN107698948A.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane

Welcome to the technical support center for the synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable spirocyclic compound. 2,5-Dioxa-8-azaspiro[3.5]nonane and its derivatives are of significant interest in medicinal chemistry due to their unique three-dimensional structure, which can improve pharmacological properties.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Synthetic Pathway Overview

The synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[3] A common and effective route is outlined below.

Synthetic_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A 3-((benzylamino)methyl)oxetan-3-ol B N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide A->B Chloroacetyl chloride, Base (e.g., Et3N), DCM, <10°C C 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one B->C Strong Base (e.g., NaH), THF, Inert Atmosphere D 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane C->D Reducing Agent (e.g., LiAlH4) E 2,5-Dioxa-8-azaspiro[3.5]nonane D->E Catalytic Hydrogenation (e.g., Pd/C, H2) Intramolecular_Cyclization cluster_mechanism Mechanism: Intramolecular Cyclization Start Intermediate after Acylation (N-chloroacetylated product) Deprotonation Deprotonation of Amine (with NaH) Start->Deprotonation 1. Strong Base Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack 2. Generates Nucleophile Product Spirocyclic Core Formation (Displacement of Cl⁻) Nucleophilic_Attack->Product 3. Ring Closure

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Troubleshooting

"troubleshooting guide for spirocyclization reactions involving azaspiro nonanes"

Technical Support Center: Azaspiro Nonane Synthesis A Senior Application Scientist's Guide to Troubleshooting Spirocyclization Reactions Welcome to the technical support center for azaspiro nonane synthesis. This guide i...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azaspiro Nonane Synthesis

A Senior Application Scientist's Guide to Troubleshooting Spirocyclization Reactions

Welcome to the technical support center for azaspiro nonane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable spirocyclic scaffolds. Azaspiro nonanes, such as the 1-azaspiro[4.4]nonane and 7-azaspiro[3.5]nonane systems, are prevalent motifs in bioactive natural products and pharmaceuticals, making their efficient synthesis a critical objective.[1][2] However, their construction via spirocyclization is often fraught with challenges, including low yields, poor stereocontrol, and the formation of persistent side products.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic underpinnings of these reactions, empowering you to diagnose and resolve common experimental hurdles.

Logical Troubleshooting Workflow

Before diving into specific issues, it's essential to have a structured approach to troubleshooting. The following workflow outlines a systematic process for identifying and resolving synthetic challenges.

G cluster_0 Phase 1: Problem Identification & Analysis cluster_1 Phase 2: Hypothesis & Parameter Isolation cluster_2 Phase 3: Optimization & Validation A Low Yield / Incomplete Conversion D Analysis of Crude Reaction (TLC, NMR, LC-MS) A->D A->D Identify B Poor Diastereoselectivity B->D B->D Identify C Side Product Formation C->D C->D Identify E Reagent Quality & Stoichiometry D->E D->E Isolate Variable F Reaction Conditions (Temp, Conc, Time) D->F D->F Isolate Variable G Catalyst / Initiator Issues D->G D->G Isolate Variable H Solvent Effects D->H D->H Isolate Variable I Systematic Screening (e.g., DoE) E->I F->I G->I H->I J Execute Optimized Protocol I->J I->J Implement K Characterize Final Product J->K J->K Verify L SUCCESS K->L K->L

Caption: A logical workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Yields and Incomplete Reactions

Question 1: My domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane is giving low yields (10-30%). What are the most likely causes and how can I improve this?

Answer: Low yields in domino radical bicyclizations are a frequent problem, often stemming from suboptimal initiation, premature quenching of radical intermediates, or unfavorable reaction kinetics.[1][3] The goal is to ensure the radical cascade, from the initial aryl/vinyl radical to the final spirocyclization, proceeds efficiently without interruption.

Causality and Solutions:

  • Inefficient Radical Initiation: The choice of initiator and temperature is critical. Azobisisobutyronitrile (AIBN) requires high temperatures (e.g., 90 °C in cyclohexane) to achieve homolysis at a suitable rate.[1] If the temperature is too low, initiation is slow, leading to an incomplete reaction. Conversely, triethylborane (Et₃B) can initiate radical formation at room temperature in the presence of trace oxygen, offering a milder alternative that can sometimes improve yields and diastereoselectivity.[1][3]

  • Premature Radical Quenching: The most common side reaction is the premature reduction of the initial aryl or vinyl radical by the tin hydride (Bu₃SnH) before it can undergo the first cyclization.[1] This produces a monocyclized or uncyclized, reduced byproduct.

    • Solution: The concentration of Bu₃SnH is a key parameter. A high concentration increases the rate of quenching. Employing a slow-addition (syringe pump) of the tin hydride to the reaction mixture maintains a low, steady-state concentration, favoring the desired intramolecular cyclization cascade over intermolecular reduction.[3]

  • Substrate Electronic Effects: The stability of the radical intermediates plays a significant role. The capture of the alkoxyaminyl radical is more efficient when the tethered alkenyl moiety contains electron-withdrawing groups.[1] Substrates with simple alkyl-substituted olefins may preclude the final capture, leading to monocyclized products.

Troubleshooting Table: Radical Initiator Comparison

ParameterAIBN (Method A)Et₃B (Method B)Rationale & Expert Insight
Temperature High (e.g., 90 °C)Ambient (Room Temp)Et₃B allows for milder conditions, which can prevent thermal decomposition of starting materials or products and sometimes improves diastereoselectivity.[1][3]
Reaction Time Longer (e.g., 6-8 h)Shorter (e.g., 3 h)The lower activation energy for initiation with Et₃B leads to faster overall reaction times, minimizing the opportunity for side reactions.[1]
Common Issue Thermal side reactionsSensitivity to air/oxygenAIBN requires careful temperature control. Et₃B requires a properly inert atmosphere, but initiation relies on trace O₂.
Typical Yields 11-67%Often comparable or slightly improvedThe choice is substrate-dependent. Et₃B is often preferred for sensitive substrates and has been shown to improve diastereoselectivity.[1][3]

Question 2: My Staudinger [2+2] cycloaddition to form a 7-azaspiro[3.5]nonan-1-one is failing or giving very low yields. What should I check?

Answer: The Staudinger ketene-imine cycloaddition is highly sensitive to reaction conditions, particularly the purity of reagents and the absence of water. The key is the in situ formation of a reactive ketene, which then undergoes cycloaddition with an imine to form the β-lactam ring.[4][5]

Causality and Solutions:

  • Inefficient Ketene Formation: The ketene is typically generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine (Et₃N). If the base is impure (e.g., contains water or primary/secondary amine impurities) or if its addition is not controlled, ketene formation will be inefficient.[4]

    • Solution: Use freshly distilled triethylamine and ensure it is added slowly to the cooled solution of the acyl chloride. This prevents polymerization of the acyl chloride and promotes clean ketene generation.

  • Hydrolysis of Intermediates: Both the imine starting material and the resulting β-lactam product can be susceptible to hydrolysis.[4][6] The presence of water will consume the imine and can cleave the strained four-membered ring of the product.

    • Solution: All glassware must be rigorously dried (oven or flame-dried). Use anhydrous solvents (e.g., freshly distilled dichloromethane). The reaction should be run under a strictly inert atmosphere (Nitrogen or Argon).

  • Unreacted Starting Materials: If you observe unreacted imine or acyl chloride precursors, it indicates the activation energy for the reaction is not being overcome.[4]

    • Solution: Suboptimal temperature is a common cause. While these reactions are often run at 0 °C or lower to control exotherms and side reactions, a slightly elevated temperature may be required for less reactive substrates. A systematic temperature screen from -20 °C to room temperature is advisable.

General Protocol: Staudinger [2+2] Cycloaddition

  • Setup: In a flame-dried, three-neck round-bottom flask under an Argon atmosphere, dissolve the imine precursor (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flame-dried flask, prepare a solution of the acyl chloride (e.g., chloroacetyl chloride, 1.1 eq) and freshly distilled triethylamine (1.2 eq) in anhydrous DCM.

  • Slow Addition: Add the acyl chloride/base solution dropwise to the cooled imine solution over 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.[5] Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Category 2: Stereoselectivity Issues

Question 3: I am forming a mixture of diastereomers in my azaspiro[4.4]nonane synthesis. How can I improve the diastereomeric ratio (d.r.)?

Answer: Controlling stereochemistry at the newly formed spirocyclic center is a significant challenge.[6][7] The facial selectivity of the ring-closing step is influenced by steric hindrance, reaction temperature, and the choice of catalyst or reagents.

Causality and Solutions:

  • Thermodynamic vs. Kinetic Control: The diastereomeric ratio is often temperature-dependent. Running the reaction at lower temperatures typically favors the kinetically controlled product, which is often the more diastereomerically pure isomer.[3] Higher temperatures can allow for equilibration, leading to a thermodynamic mixture of products and a lower d.r.

    • Solution: Screen a range of temperatures. For radical cyclizations, switching from AIBN at 90 °C to Et₃B at room temperature has been shown to improve diastereoselectivity.[1][3]

  • Steric Hindrance: The substituents on your starting materials can sterically direct the approach of the cyclizing species. Bulky protecting groups or substituents can effectively shield one face of the molecule, leading to higher selectivity.

    • Solution: While often requiring a re-synthesis of the precursor, consider modifying the steric bulk of substituents if poor selectivity is a persistent issue.

  • Catalyst Control: For reactions like [3+2] cycloadditions, the choice of a chiral catalyst or additive is paramount for inducing stereoselectivity.

    • Solution: Employ chiral catalysts, such as copper(I) complexes with specific chiral ligands, which can create a chiral environment around the reactants and favor the formation of one diastereomer.[6] Acid additives can also influence the transition state and should be screened.[3]

G Start Precursor TS_A Transition State A Start->TS_A Low Temp (Kinetic) TS_B Transition State B Start->TS_B High Temp (Thermodynamic) Prod_A Product A (Major) TS_A->Prod_A Lower Energy Pathway TS_B->Prod_A Prod_B Product B (Minor) TS_B->Prod_B

Caption: Kinetic vs. Thermodynamic product control in diastereoselection.

Category 3: Side Product Formation

Question 4: My reaction mixture contains significant olefinic impurities that are difficult to separate from my desired azaspiro[3.5]nonane product. What is their origin and how can I prevent them?

Answer: The formation of olefinic impurities is often the result of competing elimination reactions.[4] This can be particularly problematic in reactions that involve strong bases or generate carbocationic intermediates.

Causality and Solutions:

  • Base-Induced Elimination: In reactions like the Staudinger cycloaddition, the base (e.g., Et₃N) used to generate the ketene can also act as a base to promote elimination reactions in the starting materials or product, especially if there are suitable leaving groups and abstractable protons.[4]

    • Solution: Optimize the choice and amount of base. A bulkier, less nucleophilic base might be beneficial. Ensure the reaction temperature is kept as low as possible to disfavor the higher activation energy pathway of elimination.

  • Rearrangement Products: The strained azetidine ring in some azaspirocycles can be susceptible to rearrangement under acidic or thermal conditions, potentially leading to unsaturated, ring-opened products.[6]

    • Solution: Maintain neutral or basic conditions during work-up and purification if possible. Avoid excessive heat during solvent evaporation or chromatography.

Identification and Removal:

  • ¹H NMR: Look for characteristic vinyl proton signals in the 4.5-6.5 ppm range.

  • IR Spectroscopy: A C=C stretching peak may be visible around 1620-1680 cm⁻¹.

  • Purification: These byproducts are typically less polar than the desired amine or lactam product. Careful flash column chromatography with a shallow solvent gradient can often resolve these impurities.[4]

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • ResearchGate (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Request PDF. [Link]

  • Yang, C., & Tu, Y. (2011). Development of the Intramolecular Prins cyclization/Schmidt Reaction for the Construction of the azaspiro[5][5]nonane: Application to the Formal Synthesis of (±)-stemonamine. Organic Letters. [Link]

  • PubMed (2011). Development of the Intramolecular Prins cyclization/Schmidt Reaction for the Construction of the azaspiro[5][5]nonane: Application to the Formal Synthesis of (±)-stemonamine. National Library of Medicine. [Link]

  • PubMed (2016). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Diastereoselectivity in the Synthesis of Substituted 2,5-Dioxa-8-azaspiro[3.5]nonanes

Welcome to the technical support center for the synthesis of substituted 2,5-Dioxa-8-azaspiro[3.5]nonanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 2,5-Dioxa-8-azaspiro[3.5]nonanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereocontrol in this important class of spirocyclic compounds. The unique three-dimensional structure of these molecules makes them valuable scaffolds in medicinal chemistry, but also introduces significant challenges in achieving the desired diastereoselectivity.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome these hurdles.

Troubleshooting Guide: Common Diastereoselectivity Issues

This section addresses specific problems you may encounter during the synthesis of substituted 2,5-Dioxa-8-azaspiro[3.5]nonanes. The core of this synthesis often involves an intramolecular cyclization to form the spirocyclic system, and it is at this stage that diastereoselectivity is determined.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

Answer:

A low diastereomeric ratio (dr) is a common problem and typically indicates that the energy difference between the transition states leading to the two diastereomers is very small under your current reaction conditions. Here are the primary causes and potential solutions:

Potential Cause 1: Thermodynamic Equilibration Under acidic or basic conditions and elevated temperatures, the spiroketalization can be reversible, leading to a product mixture that reflects the thermodynamic stability of the diastereomers. If the diastereomers have similar stabilities, you will obtain a mixture.

Solution:

  • Employ Kinetically Controlled Conditions: To favor the formation of a single diastereomer, you need to operate under kinetic control, where the product ratio is determined by the relative rates of formation. This typically involves:

    • Lowering the Reaction Temperature: Reducing the temperature (e.g., from room temperature to -78 °C) can significantly enhance selectivity by amplifying small differences in activation energies.

    • Using a Non-Equilibrating Acid Catalyst: Strong, non-nucleophilic acids like tosic acid (TsOH) at low temperatures can promote irreversible cyclization.[2]

    • Careful Choice of Base: If the cyclization is base-mediated, use a non-hindered base at low temperatures to deprotonate the nucleophile without promoting equilibration.

Potential Cause 2: Insufficient Facial Bias If the existing stereocenter(s) on your precursor molecule are too far from the reacting centers or do not provide a strong steric or electronic bias, the incoming nucleophile will not have a significant preference for one face of the electrophile over the other.

Solution:

  • Introduce a Directing Group: A strategically placed functional group, such as a hydroxyl or silyl ether, can direct the cyclization to one face through hydrogen bonding or steric blocking. For example, a bulky protecting group on a nearby nitrogen or oxygen can effectively block one face of the molecule.[3]

  • Modify the Substituents: Increasing the steric bulk of substituents near the existing stereocenter can enhance the facial bias and improve diastereoselectivity.

Question 2: I'm observing the formation of the undesired diastereomer as the major product. How can I reverse the selectivity?

Answer:

Obtaining the "wrong" diastereomer indicates that the current reaction conditions favor a transition state that leads to the undesired product. To reverse this, you need to change the reaction conditions to favor the alternative transition state.

Potential Cause: The reaction is under thermodynamic control, and the undesired diastereomer is the more stable product.

Solution:

  • Switch to Kinetic Control: As described above, moving to low-temperature, irreversible conditions can yield the kinetically favored product, which may be the one you desire. The kinetic product is formed faster but is less stable.

Potential Cause: The reaction is under kinetic control, but the inherent facial bias of the substrate favors the undesired product.

Solution:

  • Change the Catalyst or Reagent: Different catalysts can lead to different diastereomers. For instance, a Lewis acid that can chelate to your substrate may lock it into a conformation that favors the formation of the desired diastereomer. In contrast, a Brønsted acid might not chelate and could lead to the opposite selectivity.

  • Chelation Control: If your precursor has a chelating group (e.g., a hydroxyl or methoxy group) near the reaction center, using a divalent metal salt (like ZnCl₂, MgBr₂) can force the molecule into a rigid, cyclic transition state. This can reverse the selectivity compared to non-chelating conditions.[4]

Visualizing Kinetic vs. Thermodynamic Control

The following diagram illustrates how different reaction pathways can lead to different major products.

G cluster_0 Reaction Coordinate Diagram reactant Acyclic Precursor P1 Kinetic Product (Diastereomer A) reactant->P1 k1 (fast) Low Temp P2 Thermodynamic Product (Diastereomer B) reactant->P2 k2 (slow) High Temp TS1 Transition State 1 (Lower Energy) TS2 Transition State 2 (Higher Energy) P1->P2

Caption: Kinetic vs. Thermodynamic Pathways

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the synthesis of these spirocycles?

A1: The stereochemical outcome is primarily governed by a combination of factors:

  • Acyclic Stereocontrol: The influence of existing stereocenters in the acyclic precursor. The Felkin-Anh and Cram models can often predict the preferred direction of nucleophilic attack.[4]

  • Steric Hindrance: Bulky substituents will sterically hinder the approach of the nucleophile from one face, favoring attack from the less hindered face.[3][5]

  • Anomeric Effect: In spiroketals, there is a thermodynamic preference for an electron-donating group (like an oxygen atom of the other ring) to be axial to the endocyclic oxygen at the anomeric center. This can influence the position of equilibrium under thermodynamic control.

  • Reaction Conditions: As discussed, temperature, solvent, and the choice of catalyst (Lewis acid, Brønsted acid, or base) are critical in determining whether the reaction is under kinetic or thermodynamic control.

Q2: What analytical techniques are best for determining the diastereomeric ratio?

A2:

  • ¹H NMR Spectroscopy: This is the most common and powerful tool. The diastereomers will often have distinct signals for protons near the newly formed stereocenter. Integration of these unique signals allows for the determination of the diastereomeric ratio (dr).

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, key carbon signals, especially the spiro carbon, will have different chemical shifts for each diastereomer.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can often separate diastereomers, and the peak areas can be used to determine the ratio. This is particularly useful for accurate quantification.

  • Gas Chromatography (GC): For volatile derivatives, GC can also be used to separate and quantify diastereomers.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Synthesis of a Substituted 2,5-Dioxa-8-azaspiro[3.5]nonane

This protocol describes a general method for the acid-catalyzed spirocyclization of a substituted N-Boc-4-(hydroxymethyl)piperidin-4-ol with an oxetane precursor.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the substituted acyclic precursor. A plausible route involves the reaction of a protected piperidone with an appropriate organometallic reagent to introduce the hydroxymethyl group and a second substituent, creating the key stereocenter.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the acyclic precursor (1.0 eq).

  • Solvent: Dissolve the precursor in a dry, non-polar solvent such as dichloromethane (DCM) or toluene (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of a Lewis acid or a strong Brønsted acid (e.g., BF₃·OEt₂, TsOH, 0.1-1.1 eq) in the same solvent.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or triethylamine at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Table 1: Example of Reaction Condition Optimization

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Diastereomeric Ratio (A:B)
1TsOH (1.1)DCM2542:1
2TsOH (1.1)DCM-7828:1
3BF₃·OEt₂ (1.1)DCM-7811:5
4TiCl₄ (1.1)DCM-781>20:1 (Chelation Control)

References

  • Danishefsky, S. J., & Tan, D. S. (2011). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 11(16), 3670–3673. [Link]

  • Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. ResearchGate. [Link]

  • Moilanen, S. B., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(5), 1336–1348. [Link]

  • Brimble, M. A., & Williams, G. M. (2012). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Chemical Reviews, 112(9), 5042–5109.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Diastereoselectivity in Methaniminium-Based Reactions. BenchChem.
  • Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. ResearchGate. [Link]

  • Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. PubMed. [Link]

  • Gong, L., & Seidel, D. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(3), 1083–1091. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Minikel, E. V. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]

  • Hu, W., & Doyle, M. P. (2016). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 138(49), 15817–15820. [Link]

  • Krische, M. J., & Montgomery, J. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(24), 8082–8085. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2013). Suggested solutions for Chapter 33. Science Trove.
  • Catalytic enantio- and diastereoselective domino halocyclization and spiroketalization. ResearchGate. [Link]

  • Chemospecific. (2019, February 23). Unlocking Diastereoselectivity Secrets. YouTube. [Link]

  • Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[6][6]undeca-7,10-diene-9-one. MDPI. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • 2,5-Dioxa-8-azaspiro[3.5]nonane. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Spirocyclic Amines

Welcome to the technical support center for the purification of polar spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules. The inherent basicity of the amine functionality, combined with the polarity and rigid three-dimensional structure of the spirocyclic core, presents a distinct set of purification hurdles. This guide offers practical, in-depth solutions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)
Q1: What makes polar spirocyclic amines so challenging to purify?

The difficulty in purifying polar spirocyclic amines stems from a combination of their structural and chemical properties:

  • High Polarity: The presence of the amine group and often other heteroatoms imparts high polarity, leading to strong interactions with polar stationary phases like silica gel. This can result in poor elution and significant peak tailing in normal-phase chromatography.[1][2]

  • Basicity: Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel.[3] This acid-base interaction can lead to irreversible adsorption, streaking, or even decomposition of the target compound on the column.[3][4]

  • Rigid 3D Structure: The spirocyclic framework creates a rigid, non-planar structure. This can lead to the formation of stereoisomers (diastereomers and enantiomers) with very similar physicochemical properties, making their separation exceptionally difficult.[5][6]

  • Solubility Issues: These molecules can exhibit problematic solubility, sometimes being poorly soluble in common organic solvents for chromatography or recrystallization, yet too nonpolar for purely aqueous systems.[7]

Q2: I have a crude reaction mixture. What is the first purification technique I should attempt?

For a crude mixture containing a basic spirocyclic amine, acid-base extraction is almost always the recommended first step.[8][9] This technique is a simple, inexpensive, and highly effective way to separate your basic amine from neutral and acidic impurities. By washing the organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the amine is protonated to form a salt, which is soluble in the aqueous layer.[9][10] The neutral and acidic impurities remain in the organic layer. Subsequently, basifying the separated aqueous layer will regenerate the neutral amine, which can then be extracted back into an organic solvent.[10] This initial cleanup significantly simplifies any subsequent chromatographic steps.

Q3: How do I choose between Normal-Phase and Reversed-Phase Chromatography?

The choice depends on the specific properties of your amine and the impurities you need to remove.

  • Normal-Phase Chromatography (NPC):

    • When to use it: When dealing with less polar amines or when impurities are significantly more or less polar than your target compound.

    • Key Challenge: The primary issue is the interaction between the basic amine and acidic silica gel.[3]

    • Solution: This is almost always addressed by adding a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (typically 0.1-2%).[11][12][13] Alternatively, using a less acidic stationary phase like basic alumina or an amine-functionalized silica column can provide excellent results without mobile phase modifiers.[3][14]

  • Reversed-Phase (RP) HPLC/Flash:

    • When to use it: This is often the preferred method for highly polar compounds, as they tend to interact well with the polar mobile phase.[2]

    • Key Challenge: Highly polar amines may have insufficient retention and elute in the solvent front, especially with standard acidic mobile phase modifiers like formic acid or TFA.[11]

    • Solution: Use a mobile phase with a high pH (e.g., using ammonium bicarbonate or ammonium hydroxide to bring the pH to ~10).[14] At a high pH, the amine is in its neutral, free-base form, which is more hydrophobic and will have greater retention on the C18 stationary phase.[14]

Q4: When is Ion-Exchange Chromatography (IEX) the right choice?

Ion-exchange chromatography is a powerful technique that separates molecules based on their net charge and should be considered when other methods fail, especially for highly polar, charged amines.[15]

  • Principle: Since amines are basic, they will be protonated (positively charged) at a pH below their pKa. A cation-exchange column, which has negatively charged functional groups, will bind the positively charged amine.[16]

  • Elution: The bound amine is then eluted by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase.[15]

  • Application: IEX is particularly useful for separating amines from other polar, non-ionizable compounds or for separating amines with different pKa values. It is a well-established method for determining amines at various concentrations.[17]

Q5: Can I avoid chromatography altogether?

Yes, in some cases, chromatography can be avoided, which is often desirable to save time and resources and to prevent potential compound loss on a column.

  • Salt Formation & Recrystallization: If your amine is reasonably pure after an acid-base extraction, you can often achieve high purity by forming a salt. Dissolving the free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl (e.g., HCl in ether) will often precipitate the amine hydrochloride salt, leaving more soluble impurities behind in the solvent.[18][19] This salt can then be collected by filtration.

  • TCA Precipitation: A novel method involves using trichloroacetic acid (TCA) to form a precipitating salt with the amine. This salt can be filtered off, and the pure amine can be regenerated by gentle heating with a mild base, which causes decarboxylation of the TCA adduct.[20]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Issue 1: Severe Peak Tailing/Streaking in Normal-Phase Chromatography
  • Q: My spirocyclic amine is streaking badly on a silica TLC plate and giving a very broad, tailing peak during column chromatography, even with a polar DCM/Methanol mobile phase. What's happening and how do I fix it?

  • A: Causality and Solution This is a classic sign of a strong acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[3] The amine binds strongly and is released slowly and unevenly, causing tailing. To solve this, you must disrupt this interaction.

    • Solution 1: Add a Basic Modifier: The most common solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your amine to elute symmetrically.[12][14]

      • Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., 90:9:1 DCM:MeOH:TEA).[11]

      • Ammonium Hydroxide: Use a solvent system containing a small percentage of concentrated ammonium hydroxide, often in methanol (e.g., 2% of a 7N NH3/MeOH solution in your mobile phase).[11]

    • Solution 2: Deactivate the Stationary Phase: Before loading your sample, you can pre-treat the silica gel column. Flush the packed column with your initial, non-polar eluent containing 1-2% TEA. Then, flush with the initial eluent without TEA to remove the excess before loading your compound.[13] This ensures the entire stationary phase is neutralized.

    • Solution 3: Switch the Stationary Phase: If modifiers are not effective or are undesirable, change your stationary phase.

      • Amine-functionalized Silica: These columns have amine groups bonded to the silica, creating a more basic surface that repels basic analytes and prevents strong interactions. This is often an excellent, albeit more expensive, option.[2][3]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[2][12] Ensure you use neutral or basic alumina, as acidic alumina will have similar problems to silica.

Issue 2: Compound Elutes in the Solvent Front in Reversed-Phase HPLC
  • Q: I'm trying to purify my highly polar spirocyclic amine on a C18 column, but it shows no retention and comes out with the solvent front. How can I get it to stick to the column?

  • A: Causality and Solution This occurs because your polar amine has a much higher affinity for the polar mobile phase (typically water/acetonitrile) than for the nonpolar C18 stationary phase.[13] If you are using a standard acidic modifier (like 0.1% TFA), your amine is protonated and even more polar, further reducing its retention.

    • Solution 1: Increase Mobile Phase pH: Switch to a basic mobile phase. By increasing the pH to 2 units above the pKa of your amine, you convert it to its neutral, free-base form.[14] This neutral form is significantly more hydrophobic and will interact much more strongly with the C18 stationary phase, leading to increased retention.

      • Recommended Buffers: Use volatile buffers suitable for mass spectrometry, such as 10 mM ammonium bicarbonate or ammonium hydroxide, to adjust the mobile phase pH to 9-10.[11]

    • Solution 2: Use a Different Stationary Phase:

      • Embedded Polar Group (EPG) Columns: These columns have polar groups (e.g., amides, carbamates) embedded within the alkyl chains. They offer different selectivity and can provide better retention for polar bases even in highly aqueous mobile phases.[13]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds. It uses a polar stationary phase (like bare silica or diol) and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for compounds that don't stick in reversed-phase.[13][21]

Issue 3: Compound "Oils Out" or Fails to Crystallize
  • Q: I've purified my amine by chromatography, but when I try to recrystallize it, it separates as an oil instead of forming crystals. What should I do?

  • A: Causality and Solution "Oiling out" typically happens when the compound's solubility in the chosen solvent is too high, or the solution becomes supersaturated too quickly upon cooling.[12] The presence of even small amounts of impurities can also inhibit crystal lattice formation.

    • Solution 1: Optimize the Crystallization Conditions:

      • Cool Slowly: Do not rush the cooling process. Allow the hot, saturated solution to cool slowly to room temperature, and then move it to a refrigerator or freezer. Slow cooling encourages the formation of well-ordered crystals.[22]

      • Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[12]

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]

      • Use Seed Crystals: If you have a tiny amount of pure, solid material, add a single speck to the cooled, supersaturated solution to induce crystallization.[12]

    • Solution 2: Change the Solvent System: Experiment with different solvents or solvent mixtures. A good recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[23] Using a co-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not) can be very effective.[24]

    • Solution 3: Crystallize as a Salt: Free amines, especially if they are oils or low-melting solids at room temperature, can be notoriously difficult to crystallize. Converting the amine to a salt (e.g., hydrochloride, tartrate, oxalate) often dramatically increases the melting point and crystallinity.[7][18][19] Dissolve the purified amine in a suitable solvent (like ether, EtOAc, or acetone) and add a stoichiometric amount of the corresponding acid to precipitate the crystalline salt.[18]

Visualized Workflows & Data
Diagram 1: Purification Strategy Selection

This decision tree guides the initial choice of purification technique for a crude mixture containing a polar spirocyclic amine.

PurificationStrategy start Crude Reaction Mixture extraction Perform Acid-Base Extraction start->extraction check_purity Assess Purity (TLC, LCMS, NMR) extraction->check_purity salt_formation Attempt Salt Formation & Recrystallization check_purity->salt_formation High Purity (>90%) chromatography Proceed to Chromatography check_purity->chromatography Low Purity (<90%) salt_formation->chromatography Fails or 'Oils Out' end_pure Pure Compound salt_formation->end_pure Success chromatography->end_pure end_impure Still Impure

Caption: Decision tree for initial purification strategy.

Diagram 2: Troubleshooting Poor Peak Shape in Chromatography

This workflow provides a logical sequence of steps to address issues like peak tailing or streaking.

PeakShapeTroubleshooting start Poor Peak Shape (Tailing/Streaking) add_modifier Add Mobile Phase Modifier (e.g., 1% TEA) start->add_modifier change_sp Switch Stationary Phase (Amine-Silica, Alumina) add_modifier->change_sp No solved Problem Solved add_modifier->solved Yes change_mode Switch Chromatography Mode (e.g., to RP-HPLC or IEX) change_sp->change_mode No change_sp->solved Yes change_mode->solved

Caption: Workflow for troubleshooting poor chromatographic peak shape.

Table 1: Recommended Chromatographic Conditions for Polar Amines
TechniqueStationary PhaseTypical Mobile PhaseKey Modifier/ConditionBest For
Normal-Phase Standard Silica GelHexane/EtOAc or DCM/MeOH0.5-2% Triethylamine (TEA) or NH4OHSeparating isomers and moderately polar compounds.[3][14]
Amine-functionalized SilicaHexane/EtOAc or DCM/MeOHNone neededBasic amines that show strong tailing on silica.[2][3]
Alumina (Neutral/Basic)Hexane/EtOAc or DCM/MeOHNone neededCompounds unstable on acidic silica.[2][12]
Reversed-Phase C18, C8Acetonitrile/Water or MeOH/WaterHigh pH (9-10) using NH4HCO3 or NH4OHHighly polar amines with poor retention at low pH.[14]
HILIC Bare Silica, Diol, AmideHigh % Acetonitrile (>80%) with aqueous bufferAqueous buffer (e.g., Ammonium Formate)Very polar amines that are unretained in RP-HPLC.[21]
Ion-Exchange Cation-Exchange (e.g., -SO3H)Aqueous BufferSalt gradient (e.g., NaCl) or pH gradientSeparating amines based on charge/pKa.[15][16]
Experimental Protocols
Protocol 1: General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel gently, venting frequently to release any pressure.[9] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. Keep the organic layer, and re-extract it one more time with 1M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K2CO3) with stirring until the solution is strongly basic (pH > 12, check with pH paper). This regenerates the neutral free amine, which may precipitate or form an oil.[10]

  • Back-Extraction: Add a fresh portion of organic solvent to the basic aqueous solution and shake to extract the neutral amine. Separate the layers and repeat the extraction of the aqueous layer twice more.

  • Drying and Concentration: Combine the final organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification via Amine Salt Precipitation
  • Preparation: Start with the amine purified by extraction or chromatography, ensuring it is free of non-basic impurities. Dissolve the amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).[18]

  • Acid Addition: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise.

  • Precipitation: The amine hydrochloride salt should begin to precipitate as a solid. Continue adding the acid until no further precipitation is observed. Adding a slight excess is acceptable.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual soluble impurities.[7]

  • Drying: Dry the salt under high vacuum. The resulting solid is often highly pure and more stable for storage than the free base.

References
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). (2021). PubMed Central. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Amine workup. (2024). Reddit. [Link]

  • Acid-Base Extractions.mov. (2012). YouTube. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Amine purification. (2011). Science Forums. [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. [Link]

  • Chromotography with free amines? (2022). Reddit. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. [Link]

  • Recrystallization Demonstrated by Mark Niemczyk, PhD. (2010). YouTube. [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2022). National Institutes of Health. [Link]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. (2016). PubMed Central. [Link]

Sources

Optimization

"stability of 2,5-Dioxa-8-azaspiro[3.5]nonane under different reaction conditions"

Welcome to the technical support center for 2,5-Dioxa-8-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dioxa-8-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this spirocyclic compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs) on the Stability of 2,5-Dioxa-8-azaspiro[3.5]nonane

Q1: What are the primary structural features of 2,5-Dioxa-8-azaspiro[3.5]nonane that influence its stability?

A1: The stability of 2,5-Dioxa-8-azaspiro[3.5]nonane is primarily dictated by the interplay of its two constituent heterocyclic rings joined at a spirocyclic center: a four-membered oxetane ring and a six-membered piperidine ring.

  • The Oxetane Ring: This ring is inherently strained, which can make it susceptible to ring-opening reactions.[1] However, in 2,5-Dioxa-8-azaspiro[3.5]nonane, the spirocyclic fusion occurs at the 3-position of the oxetane. This 3,3-disubstituted pattern sterically hinders the approach of nucleophiles, rendering the oxetane ring more stable than monosubstituted or 2,2-disubstituted oxetanes.[2][3]

  • The Piperidine Ring: This is a saturated six-membered nitrogen-containing heterocycle. The secondary amine (N-H) in the piperidine ring is a key reactive site, particularly susceptible to oxidation.[4] The overall spirocyclic structure can enhance the metabolic stability of the piperidine moiety compared to simpler piperidine derivatives.[5]

Q2: How stable is 2,5-Dioxa-8-azaspiro[3.5]nonane under acidic conditions?

A2: The oxetane ring is the more acid-labile component of the molecule. While the 3,3-disubstitution provides a degree of stabilization, strong acidic conditions (both Brønsted and Lewis acids) can catalyze the ring-opening of the oxetane.[2][6] This is a significant potential degradation pathway. The reaction is initiated by protonation of the oxetane oxygen, followed by nucleophilic attack, which can lead to the formation of a 1,3-diol derivative. The piperidine nitrogen, being basic, will be protonated under acidic conditions, which can influence the overall reactivity and solubility of the molecule. Mildly acidic conditions may be tolerated, but it is crucial to perform careful stability studies if acidic reagents or workups are necessary.[7]

Q3: What is the expected stability of 2,5-Dioxa-8-azaspiro[3.5]nonane in the presence of bases?

A3: 2,5-Dioxa-8-azaspiro[3.5]nonane is expected to exhibit good stability under basic conditions. The oxetane ring is generally resistant to cleavage by bases.[3] The piperidine ring is also stable in the presence of common bases. Therefore, reactions and workups involving bases like sodium hydroxide, potassium carbonate, or organic amines are generally well-tolerated.

Q4: Is 2,5-Dioxa-8-azaspiro[3.5]nonane susceptible to oxidation?

A4: Yes, the secondary amine of the piperidine ring is a primary site for oxidative degradation. Oxidizing agents can lead to the formation of various products, including N-oxides, hydroxylamines, or ring-opened byproducts.[4] The presence of radical initiators or exposure to atmospheric oxygen, especially in the presence of light or metal ions, can promote oxidation.[4] Careful handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage and during reactions sensitive to oxidation.

Q5: What is the stability of 2,5-Dioxa-8-azaspiro[3.5]nonane under reductive conditions?

A5: The 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold is generally stable to a variety of reductive conditions. The piperidine ring is already saturated and thus resistant to typical catalytic hydrogenation or hydride-based reductions. While some powerful reducing agents at elevated temperatures can cleave oxetane rings, standard conditions for reductions of other functional groups in a molecule containing this spirocycle are not expected to affect its core structure.

Q6: How does thermal stress affect the stability of 2,5-Dioxa-8-azaspiro[3.5]nonane?

A6: Elevated temperatures can promote the degradation of 2,5-Dioxa-8-azaspiro[3.5]nonane. Thermal stress can exacerbate the inherent ring strain of the oxetane, potentially leading to decomposition.[8] For the piperidine component, thermal degradation can be complex and may involve reactions with other components in a mixture.[9] It is advisable to store the compound at controlled room temperature or lower and to conduct reactions at the lowest effective temperature.

Troubleshooting Guide for Experimental Challenges

This section addresses specific issues that may arise during experiments involving 2,5-Dioxa-8-azaspiro[3.5]nonane.

Issue 1: Unexpected formation of a more polar byproduct during an acidic reaction or workup.
  • Symptom: HPLC analysis shows a new, more polar peak, and LC-MS analysis indicates a mass increase of 18 amu (corresponding to the addition of a water molecule).

  • Probable Cause: Acid-catalyzed hydrolysis of the oxetane ring. The acidic conditions have likely led to the ring-opening of the oxetane to form a 1,3-diol derivative.

  • Solutions:

    • Avoid Strong Acids: If possible, substitute strong acids (e.g., HCl, H₂SO₄) with milder acidic conditions or solid-supported acid catalysts.

    • Minimize Contact Time: If an acidic workup is unavoidable, perform it quickly at low temperatures and immediately neutralize the solution.

    • Use a Protective Group Strategy: If other parts of your molecule require harsh acidic conditions, consider a synthetic route where the 2,5-Dioxa-8-azaspiro[3.5]nonane moiety is introduced at a later stage.

Issue 2: Low recovery of the starting material and multiple new peaks in the chromatogram after a reaction involving an oxidizing agent.
  • Symptom: Complex chromatogram with several new peaks, some of which may have a mass increase of 16 amu (oxygen atom addition) or other unexpected masses.

  • Probable Cause: Oxidation of the piperidine nitrogen and potentially adjacent carbon atoms. The secondary amine is susceptible to oxidation, leading to a variety of degradation products.

  • Solutions:

    • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.

    • Scavengers: Consider the addition of antioxidants or radical scavengers if compatible with your reaction chemistry.

    • Alternative Reagents: Explore milder or more selective oxidizing agents.

Issue 3: Poor peak shape or variable retention times in reverse-phase HPLC analysis.
  • Symptom: Tailing peaks, peak splitting, or shifting retention times during HPLC analysis.

  • Probable Cause: Interaction of the basic piperidine nitrogen with the silica support of the HPLC column. The free amine can interact with residual silanol groups on the column, leading to poor chromatography.

  • Solutions:

    • Use a Mobile Phase Additive: Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase to block the active sites on the column.

    • Low pH Mobile Phase: Use a mobile phase with a low pH (e.g., using formic acid or trifluoroacetic acid) to ensure the piperidine nitrogen is protonated. This will improve peak shape but may affect retention time.

    • Use a Specialized Column: Employ an HPLC column specifically designed for the analysis of basic compounds, such as those with end-capping or a different stationary phase.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10] The following are generalized protocols that should be optimized for 2,5-Dioxa-8-azaspiro[3.5]nonane to achieve a target degradation of 5-20%.

Sample Preparation
  • Prepare a stock solution of 2,5-Dioxa-8-azaspiro[3.5]nonane (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

Stress Conditions
  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at various time points.

    • Quench the reaction by adding a small amount of sodium bisulfite solution if necessary, or by dilution before analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at, for example, 80°C.

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Thermal Degradation (Solution):

    • Dilute the stock solution with the chosen solvent to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C in the dark.

    • Withdraw aliquots at various time points for analysis.

Analysis
  • Analyze all stressed and control samples by a suitable stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

Visualizations

Predicted Degradation Pathways

G cluster_acid Acidic Conditions (e.g., H₃O⁺) cluster_oxidation Oxidative Conditions (e.g., [O]) parent_acid 2,5-Dioxa-8-azaspiro[3.5]nonane degradant_acid Ring-Opened 1,3-Diol Derivative parent_acid->degradant_acid Oxetane Ring Opening parent_ox 2,5-Dioxa-8-azaspiro[3.5]nonane degradant_noxide N-Oxide parent_ox->degradant_noxide N-Oxidation degradant_hydroxylamine Hydroxylamine parent_ox->degradant_hydroxylamine Further Oxidation/Rearrangement

Caption: Predicted major degradation pathways for 2,5-Dioxa-8-azaspiro[3.5]nonane.

Forced Degradation Experimental Workflow

G start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Withdraw Aliquots at Time Points stress->sample quench Quench/Neutralize Sample sample->quench analyze Analyze by Stability-Indicating HPLC/LC-MS Method quench->analyze data Identify and Quantify Degradation Products analyze->data

Caption: General workflow for a forced degradation study.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Carreira, E. M., & Fessard, T. C. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA International Journal for Chemistry, 68(5), 312-318.[8]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.[11]

  • Song, W., et al. (2021). Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. ACS Applied Materials & Interfaces, 13(37), 44294-44301.[12]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231.[7]

  • Kozikowski, A. P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116024.[5]

  • Chekmarev, P., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[3]

  • Guan, N., et al. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. Industrial & Engineering Chemistry Research, 55(35), 9493-9501.[9]

  • Baran, P. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709.[6]

  • Freeman, E. E., & Rochelle, G. T. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Industrial & Engineering Chemistry Research, 50(13), 7860-7865.[13]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.[10]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.[7]

  • Hirschhäuser, C., et al. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846-4849.[14]

  • Carreira, E. M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[3]

  • Bobko, A. A., et al. (2022). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. The Journal of Organic Chemistry, 87(15), 10023-10030.[15]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3267-3282.[4]

  • Singh, R. P., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115578.[16]

  • Croft, A. P., et al. (2015). Chemical Space Exploration of Oxetanes. Molecules, 20(11), 20498-20515.[17]

Sources

Troubleshooting

Technical Support Center: Alternative Synthetic Strategies to Avoid Common Pitfalls in Azaspirocycle Synthesis

Welcome to the Technical Support Center for Azaspirocycle Synthesis. Azaspirocycles are integral scaffolds in modern drug discovery, prized for their rigid, three-dimensional architecture that can enhance pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azaspirocycle Synthesis. Azaspirocycles are integral scaffolds in modern drug discovery, prized for their rigid, three-dimensional architecture that can enhance pharmacological properties.[1][2] However, the construction of the sterically demanding quaternary spirocenter presents significant synthetic challenges.[2][3] This guide provides troubleshooting for common pitfalls and details alternative strategies to streamline your synthetic campaigns.

Troubleshooting Guide: Common Pitfalls and Alternative Strategies

This section addresses specific issues encountered during azaspirocycle synthesis in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: Low Yield and/or Incomplete Conversion in Intramolecular Cyclization

Question: My intramolecular cyclization to form an azaspirocycle is resulting in low yields and significant amounts of unreacted starting material. I've tried various standard conditions with little success. What could be the issue, and what alternatives should I consider?

Underlying Problems & Causality:

Low yields in intramolecular cyclizations for azaspirocycle synthesis often stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4]

  • Reagent and Solvent Purity: Impurities can poison catalysts or lead to side reactions.[4]

  • Steric Hindrance: The formation of a quaternary spirocenter is an inherently challenging transformation due to steric congestion.[3]

  • Unfavorable Ring Strain: The desired spirocycle may possess significant ring strain, disfavoring its formation.

Alternative Strategy: Ring-Closing Metathesis (RCM)

RCM is a powerful alternative for forming azaspirocycles, particularly for medium to large rings.[5][6] It often succeeds where other cyclization methods fail due to its high functional group tolerance and the use of highly efficient ruthenium-based catalysts.[5]

Troubleshooting Workflow for RCM:

RCM_Troubleshooting start Low Yield in RCM catalyst Catalyst Choice & Loading start->catalyst Initial Check concentration Substrate Concentration catalyst->concentration Optimize solvent Solvent Effects concentration->solvent Optimize additives Use of Additives solvent->additives Consider success Improved Yield additives->success

Caption: Decision workflow for troubleshooting low-yield RCM reactions.

Experimental Protocol: RCM for a 5-Azaspiro[2.4]heptane Derivative [7]

This protocol outlines the synthesis of a functionalized pyrrolidine spirocycle.

  • Substrate Synthesis: Prepare the diene precursor, an omega-unsaturated dicyclopropylmethylamine derivative, through a multicomponent condensation reaction.[7]

  • RCM Reaction Setup:

    • Dissolve the diene substrate (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.01–0.05 M.

    • Add a ruthenium-based catalyst, such as Grubbs' second-generation catalyst (2–5 mol%).

  • Reaction Execution:

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature or with gentle heating (40 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a scavenger for the ruthenium catalyst (e.g., ethyl vinyl ether).

    • Concentrate the mixture and purify the residue by column chromatography on silica gel.

Quantitative Data Comparison: Intramolecular Alkylation vs. RCM

StrategyTypical YieldsKey AdvantagesCommon Limitations
Intramolecular Alkylation 40-70%Readily available starting materialsSensitive to steric hindrance, potential for elimination side reactions.
Ring-Closing Metathesis 70-95%High functional group tolerance, milder conditions.[5]Catalyst cost, sensitivity to impurities.[8]
Issue 2: Poor Diastereoselectivity in Cycloaddition Reactions

Question: I am attempting a [3+2] cycloaddition to synthesize a spiro-pyrrolidine, but I am obtaining a mixture of diastereomers. How can I improve the stereochemical outcome?

Underlying Problems & Causality:

Poor diastereoselectivity in cycloaddition reactions for spirocycle synthesis is often influenced by:

  • Transition State Geometry: The relative orientation of the dipole and dipolarophile in the transition state dictates the stereochemistry of the product.

  • Solvent Effects: The polarity of the solvent can influence the stability of different transition states.[9]

  • Steric and Electronic Effects: The substituents on both reacting partners play a crucial role in directing the approach of the reactants.

Alternative Strategy: Tandem Conjugate Addition/Dipolar Cycloaddition

This cascade approach can provide high levels of stereocontrol by forming a transient nitrone that undergoes an intramolecular dipolar cycloaddition.[10] The intramolecular nature of the key cycloaddition step often leads to a single, well-defined transition state, resulting in a single diastereomer.

Experimental Protocol: Synthesis of an Azaspiro[5.5]undecane Core [10]

  • Reaction Setup:

    • Dissolve the cyclohexanone oxime derivative (1.0 eq) and 2,3-bis(phenylsulfonyl)-1,3-butadiene (1.1 eq) in a suitable solvent like chloroform.

  • Reaction Execution:

    • Heat the reaction mixture at reflux and monitor by TLC.

  • Workup and Purification:

    • Cool the reaction and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the bicyclic isoxazolidine cycloadduct.

  • Reductive Cleavage:

    • Treat the cycloadduct with a reducing agent such as 5% Na/Hg in a protic solvent to cleave the N-O bond and furnish the azaspirocycle.[10]

Visualization of the Tandem Reaction:

Tandem_Reaction Start Oxime + Diene Intermediate Transient Nitrone Intermediate Start->Intermediate Conjugate Addition Cycloaddition Intramolecular [3+2] Cycloaddition Intermediate->Cycloaddition Product Bicyclic Isoxazolidine (Single Diastereomer) Cycloaddition->Product

Caption: Key steps in the tandem conjugate addition/dipolar cycloaddition.

Issue 3: Catalyst Inhibition or Decomposition in Transition-Metal-Catalyzed Reactions

Question: My transition-metal-catalyzed C-H activation/annulation reaction for azaspirocycle synthesis is sluggish and gives low yields. I suspect catalyst deactivation. How can I address this?

Underlying Problems & Causality:

Transition-metal catalysts are susceptible to deactivation through various pathways:

  • Coordination of Heteroatoms: The nitrogen atom of the substrate or product can coordinate to the metal center, inhibiting catalytic activity.[11]

  • Oxidative Addition of Undesired Bonds: Side reactions involving the oxidative addition of other bonds in the molecule can lead to catalyst decomposition.

  • Impurities: Trace impurities in reagents or solvents can act as catalyst poisons.[8]

Alternative Strategy: Photoredox Catalysis

Visible-light photoredox catalysis offers a milder alternative to traditional transition-metal catalysis, often avoiding the harsh conditions that lead to catalyst decomposition.[12][13] These reactions proceed through single-electron transfer (SET) pathways, generating radical intermediates that can participate in cyclization cascades.[12]

Conceptual Workflow for Photoredox-Catalyzed Spirocyclization:

Photoredox_Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET Radical Substrate Radical PC_excited->Radical e- transfer Substrate Substrate Substrate->Radical Product Spirocycle Product Radical->Product Cyclization

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Three-Dimensional Scaffolds: A Comparative Analysis of 2,5-Dioxa-8-azaspiro[3.5]nonane

A Senior Application Scientist's Guide to Navigating the Next Frontier of Medicinal Chemistry In the modern era of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift away from planar, ar...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Next Frontier of Medicinal Chemistry

In the modern era of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift away from planar, aromatic structures towards more three-dimensional, Fsp³-rich molecular architectures. This evolution is not merely a matter of novelty; it is a strategic maneuver to enhance physicochemical properties, improve metabolic stability, and unlock new pharmacological profiles. Within this landscape, spirocyclic scaffolds have emerged as particularly powerful tools, offering rigid, well-defined exit vectors for substituent placement and profound effects on properties such as solubility and lipophilicity.

This guide provides a comprehensive comparative analysis of 2,5-Dioxa-8-azaspiro[3.5]nonane, a unique scaffold featuring a spiro-oxetane fused to a substituted morpholine-like ring. We will objectively compare its predicted and inferred properties with those of established heterocyclic scaffolds—piperidine and morpholine—and the closely related 7-oxa-2-azaspiro[3.5]nonane. Through an examination of physicochemical properties, metabolic stability, and synthetic accessibility, supported by experimental data and detailed protocols, this guide will equip researchers, scientists, and drug development professionals with the insights needed to strategically deploy this promising scaffold.

The Rationale for Spirocyclic Scaffolds: A Three-Dimensional Advantage

The incorporation of a spirocyclic core into a drug candidate is a deliberate design choice aimed at conferring specific advantages. The quaternary spiro-carbon atom introduces a rigid, three-dimensional geometry that can lead to improved target affinity and selectivity by locking the molecule into a more favorable binding conformation. This rigidity also reduces the entropic penalty upon binding. Furthermore, the move towards higher Fsp³ character is often correlated with improved aqueous solubility, a critical parameter for oral bioavailability, and enhanced metabolic stability by blocking potential sites of oxidative metabolism.[1]

Comparative Analysis of Physicochemical Properties

A molecule's fundamental physicochemical properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare 2,5-Dioxa-8-azaspiro[3.5]nonane with key comparator scaffolds. While experimental data for the target scaffold is limited, its properties can be inferred from its constituent parts and compared with the well-documented values of piperidine, morpholine, and the analogous 7-oxa-2-azaspiro[3.5]nonane.

Scaffold Structure MW ( g/mol ) logP pKa Water Solubility TPSA (Ų) Reference
2,5-Dioxa-8-azaspiro[3.5]nonane 129.16-1.1 (Predicted)N/AHigh (Predicted)30.5 (Predicted)[2]
Piperidine 85.150.811.22Miscible12.0[3][4]
Morpholine 87.12-0.86 (Experimental)8.49Miscible21.3[5][6]
7-Oxa-2-azaspiro[3.5]nonane 127.18N/AN/AHigh (Inferred)21.3[7][8]

Key Insights:

  • Lipophilicity (logP): The predicted logP of 2,5-Dioxa-8-azaspiro[3.5]nonane (-1.1) is significantly lower than that of piperidine (0.8), suggesting a more hydrophilic character. This is in line with the experimental logP of morpholine (-0.86), indicating that the introduction of oxygen atoms substantially reduces lipophilicity.[3][5] This is a desirable trait for improving aqueous solubility and reducing off-target effects associated with high lipophilicity.

  • Basicity (pKa): While the pKa of 2,5-Dioxa-8-azaspiro[3.5]nonane is not experimentally determined, the presence of two oxygen atoms alpha to the nitrogen is expected to lower its basicity compared to piperidine (pKa 11.22).[4] This can be advantageous in reducing interactions with acidic targets like the hERG channel.

  • Solubility: The high polarity suggested by the predicted logP and the presence of multiple hydrogen bond acceptors in 2,5-Dioxa-8-azaspiro[3.5]nonane point towards excellent aqueous solubility, similar to morpholine.[5] This is a significant advantage over more lipophilic scaffolds. The incorporation of the closely related 7-oxa-2-azaspiro[3.5]nonane into the local anesthetic Bupivacaine resulted in a derivative with increased water solubility compared to the original piperidine-containing drug.[7][9]

  • Topological Polar Surface Area (TPSA): The predicted TPSA of 2,5-Dioxa-8-azaspiro[3.5]nonane (30.5 Ų) is intermediate between piperidine (12.0 Ų) and morpholine (21.3 Ų), suggesting good potential for cell permeability while maintaining favorable solubility characteristics.[3][6]

Metabolic Stability: The Spirocyclic Shield

A major liability of common heterocyclic scaffolds like piperidine and morpholine is their susceptibility to oxidative metabolism, often leading to rapid clearance and the formation of potentially toxic metabolites.[10][11] Spirocyclic scaffolds, particularly those incorporating strained rings like oxetane, can offer a significant improvement in metabolic stability.

The 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold inherently protects the nitrogen and adjacent carbons from metabolic attack due to the steric hindrance imposed by the spirocyclic structure. The oxetane ring, in particular, is known to be a metabolically robust bioisostere for gem-dimethyl and carbonyl groups.

While direct metabolic stability data for 2,5-Dioxa-8-azaspiro[3.5]nonane is not yet published, studies on the bioisosteric replacement of a piperidine ring with 7-oxa-2-azaspiro[3.5]nonane in Bupivacaine showed comparable ADME properties with the added benefit of lower toxicity, which can be partially attributed to altered metabolic pathways.[7][9]

Below is a conceptual workflow for assessing metabolic stability, a critical experiment in the evaluation of any new scaffold.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound Test Compound (1 µM) incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 45 min) compound->incubate microsomes Liver Microsomes (0.5 mg/mL) microsomes->incubate cofactor NADPH (1 mM) cofactor->incubate quench Quench with Acetonitrile incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate t½ and Clint plot->calculate cluster_setup Cell Culture cluster_assay Permeability Assay cluster_quant Quantification & Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer dose_apical Add compound to Apical (A) chamber teer->dose_apical dose_baso Add compound to Basolateral (B) chamber teer->dose_baso sample_baso Sample from Basolateral (B) chamber over time dose_apical->sample_baso lcms Quantify compound concentration by LC-MS/MS sample_baso->lcms sample_apical Sample from Apical (A) chamber over time dose_baso->sample_apical sample_apical->lcms papp Calculate Papp (A→B) and Papp (B→A) lcms->papp efflux Determine Efflux Ratio (Papp(B→A) / Papp(A→B)) papp->efflux

Caption: Bidirectional Caco-2 permeability assay workflow.

Synthesis and Accessibility

The utility of a scaffold is intrinsically linked to its synthetic accessibility. While few literature reports on the synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane exist, a patented method provides a viable route suitable for industrial production. [12] Generalized Synthetic Scheme:

Start 3-((benzylamino)methyl)oxetan-3-ol Step1 Chloroacetyl Chloride, Base Start->Step1 Intermediate1 N-chloroacetyl intermediate Step1->Intermediate1 Step2 Base, Self-cyclization Intermediate1->Step2 Intermediate2 Lactam intermediate Step2->Intermediate2 Step3 Reducing Agent Intermediate2->Step3 Intermediate3 N-benzyl protected spirocycle Step3->Intermediate3 Step4 Catalytic Hydogenation Intermediate3->Step4 Final 2,5-Dioxa-8-azaspiro[3.5]nonane Step4->Final

Caption: Patented synthetic route to 2,5-Dioxa-8-azaspiro[3.5]nonane.

This multi-step synthesis involves the formation of an N-chloroacetyl intermediate, followed by intramolecular cyclization to form the lactam, reduction, and final deprotection to yield the target scaffold. [12]

Experimental Protocols

For the purpose of enabling direct comparison, the following are detailed, generalized protocols for key ADME assays.

Protocol 1: In Vitro Microsomal Stability Assay

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in the phosphate buffer.

    • Prepare a 2 mM NADPH regenerating system solution in phosphate buffer.

    • Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 100 µM working solution with buffer.

  • Incubation:

    • In a 96-well plate, add 5 µL of the 100 µM test compound working solution to 490 µL of the microsome solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of the 2 mM NADPH solution (final test compound concentration: 1 µM; final microsomal protein concentration: 0.5 mg/mL).

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

  • Termination and Analysis:

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples at 4°C to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t½) and the in vitro intrinsic clearance (Clint) from the slope of the linear regression. [13][14] Protocol 2: Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts in 24-well plates at an appropriate density.

    • Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and monolayer formation.

    • Prior to the assay, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • Add the test compound (at a typical concentration of 10 µM) to the apical (donor) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber, replacing the volume with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical):

    • Repeat the process in the reverse direction, adding the test compound to the basolateral chamber and sampling from the apical chamber to determine the efflux ratio.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to identify if the compound is a substrate for efflux transporters. [15][16]

Conclusion and Future Outlook

The 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold represents a compelling, next-generation building block for medicinal chemistry. While direct experimental data remains nascent, a comprehensive analysis of its structural features and comparison with well-characterized analogs strongly supports its potential to overcome many of the liabilities associated with traditional heterocyclic scaffolds. Its inherent three-dimensionality, predicted high polarity and solubility, and likely enhanced metabolic stability position it as an attractive alternative to piperidine and morpholine. The successful application of the closely related 7-oxa-2-azaspiro[3.5]nonane scaffold in improving the properties of a known drug further validates the strategic advantage of this structural class. [7][9] As synthetic routes become more accessible and the scaffold is incorporated into more drug discovery programs, a wealth of experimental data will undoubtedly emerge. This will allow for a more direct and quantitative validation of its favorable properties. For now, the available evidence provides a strong rationale for researchers and drug development professionals to consider 2,5-Dioxa-8-azaspiro[3.5]nonane as a valuable tool in the quest for safer, more effective medicines with optimized pharmacokinetic profiles.

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Validation

A Researcher's Guide to the In Vitro and In Vivo Evaluation of 2,5-Dioxa-8-azaspiro[3.5]nonane-Based Compounds

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that venture beyond the traditional "flat"...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that venture beyond the traditional "flat" aromatic compounds is paramount. Spirocycles, characterized by their unique three-dimensional structures, have garnered significant attention as promising scaffolds in drug design. Their inherent rigidity and defined exit vectors offer the potential for enhanced target specificity and improved physicochemical properties. Among these, the 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold presents a compelling framework, integrating an oxetane ring and a piperidine moiety. This guide provides a comprehensive overview of the in vitro and in vivo evaluation of compounds based on this scaffold, offering a comparative analysis with alternative spirocyclic systems and furnishing detailed experimental methodologies for their assessment. While specific biological data for 2,5-Dioxa-8-azaspiro[3.5]nonane derivatives are not yet widely published, this guide will leverage data from closely related azaspirocycles to provide a robust framework for their evaluation.

The 2,5-Dioxa-8-azaspiro[3.5]nonane core, with its combination of an oxetane and a nitrogen-containing ring, is anticipated to confer favorable pharmacological properties. The oxetane moiety, a known bioisostere for carbonyl groups, can enhance aqueous solubility and metabolic stability.[1] The piperidine portion offers a versatile handle for synthetic modification to modulate potency and selectivity. The synthesis of the parent 2,5-Dioxa-8-azaspiro[3.5]nonane has been described in the patent literature, providing a viable route for the generation of derivatives for biological screening.[2]

Part 1: In Vitro Evaluation - Assessing Cellular Activity and Early Drug-like Properties

The initial stages of evaluating a new chemical entity involve a battery of in vitro assays to determine its biological activity, mechanism of action, and preliminary safety profile. For 2,5-Dioxa-8-azaspiro[3.5]nonane-based compounds, a primary focus would likely be on anticancer activity, given the prevalence of this therapeutic area in the evaluation of novel heterocyclic scaffolds.

In Vitro Antiproliferative Activity

A fundamental and widely adopted method to assess the anticancer potential of a compound is the in vitro cell proliferation assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2,5-Dioxa-8-azaspiro[3.5]nonane derivatives and comparator compounds) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Due to the limited publicly available data on 2,5-Dioxa-8-azaspiro[3.5]nonane derivatives, we present a comparative table of IC50 values for other structurally related azaspirocyclic compounds with demonstrated anticancer activity. This provides a benchmark for the expected potency of novel compounds based on the 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold.

Compound ClassCell LineIC50 (µM)Reference
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones A549 (Lung)0.18 - >50[3][4]
MDA-MB-231 (Breast)0.08 - >50[3][4]
HeLa (Cervical)0.14 - >50[3][4]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] K562 (Leukemia)4.2 - 24.1[5]
Jurkat (T-lymphocyte)4.2 - 24.1[5]
HeLa (Cervical)4.2 - 24.1[5]
CT26 (Colon)4.2 - 24.1[5]
Bicyclo[3.3.1]nonane Derivatives Ehrlich Ascites Carcinoma110.65 - 151.71 µg/mL[6]

Expert Insight: The data from these related spirocyclic systems highlight the potential for discovering highly potent anticancer agents (with IC50 values in the nanomolar to low micromolar range). The choice of cell lines for screening should be guided by the therapeutic hypothesis for the 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold.

In Vitro Metabolic Stability

Early assessment of a compound's metabolic stability is crucial to predict its in vivo half-life and oral bioavailability. The liver microsomal stability assay is a standard in vitro model to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Caption: Workflow for in vitro metabolic stability assay.

Expert Insight: The inclusion of an oxetane ring in the 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold is hypothesized to improve metabolic stability compared to scaffolds containing more labile functionalities. Comparing the metabolic stability of these compounds to analogues lacking the oxetane would provide direct evidence for this design rationale.

Part 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetic Profile

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy in a living organism and to characterize their pharmacokinetic (PK) and toxicological profiles.

In Vivo Efficacy Studies

The design of in vivo efficacy studies is highly dependent on the therapeutic indication. For anticancer drug candidates, xenograft models in immunocompromised mice are commonly employed.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549, MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Compound Administration: Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups via an appropriate route (e.g., oral, intraperitoneal, intravenous) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Comparative Example: In a study of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, the compounds demonstrated myelostimulating activity in a cyclophosphamide-induced myelosuppression model in mice, significantly accelerating the regeneration of hematopoietic cells.[7] This highlights the diverse potential therapeutic applications of azaspirocyclic compounds beyond oncology.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in vivo. These studies are typically conducted in rodents, such as mice or rats.

G A Compound Administration (e.g., IV or PO) B Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) A->B C Plasma Preparation B->C D LC-MS/MS Analysis of Compound Concentration C->D E Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2, CL) D->E

Caption: Workflow for an in vivo pharmacokinetic study.

The following table presents pharmacokinetic parameters for the MEK inhibitor AZD6244 in nude mice, providing an example of the data generated from such studies.[8]

ParameterValue (at 10 mg/kg oral dose)
Cmax (ng/mL) 1020
Tmax (h) 2
AUC (0-24h) (ng*h/mL) 6740
t1/2 (h) 3.5

Expert Insight: The pharmacokinetic profile of 2,5-Dioxa-8-azaspiro[3.5]nonane-based compounds will be a critical determinant of their success. The unique structural features of this scaffold may lead to favorable PK properties, such as good oral bioavailability and a suitable half-life for the intended dosing regimen. A murine PK study is crucial for establishing the dose and schedule for subsequent efficacy and toxicology studies.[9]

Conclusion: A Promising Scaffold for Future Drug Discovery

The 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold represents a novel and intriguing entry into the world of three-dimensional molecular frameworks for drug discovery. While direct biological data remains to be published, the synthesis is feasible, and the structural motifs suggest the potential for favorable biological and drug-like properties. By employing the systematic in vitro and in vivo evaluation strategies outlined in this guide, and by drawing comparisons with related azaspirocyclic compounds, researchers can effectively explore the therapeutic potential of this promising new class of molecules. The journey from a novel scaffold to a clinical candidate is arduous, but with a robust and well-informed evaluation plan, the path forward for 2,5-Dioxa-8-azaspiro[3.5]nonane-based compounds is clear.

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Comparative

The Discerning Chemist's Guide to Azaspiro[3.5]nonane Isomers: A Comparative Analysis of Synthetic Efficiency

The rigid, three-dimensional architecture of azaspiro[3.5]nonane scaffolds has cemented their status as privileged motifs in modern drug discovery. Their ability to confer novel chemical space, improve physicochemical pr...

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, three-dimensional architecture of azaspiro[3.5]nonane scaffolds has cemented their status as privileged motifs in modern drug discovery. Their ability to confer novel chemical space, improve physicochemical properties, and provide precise vectors for substituent placement makes them highly sought-after building blocks. However, the synthetic accessibility of different isomers of this spirocyclic system varies significantly, posing a critical consideration for medicinal chemists in the early stages of drug development. This guide provides an in-depth, objective comparison of the synthetic efficiency for accessing key azaspiro[3.5]nonane isomers, supported by experimental data and field-proven insights.

The Strategic Importance of Isomer Selection in Drug Design

The position of the nitrogen atom within the spirocyclic framework dictates the molecule's overall topology, basicity, and the spatial orientation of its exit vectors for further functionalization. Consequently, the choice between a 1-azaspiro[3.5]nonane, a 2-azaspiro[3.5]nonane, or a 7-azaspiro[3.5]nonane isomer is a critical design element that can profoundly impact a compound's biological activity and pharmacokinetic profile. This guide will focus on the synthetic routes to 2- and 7-azaspiro[3.5]nonane derivatives, for which more extensive synthetic data is available.

Comparative Analysis of Synthetic Routes

The synthetic efficiency of a given route is a composite of several factors: the number of synthetic steps, the overall yield, the cost and availability of starting materials, the operational simplicity, and the ability to control stereochemistry. Here, we compare and contrast the primary strategies for the synthesis of 2- and 7-azaspiro[3.5]nonane cores.

Synthesis of 2-Azaspiro[3.5]nonane Derivatives

The 2-azaspiro[3.5]nonane framework, particularly in the form of its lactam and carboxylate derivatives, has garnered significant attention. Key synthetic strategies include the Staudinger [2+2] cycloaddition and multi-step cyclization approaches.

This powerful and convergent approach is a cornerstone for the synthesis of β-lactams, including the 2-azaspiro[3.5]nonan-1-one core. The reaction involves the cycloaddition of a ketene, generated in situ, with an imine derived from a cyclohexanone derivative.

Staudinger_Cycloaddition Cyclohexanone Substituted Cyclohexanone Imine Chiral Imine Cyclohexanone->Imine Dean-Stark ChiralAmine Chiral Amine (e.g., (S)-Valine methyl ester) ChiralAmine->Imine Cycloaddition [2+2] Cycloaddition (-78 °C to RT) Imine->Cycloaddition AcylChloride Acyl Chloride Ketene Ketene (in situ) AcylChloride->Ketene Base Base Tertiary Amine Base Base->Ketene Ketene->Cycloaddition Lactam Enantiomerically Enriched 2-Azaspiro[3.5]nonan-1-one Cycloaddition->Lactam

Caption: Staudinger [2+2] cycloaddition for 2-azaspiro[3.5]nonan-1-ones.

Expertise & Experience: The choice of a chiral amine, such as (S)-valine methyl ester, is a deliberate strategy to induce stereoselectivity in the final product. The formation of the imine under Dean-Stark conditions ensures the removal of water, driving the equilibrium towards the desired product. The subsequent acylation and cyclization at low temperatures (-78 °C) are critical for controlling the reactivity of the ketene and minimizing side reactions. The use of a tertiary amine base is essential for the in situ generation of the ketene from the acyl chloride.

Trustworthiness: This protocol is self-validating as the stereochemical outcome is directed by the chiral auxiliary, which can be removed in a subsequent step. The progress of the reaction can be reliably monitored by thin-layer chromatography (TLC), and the final product is purified by column chromatography, a standard and robust purification technique.

A patented two-step approach provides an alternative route to a 2-azaspiro[3.5]nonane derivative. This method involves a first cyclization to form a key intermediate, followed by a second cyclization using a powerful reducing agent.

Two_Step_Cyclization Compound1 Compound 1 FirstCyclization First Cyclization (Acid Scavenger, Phase Transfer Catalyst) Compound1->FirstCyclization Compound2 Compound 2 Compound2->FirstCyclization Compound3 Crude Compound 3 FirstCyclization->Compound3 SecondCyclization Second Cyclization (Reduction) Compound3->SecondCyclization LiAlH4 Lithium Aluminum Hydride LiAlH4->SecondCyclization FinalProduct 7-oxo-2-azaspiro[3.5]nonane SecondCyclization->FinalProduct

Caption: Two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane.

Expertise & Experience: The use of an acid scavenger and a phase transfer catalyst in the first step is indicative of a reaction that generates acidic byproducts and involves reactants in different phases, a common scenario in industrial-scale synthesis. The choice of lithium aluminum hydride (LiAlH4) for the second cyclization points to the reduction of an amide or a related functional group to an amine. The careful, portion-wise addition of LiAlH4 at low temperatures is a critical safety and control measure due to its high reactivity.

Trustworthiness: The protocol's reliability is enhanced by the detailed description of the workup procedure, including quenching with water and sodium hydroxide solution, followed by purification via a neutral alumina column. This ensures the removal of inorganic salts and byproducts, leading to a refined final product. The reported yield of over 82% for this two-step process highlights its efficiency.[1]

Synthesis of 7-Azaspiro[3.5]nonane Derivatives

The 7-azaspiro[3.5]nonane scaffold is another key isomer with applications in medicinal chemistry. Its synthesis can be approached via solid-phase synthesis or rhodium-catalyzed cyclopropanation.

Solid-phase organic synthesis (SPOS) offers a streamlined approach for the construction of compound libraries. This strategy involves immobilizing a building block on a solid support, followed by a series of on-resin chemical transformations.

Solid_Phase_Synthesis Resin 2-Chlorotrityl Chloride Resin Loading Resin Loading Resin->Loading BuildingBlock Fmoc-4-amino-1-Boc-piperidine BuildingBlock->Loading LoadedResin Loaded Resin Loading->LoadedResin FmocDeprotection Fmoc-Deprotection (Piperidine/DMF) LoadedResin->FmocDeprotection Acylation Acylation FmocDeprotection->Acylation Spirocyclization Spirocyclization (Dieckmann Condensation) Acylation->Spirocyclization Diversification Diversification (N-Functionalization) Spirocyclization->Diversification Cleavage Cleavage from Resin (TFA) Diversification->Cleavage FinalProduct 7-Azaspiro[3.5]nonan-1-one Derivatives Cleavage->FinalProduct

Caption: Solid-phase synthesis of 7-azaspiro[3.5]nonan-1-one derivatives.

Expertise & Experience: The choice of a 2-chlorotrityl chloride resin is strategic, as it allows for the mild cleavage of the final product. The use of orthogonal protecting groups (Fmoc and Boc) is a cornerstone of SPOS, enabling selective deprotection and functionalization at different stages of the synthesis. The Dieckmann condensation is a classic and reliable method for intramolecular cyclization to form a β-ketoester, which can then be decarboxylated to yield the desired ketone.

Trustworthiness: The self-validating nature of SPOS lies in the purification process at each step, which simply involves washing the resin to remove excess reagents and byproducts. This significantly simplifies the workflow and is amenable to automation. The final product is purified by reverse-phase HPLC, a high-resolution technique that ensures high purity.

For the stereoselective synthesis of azaspiro[n.2]alkanes, rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes is a highly efficient method. This approach allows for high levels of enantioselectivity and diastereoselectivity.[2][3]

Rhodium_Catalyzed_Cyclopropanation ExocyclicOlefin Exocyclic Olefin (e.g., N-tosyl-4-methylenepiperidine) Cyclopropanation Cyclopropanation ExocyclicOlefin->Cyclopropanation DiazoCompound Aryldiazoacetate DiazoCompound->Cyclopropanation RhCatalyst Chiral Dirhodium Catalyst (e.g., Rh₂(S-p-PhTPCP)₄) RhCatalyst->Cyclopropanation Azaspirocycle Enantioenriched Azaspiro[3.5]nonane derivative Cyclopropanation->Azaspirocycle

Caption: Rhodium-catalyzed cyclopropanation for azaspiro[3.5]nonane derivatives.

Expertise & Experience: The selection of the chiral dirhodium tetracarboxylate catalyst is paramount for achieving high stereoselectivity. The catalyst creates a chiral pocket that controls the approach of the substrate and the carbene, thereby dictating the stereochemical outcome of the cyclopropanation. The use of molecular sieves indicates the need for anhydrous conditions to prevent catalyst deactivation and side reactions.

Trustworthiness: This method is validated by the high enantiomeric excesses (ee) and diastereomeric ratios (d.r.) reported in the literature, often exceeding 90% ee. The reaction products are typically purified by standard column chromatography, and their stereochemistry can be confirmed by chiral HPLC analysis.

Quantitative Data Summary

Isomer/DerivativeSynthetic RouteNumber of Steps (from readily available materials)Overall YieldStereoselectivityKey Reagents/Conditions
2-Azaspiro[3.5]nonan-1-one Staudinger [2+2] Cycloaddition2Moderate to GoodHigh (chiral auxiliary)Chiral amine, acyl chloride, tertiary amine base, low temperature
7-oxo-2-azaspiro[3.5]nonane Two-Step Cyclization2>82%[1]AchiralAcid scavenger, phase transfer catalyst, LiAlH₄
7-Azaspiro[3.5]nonan-1-one Solid-Phase SynthesisMulti-step (on resin)Yields calculated based on resin loadingN/A (for library synthesis)2-Chlorotrityl chloride resin, Fmoc/Boc protecting groups, Dieckmann condensation
Azaspiro[3.5]nonane derivative Rhodium-Catalyzed Cyclopropanation1Good to ExcellentHigh (chiral catalyst)Chiral dirhodium catalyst, exocyclic olefin, diazo compound

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one (Adapted from Staudinger Cycloaddition)[4]

This protocol is a conceptual adaptation for the synthesis of a 7-azaspiro[3.5]nonan-1-one, based on the established methodology for related spiro-β-lactams.

Step 1: Imine Formation

  • Dissolve the appropriate piperidin-4-one derivative (1.0 eq) and a chiral amine (e.g., (S)-phenylglycinol) (1.1 eq) in toluene.

  • Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.

Step 2: [2+2] Cycloaddition

  • Dissolve the crude imine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of an acyl chloride (e.g., benzyloxyacetyl chloride) (1.2 eq) in anhydrous DCM.

  • After the addition is complete, add anhydrous triethylamine (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 7-azaspiro[3.5]nonan-1-one.

Protocol 2: Synthesis of 7-oxo-2-azaspiro[3.5]nonane[1]

This protocol is based on a patented procedure and involves two main cyclization steps.

Step 1: First Cyclization

  • In a suitable reactor, combine "Compound 1" and "Compound 2" (specific structures proprietary to the patent) in N,N-dimethylformamide (DMF).

  • Add an acid binding agent, a phase transfer catalyst, and an iodo metal salt.

  • Stir the reaction mixture under controlled temperature until the formation of "Compound 3" is complete (monitored by an appropriate analytical technique).

  • Work up the reaction to isolate the crude "Compound 3".

Step 2: Second Cyclization (Reduction)

  • In a reactor, add 770 mL of tetrahydrofuran (THF) and 76.8 g of crude "Compound 3".

  • Inert the atmosphere with nitrogen and cool the mixture to -10 °C.

  • Over one hour, add 15.2 g of lithium aluminum hydride (LiAlH₄) in 10 portions.

  • Stir the reaction for 4-8 hours at this temperature.

  • Slowly quench the reaction by adding 15 mL of purified water, followed by 15 mL of 15% sodium hydroxide solution, and then 45 mL of purified water.

  • Filter the mixture and concentrate the filtrate to obtain the crude product.

  • Purify the crude product by passing it through a neutral alumina column to yield 35.8 g of 7-oxo-2-azaspiro[3.5]nonane (reported total yield of 56.3-82.6%).[1]

Conclusion

The synthetic accessibility of azaspiro[3.5]nonane isomers is highly dependent on the target isomer and the desired level of stereochemical control. For the rapid, enantioselective synthesis of β-lactam-containing 2-azaspiro[3.5]nonanes, the Staudinger [2+2] cycloaddition is a powerful and convergent strategy. For scalable, achiral synthesis of other 2-aza isomers, multi-step cyclization routes have been developed with high overall yields. In the case of 7-azaspiro[3.5]nonane derivatives, solid-phase synthesis provides an efficient platform for library generation, while rhodium-catalyzed cyclopropanation offers an elegant solution for the stereocontrolled introduction of the spirocyclic core. The choice of the optimal synthetic route will ultimately be guided by the specific goals of the research program, balancing the need for stereochemical purity, scalability, and overall synthetic efficiency.

References

  • Tagat, J. R., et al. (1996). Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016. The Journal of Organic Chemistry, 61(23), 8341–8343. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN113214290A.
  • Li, B., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]

  • Semantic Scholar. (n.d.). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Available at: [Link]

Sources

Validation

A Researcher's Guide to Biological Target Validation for 2,5-Dioxa-8-azaspiro[3.5]nonane Analogs: A Comparative Approach

Introduction: Charting Unexplored Territory with Spirocyclic Scaffolds The world of drug discovery is increasingly focused on moving beyond "flat" aromatic compounds and embracing the three-dimensional complexity of sp³-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Unexplored Territory with Spirocyclic Scaffolds

The world of drug discovery is increasingly focused on moving beyond "flat" aromatic compounds and embracing the three-dimensional complexity of sp³-rich scaffolds.[1][2] Spirocycles, with their unique architecture featuring two rings fused at a single atom, offer an exceptional opportunity to explore novel chemical space and achieve highly specific interactions with biological targets.[1][3] The 2,5-Dioxa-8-azaspiro[3.5]nonane core represents a promising, yet largely uncharacterized, scaffold. While its synthesis has been described and its potential in medicinal chemistry is recognized, specific biological targets for its analogs remain largely unidentified.[4] One related compound, 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane, is noted for its potential to interact with biological targets via hydrogen bonding, but concrete, validated targets are not specified.[5]

This guide is designed for researchers and drug development professionals who have synthesized or acquired a library of novel 2,5-Dioxa-8-azaspiro[3.5]nonane analogs and are faced with the critical next step: identifying and validating their biological targets. We will not present a rigid, one-size-fits-all protocol. Instead, we will compare and contrast the primary strategic approaches to this challenge, providing the rationale behind experimental choices and detailing key methodologies to build a robust validation case for your compounds.

Part 1: The Strategic Crossroads—Phenotypic vs. Target-Based Discovery

Before any bench work begins, a crucial strategic decision must be made. Do you screen for a desired biological effect and then identify the target, or do you pre-select a target and screen for compounds that modulate it? This choice between phenotypic and target-based discovery will dictate your entire experimental cascade.

FeaturePhenotypic-Based Approach Target-Based Approach
Starting Point A relevant biological system (e.g., cancer cell line, primary neurons) and a desired outcome (e.g., apoptosis, neurite outgrowth).A specific, hypothesized biological target (e.g., a kinase, a GPCR) believed to be involved in the disease.
Primary Question "Does my compound do something useful?""Does my compound hit my target?"
Key Advantage Unbiased discovery of novel mechanisms of action (MMOA) and first-in-class medicines.[6][7][8]More straightforward, hypothesis-driven, and often faster to initial "hits."[9]
Primary Challenge Target deconvolution: Identifying the specific molecular target(s) responsible for the observed phenotype can be complex and resource-intensive.[9]The pre-selected target may not be clinically relevant, leading to failures in later stages due to a lack of efficacy.[9][10]
Best Suited For Novel chemical scaffolds like 2,5-Dioxa-8-azaspiro[3.5]nonane analogs where the mechanism is unknown.Optimizing known scaffolds against well-validated targets or for "follower" drugs.[8]

Given the novelty of the 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold, a phenotypic approach is often more powerful for discovering truly innovative medicines.[8] However, if structural similarity to known ligands (e.g., other spirocyclic GPCR modulators) provides a strong rationale, a target-based approach can be efficient.[11] For a comprehensive program, a dual approach can be employed.[12]

G cluster_0 Drug Discovery Strategies cluster_1 Phenotypic Workflow cluster_2 Target-Based Workflow Start Novel 2,5-Dioxa-8-azaspiro[3.5]nonane Analogs Phenotypic Phenotypic Screening Start->Phenotypic Unbiased Approach TargetBased Target-Based Screening Start->TargetBased Hypothesis-Driven CellScreen Screen in Disease- Relevant Cell Model Phenotypic->CellScreen Hypothesis Select Putative Biological Target TargetBased->Hypothesis HitFound Identify 'Hit' Compound with Desired Phenotype CellScreen->HitFound Deconvolution Target Deconvolution HitFound->Deconvolution FinalValidation Orthogonal Validation & In Vivo Studies Deconvolution->FinalValidation Identified Target BiochemScreen Biochemical or Binding Assay Screen Hypothesis->BiochemScreen HitConfirmed Identify 'Hit' Compound that Modulates Target BiochemScreen->HitConfirmed HitConfirmed->FinalValidation Confirmed Hit

Figure 1. High-level comparison of phenotypic and target-based discovery workflows.

Part 2: The Phenotypic Path—From Effect to Target

Should you choose the phenotypic route, your initial goal is to find an analog that elicits a desirable biological response. High-content imaging, proliferation assays (e.g., MTT), or reporter gene assays are common starting points.[13] Once you have a validated "hit" that consistently produces the phenotype, the real challenge begins: target deconvolution. Here, we compare two powerful, modern approaches.

Affinity-Based Target Identification

This classic biochemical approach relies on the principle that your compound will bind to its protein target with some affinity.[14] By immobilizing a derivative of your hit compound on a solid support (like Sepharose beads), you can "fish" for its binding partners in a cell lysate.

Workflow & Comparison with Alternatives:

G cluster_0 Affinity Chromatography Workflow Start Synthesize Analog with Linker for Immobilization Immobilize Covalently Couple Analog to Affinity Matrix (Beads) Start->Immobilize Incubate Incubate Beads with Native Cell Lysate Immobilize->Incubate Competition Parallel Incubation: Beads + Lysate + Excess Free 'Hit' Compound Immobilize->Competition Wash Wash Away Non-Specific Binders Incubate->Wash Competition->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by LC-MS/MS Elute->MS Analyze Analyze Data: Identify proteins displaced by free compound MS->Analyze

Figure 2. Competitive affinity chromatography workflow for target identification.

A prominent example of this is the Kinobeads technology, which uses a cocktail of non-selective kinase inhibitors to profile the targets of new, competitive kinase inhibitors.[15][16][17] While your 2,5-Dioxa-8-azaspiro[3.5]nonane analog may not target kinases, the principle is broadly applicable. The key is the competition experiment: a true target will be bound by the immobilized ligand, but this binding will be reduced or eliminated in the sample containing excess free compound.[18]

Experimental Protocol: Generic Affinity Pulldown

  • Probe Synthesis: Synthesize an analog of your hit compound with a reactive functional group (e.g., a primary amine or carboxylic acid) on a linker that extends away from the core pharmacophore to minimize steric hindrance upon immobilization.

  • Immobilization: Covalently couple the synthesized probe to NHS-activated Sepharose beads or similar, following the manufacturer's protocol. Quench any unreacted sites.

  • Lysate Preparation: Culture and harvest cells relevant to your observed phenotype. Lyse the cells under non-denaturing conditions (e.g., using mild detergents like NP-40 or CHAPS) and clarify the lysate by high-speed centrifugation.

  • Binding/Competition:

    • Test Sample: Incubate a portion of the lysate with your compound-coupled beads.

    • Control Sample: Incubate another portion of lysate with the beads in the presence of a high concentration (e.g., 100x the EC₅₀ of the phenotype) of the original, free hit compound.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the test sample but absent or significantly reduced in the control sample via mass spectrometry.[19]

Genetic Approaches: CRISPR-Cas9 Screening

Instead of asking "What does my compound stick to?", genetic methods ask "Which gene, when perturbed, recapitulates or blocks my compound's effect?". The advent of CRISPR-Cas9 has made this approach incredibly powerful for target validation.[20][21][22]

A genome-wide CRISPR knockout screen can identify genes whose loss confers resistance to your cytotoxic compound.[] This is done by transducing a population of cells with a library of guide RNAs (gRNAs) targeting every gene in the genome. After treatment with the compound, the surviving cells are analyzed to see which gRNAs are enriched. The genes targeted by these enriched gRNAs are potential mediators of the drug's effect or the drug's direct target.

MethodAffinity Chromatography CRISPR-Cas9 Screening
Principle Direct biochemical interaction (binding).Indirect functional interaction (genetic dependency).
Output A list of potential direct binding partners.[14]A list of genes that functionally interact with the compound's pathway.[24]
Strengths Can identify the direct molecular target. Applicable to any target class.Unbiased, genome-wide. Provides strong evidence of functional relevance in a cellular context.[]
Weaknesses Prone to false positives (non-specific binders). Requires synthesis of a suitable probe. May miss targets with low affinity or low abundance.May not identify the direct target if downstream pathway members are essential for the phenotype. Can be complex to execute and analyze.

Part 3: The Target-Based Path—From Hypothesis to Confirmation

If you have a strong hypothesis that your 2,5-Dioxa-8-azaspiro[3.5]nonane analogs might target a specific protein family (e.g., GPCRs, based on literature for other spirocycles), a target-based approach is warranted.[3][25] After identifying a hit in a primary screen against your purified target, the most critical step is to prove that the compound engages this target in a live cell.

The Gold Standard: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target inside intact cells.[26][27] The principle is elegant: when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[28][29]

CETSA Workflow & Data Interpretation:

G cluster_0 CETSA Workflow Start Treat Intact Cells with Compound or Vehicle (DMSO) Aliquot Aliquot cell suspension into separate tubes Start->Aliquot Heat Heat aliquots to a range of different temperatures Aliquot->Heat Lyse Lyse cells by freeze-thaw cycles Heat->Lyse Separate Separate soluble proteins fromprecipitated aggregates by centrifugation Lyse->Separate Quantify Quantify amount of soluble target protein remaining (e.g., by Western Blot) Separate->Quantify Plot Plot % Soluble Protein vs. Temperature to generate 'melting curves' Quantify->Plot

Figure 3. Step-by-step workflow for a classic CETSA experiment.

A positive result is a "thermal shift"—the melting curve for the compound-treated sample is shifted to the right (higher temperatures) compared to the vehicle-treated control. This provides strong evidence of direct target engagement in the physiological context of the cell.[30]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat one population with your hit compound at a relevant concentration (e.g., 10x EC₅₀) and a control population with vehicle (e.g., DMSO) for 1 hour.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension (e.g., 100 µL) into PCR tubes, one for each temperature point.

  • Heating Step: Place the tubes in a thermal cycler and heat each tube to a specific temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration. Analyze equal amounts of protein from each temperature point by SDS-PAGE and Western blot using an antibody specific to your target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. For each curve (compound and vehicle), normalize the data to the intensity at the lowest temperature (100% soluble). Plot the normalized intensity versus temperature to visualize the melting curves and determine the thermal shift.[28]

Validation MethodCETSA Genetic Knockdown/Knockout
Principle Biophysical (thermal stabilization upon binding).[29]Genetic (loss of target ablates drug effect).[31]
Information Provided Direct evidence of target engagement in a cell.[26]Strong evidence for the target's necessity for the drug's action.
Strengths Label-free, works in intact cells and even tissues. Confirms physical interaction.[26]Definitive genetic evidence. Can distinguish between on- and off-target effects.[32]
Weaknesses Requires a specific antibody for the target. Not all proteins show a clear thermal shift.Does not prove direct binding. Can be confounded by compensation mechanisms. Time-consuming to generate stable cell lines.

Part 4: The Path to Confidence—Orthogonal Validation and In Vivo Studies

The most compelling case for a novel biological target is built from multiple, independent lines of evidence.[20] This is known as orthogonal validation. For example:

  • If you identify a target via affinity chromatography , you must validate it with a functional assay. Knocking out the gene for that target using CRISPR should render the cells resistant to your compound.[32]

  • If you identify a target via a CRISPR screen , you must confirm direct binding. A positive result in a CETSA experiment would provide this crucial link.[27]

Ultimately, validation must move from in vitro cell culture to in vivo models.[33] Demonstrating that your 2,5-Dioxa-8-azaspiro[3.5]nonane analog engages its target in an animal model of disease and produces the expected therapeutic outcome is the final, critical piece of preclinical validation.[34][35] This often involves developing biomarkers to confirm target engagement and downstream pathway modulation in the organism.[10]

Conclusion

Validating the biological target of a novel compound series like the 2,5-Dioxa-8-azaspiro[3.5]nonane analogs is a multifaceted process that demands careful strategic planning and rigorous experimental execution. There is no single "best" method. An unbiased phenotypic screen is a powerful way to uncover novel biology, but it necessitates a robust target deconvolution strategy using techniques like affinity chromatography or CRISPR screening. A hypothesis-driven, target-based approach can be more direct, but requires stringent confirmation of cellular target engagement using methods like CETSA. By understanding the comparative strengths and weaknesses of these approaches and employing orthogonal validation techniques, researchers can confidently identify and validate the targets of these promising three-dimensional molecules, paving the way for the next generation of therapeutics.

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  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.

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Comparative

A Comparative Guide to Assessing the Drug-Likeness of 2,5-Dioxa-8-azaspiro[3.5]nonane Derivatives

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional structures.[1][2] Unlike traditional flat, aromatic systems, the inherent rigidity and defined spatial arrangement of substituents in spirocycles allow for precise interactions with biological targets.[1][2] This has led to a surge in their incorporation into drug candidates across various therapeutic areas.[3] The 2,5-Dioxa-8-azaspiro[3.5]nonane core, a heterocyclic spiro-system, presents a particularly interesting scaffold. Its structure, featuring both oxygen and nitrogen heteroatoms, offers opportunities for fine-tuning physicochemical properties crucial for drug development, such as solubility and lipophilicity.[4]

This guide provides a comprehensive framework for assessing the drug-likeness of novel 2,5-Dioxa-8-azaspiro[3.5]nonane derivatives. We will delve into a synergistic approach that combines predictive in silico modeling with robust in vitro experimental validation. This dual strategy is essential for making informed decisions in the early stages of drug discovery, ultimately de-risking the progression of compounds into more resource-intensive preclinical and clinical development.[5][6]

Part 1: In Silico Assessment of Drug-Likeness – The Foundational Screen

Computational, or in silico, methods provide a rapid and cost-effective first pass to evaluate the potential of a compound to be an orally bioavailable drug.[7][8] These predictive models are built upon the analysis of large datasets of known drugs and their pharmacokinetic properties.[9]

Causality Behind the In Silico Approach

The rationale for beginning with an in silico assessment is rooted in efficiency. By computationally flagging compounds with a high probability of poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, we can prioritize synthetic efforts and experimental resources on candidates with a higher likelihood of success.[6] This "fail fast, fail cheap" paradigm is a cornerstone of modern drug discovery.

Key In Silico Parameters and Their Significance

Several established rules and calculated parameters are routinely used to predict drug-likeness:

  • Lipinski's Rule of Five (Ro5): This rule of thumb, formulated by Christopher A. Lipinski, is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[10] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

    • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds)

    • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

    • A molecular mass less than 500 daltons

    • A calculated octanol-water partition coefficient (ClogP) that does not exceed 5[10][11]

  • Veber's Rule: This rule complements Lipinski's by focusing on molecular flexibility and polar surface area. It suggests that good oral bioavailability is more likely for compounds with:

    • 10 or fewer rotatable bonds

    • A polar surface area (PSA) of 140 Ų or less[12]

  • Calculated LogP (cLogP) and Calculated LogS (cLogS): cLogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. cLogS predicts the aqueous solubility of a compound, a critical factor for dissolution in the gastrointestinal tract.[11]

Comparative In Silico Analysis

To illustrate the application of these principles, let's consider a hypothetical set of 2,5-Dioxa-8-azaspiro[3.5]nonane derivatives and compare them to a well-established oral drug, Atorvastatin.

CompoundMolecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)Rotatable BondsLipinski ViolationsVeber Violations
Derivative A 350.42.82575.3400
Derivative B 480.64.548110.1900
Derivative C 525.75.8611155.21232
Atorvastatin (Reference) 558.64.4647111.41010

From this in silico screen, Derivatives A and B appear to be promising candidates with no violations of Lipinski's or Veber's rules. In contrast, Derivative C shows multiple violations, suggesting potential issues with oral bioavailability. Atorvastatin, while having a high molecular weight, is a known exception that utilizes active transport mechanisms, highlighting that these rules are guidelines, not absolute laws.[10]

Workflow for In Silico Drug-Likeness Assessment

G cluster_0 In Silico Assessment Workflow start Input: 2,5-Dioxa-8-azaspiro[3.5]nonane Derivative Structures calc Calculate Physicochemical Properties (MW, cLogP, HBD, HBA, PSA, Rotatable Bonds) start->calc lipinski Apply Lipinski's Rule of Five calc->lipinski veber Apply Veber's Rule calc->veber analysis Comparative Analysis lipinski->analysis veber->analysis output Output: Prioritized Candidate List analysis->output

Caption: Workflow for the in silico assessment of drug-likeness.

Part 2: Experimental Validation of Drug-Like Properties

While in silico predictions are invaluable for initial screening, experimental validation is crucial to confirm the predicted properties and provide a more accurate assessment of a compound's potential.[11] Key experimental assays focus on two critical aspects of oral drug absorption: solubility and permeability.[13]

The Imperative of Experimental Validation

Computational models are based on existing data and algorithms, which may not always accurately predict the behavior of novel chemical scaffolds.[14] Experimental assays provide real-world data on how a compound behaves in a biologically relevant environment, offering a self-validating system when compared against the initial in silico predictions.

Experimental Protocol: Kinetic Solubility Assay via Laser Nephelometry

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract.[13] Laser nephelometry is a high-throughput method for determining kinetic solubility by measuring the light scattered by undissolved particles as a compound precipitates from a solution.[15][16][17]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the 2,5-Dioxa-8-azaspiro[3.5]nonane derivatives and a reference compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solutions with phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 6.5 or 7.4) to create a range of concentrations.[17]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

  • Nephelometric Measurement: Measure the light scattering of each well using a laser nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[15]

Experimental Protocol: Passive Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

The ability of a drug to pass through the intestinal wall is another critical determinant of its oral bioavailability. The PAMPA assay is a non-cell-based, high-throughput method that models passive diffusion across the gastrointestinal tract.[18][19]

Step-by-Step Methodology:

  • Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[20]

  • Compound Addition: The test compounds (dissolved in a buffer solution, typically containing a small percentage of DMSO) are added to the wells of the donor plate.[19]

  • Assay Assembly: The donor plate is placed on top of an acceptor plate containing a buffer solution, creating a "sandwich".[21]

  • Incubation: The sandwich is incubated for a defined period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.[21]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.[19]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Comparative Experimental Data

The following table presents hypothetical experimental data for our derivative series, again benchmarked against Atorvastatin.

CompoundKinetic Solubility at pH 7.4 (µM)PAMPA Permeability (Papp, 10⁻⁶ cm/s)
Derivative A 1508.5
Derivative B 6512.2
Derivative C 51.1
Atorvastatin (Reference) 305.0

These experimental results largely corroborate our in silico predictions. Derivatives A and B exhibit good solubility and permeability, while Derivative C performs poorly in both assays.

Workflow for Experimental Drug-Likeness Validation

G cluster_1 Experimental Validation Workflow start Prioritized Candidates from In Silico Screen solubility Kinetic Solubility Assay (Nephelometry) start->solubility permeability Permeability Assay (PAMPA) start->permeability data_integration Integrate and Analyze In Vitro Data solubility->data_integration permeability->data_integration decision Decision: Advance or Deprioritize data_integration->decision

Caption: Workflow for the experimental validation of drug-likeness.

Discussion and Integrated Assessment

The true power of this dual approach lies in the integration of both computational and experimental datasets. For the 2,5-Dioxa-8-azaspiro[3.5]nonane series:

  • Derivative A emerges as a strong candidate. It adheres to the established rules for oral bioavailability and demonstrates favorable solubility and permeability in vitro. This compound would be a high-priority candidate for further optimization and in vivo studies.

  • Derivative B , while also passing the in silico filters, shows moderate solubility. This might suggest that while it can permeate membranes effectively, its absorption could be limited by its dissolution rate. Formulation strategies could potentially mitigate this.

  • Derivative C is clearly a poor candidate. The in silico red flags were confirmed by its low solubility and permeability. Further investment in this particular derivative would not be recommended without significant structural modification.

The spirocyclic nature of the 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold likely contributes to the favorable properties observed in Derivatives A and B. The three-dimensional arrangement of functional groups can disrupt crystal packing, leading to improved solubility, while the overall physicochemical properties remain within a drug-like range.[1][3]

Conclusion

Assessing the drug-likeness of novel chemical entities is a critical, multi-faceted process in modern drug discovery. For promising new scaffolds like the 2,5-Dioxa-8-azaspiro[3.5]nonane derivatives, a judicious combination of in silico prediction and experimental validation provides the most reliable path forward. This integrated strategy enables research teams to make data-driven decisions, efficiently allocating resources to compounds with the highest probability of becoming safe and effective oral medicines. The methodologies outlined in this guide provide a robust and scientifically sound framework for this essential evaluation.

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Validation

A Head-to-Head Comparison of Azaspiro[3.5]nonanes and Other Spirocycles in Drug Design

In the contemporary landscape of medicinal chemistry, the strategic move away from planar, aromatic systems towards three-dimensional (3D) scaffolds is a paramount objective. This "Escape from Flatland" is driven by the...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the strategic move away from planar, aromatic systems towards three-dimensional (3D) scaffolds is a paramount objective. This "Escape from Flatland" is driven by the need to access novel chemical space, enhance compound properties, and secure intellectual property.[1][2][3] Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as powerful tools in this endeavor.[4][5][6] Their inherent rigidity and well-defined substituent exit vectors offer a sophisticated method for optimizing how a drug molecule interacts with its biological target.[5][7]

Among these scaffolds, the azaspiro[3.5]nonane framework has garnered significant attention for its unique combination of a four-membered azetidine ring and a six-membered cyclohexane ring. This guide provides an in-depth, head-to-head comparison of azaspiro[3.5]nonanes with other notable spirocycles, offering field-proven insights and experimental data to inform rational drug design.

The Azaspiro[3.5]nonane Scaffold: A Structural and Physicochemical Deep Dive

The 7-azaspiro[3.5]nonane isomer is a particularly valuable building block. Its structure presents a compelling balance of rigidity and conformational nuance, which can be leveraged to improve pharmacological profiles.

Key Structural & Physicochemical Properties: The defining feature of azaspiro[3.5]nonane is its spirocyclic fusion of a strained azetidine ring with a flexible cyclohexane ring. This arrangement imparts a distinct three-dimensionality that differentiates it from simpler saturated heterocycles like piperidine.

Property7-Azaspiro[3.5]nonaneJustification & Impact
Molecular Formula C₈H₁₅NProvides a compact, low molecular weight core.[8][9]
Molecular Weight ~125.21 g/mol Favorable starting point for library synthesis without excessive mass.[8][9]
Predicted XLogP3 1.8Indicates moderate lipophilicity, a good starting point for balancing solubility and permeability.[8][9]
Predicted pKa 10.5The basic nitrogen atom serves as a key interaction point and influences solubility.[8]
Topological Polar Surface Area (TPSA) 12 ŲLow TPSA suggests good potential for cell membrane permeability.[8][9]
Fraction of sp³ carbons (Fsp³) 1.0Maximizes three-dimensionality, often correlating with improved solubility and reduced promiscuity.[3]

The presence of the nitrogen atom within the strained four-membered ring, adjacent to the six-membered ring, creates specific conformational preferences and defined vectors for substituent placement. This structural rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[3][7]

Comparative Analysis: Azaspiro[3.5]nonane vs. Key Spirocyclic Alternatives

The choice of a spirocyclic scaffold is a critical decision in a drug discovery campaign. Below, we compare azaspiro[3.5]nonane to other commonly employed spirocycles.

Azaspiro[3.5]nonane vs. Spiro[3.3]heptane Analogues

Spiro[3.3]heptanes, composed of two fused cyclobutane rings, are another popular class of non-aromatic bioisosteres. Azaspiro[3.3]heptanes, in particular, are often used as piperidine replacements.[2][10]

Data Comparison Table: Azaspiro[3.5]nonane vs. Azaspiro[3.3]heptane

Property7-Azaspiro[3.5]nonane2-Azaspiro[3.3]heptaneKey Differences & Rationale
Ring Strain ModerateHighThe two four-membered rings in spiro[3.3]heptane create higher strain, leading to more defined bond angles and substituent vectors.
Flexibility More FlexibleMore RigidThe cyclohexane ring in azaspiro[3.5]nonane allows for chair-boat conformations, offering more flexibility than the rigid spiro[3.3]heptane core.
Predicted Solubility Slightly HigherGenerally HighBoth scaffolds are known to improve solubility compared to flat or greasy analogues. Azaspiro[3.5]nonane's slightly higher predicted solubility may offer advantages.[8]
Synthetic Access Multi-step routesWell-established routesThe synthesis of azaspiro[3.3]heptanes is well-documented, often involving [2+2] cycloadditions.[11]
Biological Role GPR119 Agonists, Bcl-2 InhibitorsPiperidine Bioisostere, AnestheticsAzaspiro[3.5]nonane has been successfully used as a linker and core in complex targets[7][8][12], while azaspiro[3.3]heptane is a validated piperidine mimic.[2][10]

Causality Behind the Choice: A medicinal chemist might choose azaspiro[3.5]nonane when a degree of conformational flexibility is desired to adapt to a binding pocket, or when seeking to modulate basicity and solubility in a specific way. Conversely, an azaspiro[3.3]heptane would be selected for its rigid structure to precisely orient substituents and act as a direct, compact bioisostere for a piperidine ring.[2][11]

Azaspiro[3.5]nonane vs. Larger Azaspirocycles (e.g., Azaspiro[4.5]decane)

Increasing the ring size provides different geometries and physicochemical properties. Azaspiro[4.5]decanes, containing five- and six-membered rings, serve as a useful comparison.

Data Comparison Table: Azaspiro[3.5]nonane vs. Azaspiro[4.5]decane

Property7-Azaspiro[3.5]nonane2-Azaspiro[4.5]decaneKey Differences & Rationale
Molecular Weight ~125.21 g/mol ~139.24 g/mol The larger ring system adds molecular weight, a key consideration in lead optimization.
Lipophilicity (XLogP) ~1.8HigherLarger carbocyclic rings generally increase lipophilicity, which can impact solubility and metabolism.
Conformational Space More RestrictedLargerThe five-membered ring of azaspiro[4.5]decane has more accessible conformations (envelope, twist) than the strained four-membered azetidine ring.
Biological Role Linker, Core ScaffoldcGAS inhibitorsThe larger, more lipophilic scaffold of azaspiro[4.5]decane has been employed in different target classes, such as inflammatory disease models.[7]

Causality Behind the Choice: The decision here hinges on the desired exploration of 3D space. Azaspiro[3.5]nonane offers a compact, rigid structure ideal for creating specific interactions without significantly increasing lipophilicity. Azaspiro[4.5]decane provides a larger scaffold to span greater distances within a binding site and may be chosen when higher lipophilicity is tolerable or even beneficial for target engagement.

Case Studies: Azaspiro[3.5]nonane in Action

Theoretical properties are best understood through real-world application. The azaspiro[3.5]nonane scaffold has been instrumental in the development of potent and selective drug candidates.

  • GPR119 Agonists for Type 2 Diabetes: Researchers identified a series of 7-azaspiro[3.5]nonane derivatives as potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for treating type 2 diabetes.[8][12] The spirocyclic core was crucial for achieving the desired orientation of key pharmacophoric groups, leading to compounds with favorable glucose-lowering effects in diabetic rat models.[12]

  • Next-Generation Bcl-2 Inhibitors: BeiGene's sonrotoclax (BGB-11417), a highly potent and selective Bcl-2 inhibitor, features a 7-azaspiro[3.5]nonane linker.[7] This rigid spirocycle contributes to the molecule's superior potency and enhanced selectivity over related proteins, showcasing its value in optimizing complex protein-protein interaction inhibitors.[7]

Experimental Protocols

To ensure this guide is not merely theoretical, we provide actionable, step-by-step protocols for the synthesis and evaluation of these scaffolds.

Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library Core

This protocol describes a solid-phase approach, which is advantageous for creating a library of analogues for structure-activity relationship (SAR) studies.[13]

Objective: To construct a functionalized azaspiro[3.5]nonan-1-one core on a solid support, ready for diversification.

Diagram of Synthetic Workflow:

cluster_loading Step 1: Immobilization cluster_cyclization Step 2: Spirocyclization cluster_final Step 3: Final Steps node_a Piperidine Precursor node_c Immobilized Precursor node_a->node_c Coupling node_b Solid Support (Resin) node_b->node_c node_d Fmoc Deprotection node_c->node_d node_e Coupling with Cyclobutane Acid node_d->node_e node_f Dieckmann Condensation node_e->node_f node_g Spirocyclic β-ketoester on Resin node_f->node_g node_h Decarboxylation node_g->node_h node_i Cleavage from Resin node_h->node_i node_j Purified Azaspiro[3.5]nonan-1-one Core node_i->node_j

Caption: Solid-phase synthesis workflow for the azaspiro[3.5]nonan-1-one core.

Materials:

  • Fmoc-protected piperidine building block loaded onto a suitable resin (e.g., Wang resin).

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid.

  • Coupling agent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[13]

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Fmoc deprotection solution: 20% Piperidine in DMF.

  • Cyclization base: Potassium tert-butoxide in THF.

  • Decarboxylation medium: DMSO/water mixture.[13]

  • Cleavage cocktail: e.g., 95% TFA in water.

  • Solvents: DMF, DCM, THF, MeOH.

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.[13]

  • Coupling: In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF. Add this solution to the resin and agitate until the coupling is complete (monitor by Kaiser test). Wash the resin.[13]

  • Spirocyclization (Dieckmann Condensation): Swell the resin in anhydrous THF. Add a solution of potassium tert-butoxide (5.0 eq) and agitate at 60°C for 8 hours to form the spirocyclic β-ketoester.[13]

  • Decarboxylation: Suspend the resin in a mixture of DMSO and water (e.g., 16:1) and heat at 120°C for 4 hours to remove the ester group. Wash the resin.[13]

  • Cleavage & Purification: Treat the resin with a cleavage cocktail (e.g., 95% TFA). Collect the filtrate, concentrate, and precipitate the crude product with cold diethyl ether. Purify the final product by reverse-phase HPLC.[13]

Self-Validating System: Each step includes washes to remove excess reagents, a key advantage of solid-phase synthesis. Reaction completion can be monitored using standard resin-based tests (e.g., Kaiser test for primary amines), ensuring the sequence proceeds with high fidelity before moving to the next step.

Protocol 2: Comparative In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of drug candidates containing different spirocyclic scaffolds (e.g., azaspiro[3.5]nonane vs. a piperidine analogue) using liver microsomes.

Diagram of Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock (10 mM in DMSO) B Liver Microsomes (e.g., human, rat) C NADPH Regenerating System D Phosphate Buffer (pH 7.4) E Pre-warm microsomes and buffer at 37°C F Add Test Compound (Final conc. 1 µM) E->F G Initiate reaction by adding NADPH system F->G H Quench reaction at time points (0, 5, 15, 30, 60 min) with cold Acetonitrile G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Calculate % Remaining vs. Time J->K

Caption: Workflow for a comparative in vitro liver microsomal stability assay.

Procedure:

  • Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4) and liver microsomes (e.g., 0.5 mg/mL final concentration).

  • Pre-incubation: Pre-incubate this mixture at 37°C for 5 minutes.

  • Initiation: Add the test compound (1 µM final concentration). After a brief pre-incubation, initiate the metabolic reaction by adding an NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to an analysis plate or vial. Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Causality Behind Experimental Choices: Using liver microsomes is a standard industry practice as they contain the key Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. The NADPH regenerating system is critical to ensure the continuous activity of these enzymes. Quenching with cold acetonitrile serves the dual purpose of stopping the reaction and precipitating proteins that would otherwise interfere with LC-MS/MS analysis.

Conclusion and Future Outlook

The azaspiro[3.5]nonane scaffold is more than just a novelty; it is a validated and highly effective tool in modern drug design. Its defining characteristics—a unique 3D geometry, moderate lipophilicity, and inherent basicity—provide a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties.[7][8][14]

When compared head-to-head with alternatives like the more rigid azaspiro[3.3]heptanes or the larger azaspiro[4.5]decanes, the azaspiro[3.5]nonane framework occupies a valuable "sweet spot." It offers a balance of conformational constraint and flexibility that has proven effective in challenging biological targets, from GPCRs to protein-protein interfaces.[7][8][12]

As drug discovery continues to demand greater structural diversity and improved drug-like properties, the strategic incorporation of scaffolds like azaspiro[3.5]nonane will be indispensable. Future efforts will likely focus on developing even more efficient and modular synthetic routes to novel, highly functionalized derivatives, further cementing the role of spirocycles as a cornerstone of medicinal chemistry.

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Sources

Comparative

A Comparative Guide to Cross-Reactivity Profiling of 2,5-Dioxa-8-azaspiro[3.5]nonane-Based Kinase Inhibitors

Introduction: The Double-Edged Sword of Kinase Inhibition and the Quest for Selectivity Protein kinases, orchestrating a vast array of cellular signaling pathways, have emerged as one of the most critical target classes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition and the Quest for Selectivity

Protein kinases, orchestrating a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern pharmacology, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unexpected toxicities or diminish the intended therapeutic effect, making the comprehensive characterization of an inhibitor's cross-reactivity profile a non-negotiable step in drug development.[1]

In recent years, medicinal chemists have ventured into novel chemical space to overcome the limitations of traditional flat, aromatic scaffolds. One such promising area is the use of spirocyclic systems.[2][3] Spirocycles, characterized by two rings joined at a single carbon atom, introduce a rigid, three-dimensional geometry.[3][4] This inherent three-dimensionality can facilitate more specific interactions with the target protein, potentially leading to enhanced potency and, crucially, improved selectivity.[2][5] Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic scaffolds often correlates with improved physicochemical properties such as higher solubility and better metabolic stability compared to their flatter counterparts.[2][4]

This guide focuses on a specific, promising scaffold: the 2,5-Dioxa-8-azaspiro[3.5]nonane core. We will provide a comparative analysis of the cross-reactivity profile of a hypothetical inhibitor based on this scaffold against established alternatives. This will be supported by experimental data from well-characterized compounds and detailed protocols for the key assays used in such profiling campaigns.

The Spirocyclic Advantage: A Hypothetical Case Study in FLT3 Inhibition

To illustrate the potential of the 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold, we will consider a hypothetical FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, which we will call "Spirobinib ". Mutations in FLT3 are common drivers in Acute Myeloid Leukemia (AML), making it a well-validated therapeutic target.[6] We will compare the hypothetical selectivity profile of Spirobinib with two well-established, FDA-approved FLT3 inhibitors: Gilteritinib and Quizartinib .

The central hypothesis is that the rigid, three-dimensional nature of the 2,5-Dioxa-8-azaspiro[3.5]nonane core in Spirobinib allows for optimal orientation of its pharmacophoric elements within the FLT3 ATP-binding pocket, thereby minimizing interactions with other kinases. This contrasts with the more flexible scaffolds of some existing inhibitors, which may allow for promiscuous binding to off-target kinases.

cluster_0 Scaffold Design & Properties cluster_1 Binding & Selectivity cluster_2 Clinical Implications Scaffold 2,5-Dioxa-8-azaspiro[3.5]nonane (Spirocyclic) Properties Increased 3D-character Rigid Conformation Improved Physicochemical Profile Scaffold->Properties Binding Optimized fit in FLT3 binding pocket Properties->Binding Selectivity High Selectivity (Reduced Off-Target Binding) Binding->Selectivity Efficacy Potent On-Target Inhibition Selectivity->Efficacy Safety Improved Safety Profile (Fewer Off-Target Side Effects) Selectivity->Safety

Figure 1: The hypothesized relationship between the spirocyclic scaffold of "Spirobinib," its binding selectivity, and potential clinical benefits.

Comparative Cross-Reactivity Data: A KINOMEscan® Analysis

To quantitatively compare our hypothetical "Spirobinib" with Gilteritinib and Quizartinib, we will use data derived from a KINOMEscan® screen. This competitive binding assay is the gold standard for profiling inhibitor selectivity across a large panel of kinases, providing dissociation constant (Kd) values that reflect the true binding affinity.[7]

For this comparison, we will define "significant off-target binding" as any interaction with a Kd value below 100 nM.

Table 1: Comparative Kinome Selectivity of FLT3 Inhibitors

InhibitorScaffold TypePrimary Target (Kd)Significant Off-Target Kinases (Kd < 100 nM)Selectivity Score (Kinases with Kd < 100 nM)
Spirobinib 2,5-Dioxa-8-azaspiro[3.5]nonaneFLT3 (~0.5 nM)Hypothetical: KIT (~50 nM)2
Gilteritinib AcrylamideFLT3 (~0.3 nM)ALK, AXL, LTK, TRKA/B/C, ROS1, RET[8][9]>7
Quizartinib Imidazo[1,2-b]pyridazineFLT3 (~1.1 nM)KIT, PDGFRA, PDGFRB, RET, CSF1R[1][10]6

Note: The data for Spirobinib is hypothetical, designed to illustrate the potential for high selectivity. Data for Gilteritinib and Quizartinib is based on published KINOMEscan® results.

This data illustrates a key potential advantage of the spirocyclic scaffold. While both Gilteritinib and Quizartinib are highly potent FLT3 inhibitors, they exhibit activity against several other kinases, which may contribute to their clinical side-effect profiles.[1][8] Our hypothetical Spirobinib, by virtue of its rigid three-dimensional structure, is posited to have a much cleaner profile, interacting significantly only with the closely related KIT kinase. This superior selectivity could translate to a better therapeutic window and improved patient safety.

Experimental Methodologies for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity relies on a multi-pronged experimental approach. Below are detailed protocols for two cornerstone assays in this process.

Broad Kinome Profiling: The KINOMEscan® Assay

The KINOMEscan® platform provides a comprehensive, ATP-independent assessment of inhibitor binding across hundreds of kinases.[7] This method measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using qPCR.

cluster_0 Assay Components cluster_1 Competitive Binding cluster_2 Quantification A DNA-tagged Kinase D Incubate Components B Immobilized Ligand (on solid support) C Test Inhibitor ('Spirobinib') E No Inhibition: Kinase binds ligand D->E F Inhibition: Inhibitor binds kinase D->F G Wash to remove unbound kinase E->G F->G H Quantify bound kinase via qPCR of DNA tag G->H I Low qPCR signal = High affinity binding H->I

Figure 2: The experimental workflow of the KINOMEscan® competitive binding assay.

Step-by-Step Protocol:

  • Preparation: A panel of DNA-tagged kinases is prepared. The test inhibitor ("Spirobinib") is serially diluted to create a range of concentrations.

  • Assay Plate Setup: In a multi-well plate, the test inhibitor dilutions, a specific kinase, and a solid support (e.g., beads) coated with a broad-spectrum kinase ligand are combined.

  • Competitive Binding: The plate is incubated to allow the components to reach binding equilibrium. The test inhibitor and the immobilized ligand compete for the kinase's ATP-binding site.

  • Washing: The solid support is washed to remove any kinase that has not bound to the immobilized ligand.

  • Quantification: The amount of kinase remaining on the solid support is quantified by qPCR, which measures the amount of the DNA tag.

  • Data Analysis: A dose-response curve is generated by plotting the amount of bound kinase against the inhibitor concentration. The dissociation constant (Kd) is then calculated from this curve, representing the binding affinity of the inhibitor for that specific kinase.[11]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While KINOMEscan® provides invaluable biochemical data, it is crucial to confirm that an inhibitor engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[12] It is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.[12]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Culture cells expressing FLT3 (e.g., MOLM-13) B Treat cells with 'Spirobinib' or vehicle A->B C Aliquot cell suspensions B->C D Heat aliquots to a range of temperatures C->D E Lyse cells D->E F Separate soluble proteins from aggregated proteins (centrifugation) E->F G Quantify soluble FLT3 (e.g., Western Blot) F->G H Plot soluble FLT3 vs. Temperature G->H

Figure 3: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Treatment: Intact cells expressing the target kinase (e.g., a human AML cell line like MOLM-13 for FLT3) are treated with the test inhibitor ("Spirobinib") or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short, fixed duration (e.g., 3 minutes).

  • Cell Lysis: The cells are then lysed to release their protein content.

  • Separation of Aggregates: Unstabilized proteins will denature and aggregate upon heating. These aggregates are separated from the soluble protein fraction by centrifugation.

  • Quantification of Soluble Target: The amount of the target protein (FLT3) remaining in the soluble fraction is quantified using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble FLT3 against the temperature. In the presence of a binding inhibitor like Spirobinib, this curve will shift to the right, indicating a higher melting temperature (Tm) and confirming target engagement in the cellular environment.[12][13]

Conclusion and Future Outlook

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its clinical success. While potent on-target activity is essential, high selectivity is paramount for ensuring a favorable safety profile. The exploration of novel, three-dimensional scaffolds like 2,5-Dioxa-8-azaspiro[3.5]nonane represents a highly promising strategy for achieving this goal. As demonstrated through our comparative analysis with established FLT3 inhibitors, the rigid conformational constraint offered by spirocyclic systems can, in principle, lead to a significant reduction in off-target binding.

The combination of broad biochemical profiling using techniques like KINOMEscan® with in-cell target engagement validation via CETSA® provides a robust and comprehensive workflow for characterizing these next-generation inhibitors. By systematically evaluating novel scaffolds and applying these rigorous profiling methodologies, the field of drug discovery can continue to develop safer and more effective targeted therapies.

References

  • G., T., & G., P. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 17(5), 465-468. Available from: [Link]

  • Stephan, B. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 439-458). The Royal Society of Chemistry. Available from: [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Available from: [Link]

  • Isoyama, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(11), 980–991. Available from: [Link]

  • Lee, L. Z., et al. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1178–1181. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Available from: [Link]

  • Al-Obeidi, F. A., et al. (2018). Cellular thermal shift assay: a novel method for drug-target interaction studies. Journal of visualized experiments: JoVE, (131), 56783. Available from: [Link]

  • Zhu, J., et al. (2011). New insights into molecular mechanisms of sunitinib-associated side effects. Journal of cellular and molecular medicine, 15(12), 2539–2548. Available from: [Link]

  • Zarrinkar, P. P., et al. (2020). Chemical structure and kinase selectivity profiling of quizartinib, AC886, and other FLT3 inhibitors. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). TREEspot™ Kinase Dendrogram of Gilteritinib at 100 nM. Available from: [Link]

  • Cortes, J. E. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML. Journal of Hematology & Oncology, 17(1), 1-13. Available from: [Link]

  • Dale, I. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(9), 2446–2456. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available from: [Link]

  • ResearchGate. (n.d.). Specific RTKs are blocked by sunitinib. Available from: [Link]

  • Sallman, D. A., et al. (2022). Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation. Molecular Cancer Therapeutics, 21(6), 936–947. Available from: [Link]

  • Dias, G. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert opinion on drug discovery, 17(5), 539–554. Available from: [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • Oudard, S. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Bulletin du cancer, 94(1), 93-97. Available from: [Link]

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  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • ACS Publications. (2022). Development of Gilteritinib-Based Chimeric Small Molecules that Potently Induce Degradation of FLT3-ITD Protein. Available from: [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available from: [Link]

  • LINCS Data Portal. (2013). VX-680 KINOMEscan (LDG-1175: LDS-1178). Available from: [Link]

  • Cortes, J. E. (2023). Quizartinib, the Next FLT3 Inhibitor. Hematology & Oncology, 16(11), 1-4. Available from: [Link]

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  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • Oncotarget. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Available from: [Link]

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Validation

A Comparative Guide to the Synthetic Accessibility of 2,5-Dioxa-8-azaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved physicochemical properties is relentless. Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as a compelling class of structures that can effectively address these needs. Among them, 2,5-Dioxa-8-azaspiro[3.5]nonane presents a unique combination of an oxetane and a piperidine ring, offering a rigid framework with desirable properties for drug design. This guide provides a comprehensive benchmark of the synthetic accessibility of this promising scaffold, comparing a well-established multi-step synthesis with potential alternative strategies and evaluating its standing against other relevant spirocyclic bioisosteres.

The Strategic Advantage of Spiro-N,O-Heterocycles in Drug Discovery

Spiro-N,O-heterocycles are a class of compounds characterized by two rings sharing a single carbon atom, with nitrogen and oxygen atoms incorporated into the ring systems. This structural motif imparts a high degree of rigidity and a well-defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets. The inclusion of an oxetane ring, as seen in 2,5-Dioxa-8-azaspiro[3.5]nonane, is particularly noteworthy. Oxetanes are recognized for their ability to act as bioisosteres for carbonyl groups and gem-dimethyl functionalities, often leading to improved metabolic stability and aqueous solubility of the parent molecule.

Established Synthetic Route: A Multi-Step Approach to 2,5-Dioxa-8-azaspiro[3.5]nonane

Currently, the most detailed and established method for the synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane is a four-step sequence, as outlined in the patent literature.[1] This linear approach, while effective, involves several transformations and purification steps.

Experimental Protocol: Multi-Step Synthesis

Starting Material: 3-((Benzylamino)methyl)oxetan-3-ol

Overall Yield: 60.0% (as the oxalate salt)[1]

Step 1: N-Acylation with Chloroacetyl Chloride

  • To a solution of 3-((benzylamino)methyl)oxetan-3-ol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the reaction mixture to 0-10 °C.

  • Slowly add chloroacetyl chloride and allow the reaction to proceed to completion.

  • Work up the reaction to isolate the N-chloroacetylated intermediate.

Causality: This initial step introduces the necessary chloroacetyl moiety for the subsequent intramolecular cyclization. The use of a base is crucial to neutralize the HCl generated during the acylation reaction.

Step 2: Intramolecular Cyclization

  • Dissolve the N-chloroacetylated intermediate in an inert solvent (e.g., THF).

  • Add a strong base (e.g., sodium hydride) under an inert atmosphere.

  • Stir the reaction mixture until the cyclization is complete, forming the spirocyclic lactam.

  • Isolate and purify the product.

Causality: The strong base deprotonates the secondary amine, which then acts as a nucleophile, displacing the chloride to form the six-membered piperidinone ring and establish the spirocyclic core.

Step 3: Reduction of the Lactam

  • Treat the spirocyclic lactam with a suitable reducing agent (e.g., lithium aluminum hydride) in an inert solvent.

  • Perform the reaction under controlled temperature conditions.

  • Quench the reaction and work up to obtain the reduced spirocyclic amine.

Causality: The lactam carbonyl is reduced to a methylene group, yielding the desired piperidine ring of the final product.

Step 4: Deprotection

  • Subject the N-benzyl protected spirocycle to catalytic hydrogenation (e.g., H₂, Pd/C).

  • The reaction is typically carried out under pressure (20-100 psi) in a suitable solvent, often with an activator like acetic acid.[1]

  • Filter the catalyst and isolate the final product, 2,5-Dioxa-8-azaspiro[3.5]nonane, often as a salt (e.g., oxalate) for improved stability and handling.[1]

Causality: The benzyl protecting group is removed from the nitrogen atom, providing the free secondary amine of the target molecule.

Multi-Step Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane start 3-((Benzylamino)methyl)oxetan-3-ol intermediate1 N-Chloroacetylated Intermediate start->intermediate1 Chloroacetyl Chloride, Base intermediate2 Spirocyclic Lactam intermediate1->intermediate2 Strong Base (e.g., NaH) intermediate3 N-Benzyl Protected Spirocycle intermediate2->intermediate3 Reduction (e.g., LiAlH4) product 2,5-Dioxa-8-azaspiro[3.5]nonane intermediate3->product Catalytic Hydrogenation (H2, Pd/C)

Caption: Multi-step synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane.

Alternative Synthetic Strategies: Towards More Convergent Approaches

While the multi-step synthesis is a viable route, the principles of green chemistry and the demand for rapid lead optimization in drug discovery encourage the exploration of more convergent and efficient synthetic strategies. One-pot and multi-component reactions are particularly attractive in this regard.

Conceptual One-Pot Synthesis

Although a specific one-pot synthesis for 2,5-Dioxa-8-azaspiro[3.5]nonane has not been detailed in the literature, the synthesis of the related 2-oxa-7-azaspiro[3.5]nonane has been achieved through a one-pot mesylation and ring closure. This suggests that a similar strategy could be developed for the target molecule, potentially starting from a diol precursor. Such an approach would significantly reduce the number of steps, work-ups, and purifications, leading to a more time- and cost-effective synthesis.

Conceptual One-Pot Synthesis precursor Hypothetical Diol Precursor product 2,5-Dioxa-8-azaspiro[3.5]nonane precursor->product One-Pot Cyclization Reagents

Caption: Conceptual one-pot synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane.

Multi-Component Reactions (MCRs)

MCRs offer another avenue for improving synthetic efficiency by combining three or more starting materials in a single reaction vessel to form a complex product. Microwave-assisted MCRs have shown particular promise in the rapid synthesis of diverse spiro heterocyclic compounds.[2][3] While a specific MCR for 2,5-Dioxa-8-azaspiro[3.5]nonane is yet to be reported, the development of such a route would represent a significant advancement in its accessibility.

Comparative Analysis with Alternative Spirocyclic Scaffolds

The choice of a molecular scaffold in drug design is a critical decision that influences a compound's biological activity and pharmacokinetic profile. 2,5-Dioxa-8-azaspiro[3.5]nonane can be benchmarked against other spirocyclic systems that serve as bioisosteric replacements for common pharmacophores.

ScaffoldParent Structure BioisostereKey Physicochemical Properties
2,5-Dioxa-8-azaspiro[3.5]nonane N/A (Unique Combination)Expected to have good solubility and metabolic stability due to the oxetane moiety. The piperidine ring allows for versatile functionalization.
2-Oxa-6-azaspiro[3.3]heptane Morpholine, PiperazineCan be considered a lengthened analogue of morpholine with potentially improved hydrophilicity, aqueous solubility, and metabolic stability.
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Pipecolic AcidIncorporation into drug molecules has been shown to increase water solubility and, in some cases, reduce toxicity compared to the parent piperidine-containing compound.[4][5]
2-Oxa-6-azaspiro[3.3]heptane: A More Compact Alternative

This scaffold, a bioisostere of morpholine and piperazine, offers a more compact spirocyclic system. Its synthesis often involves a [2+2] cycloaddition. The choice between this scaffold and 2,5-Dioxa-8-azaspiro[3.5]nonane would depend on the desired spatial arrangement of substituents and the overall size of the final molecule.

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid: A Functionalized Analogue

As a bioisostere of pipecolic acid, this scaffold has demonstrated the ability to favorably modulate the properties of drug candidates. For instance, its incorporation into the local anesthetic bupivacaine resulted in an analog with comparable activity and ADME properties but with five times lower toxicity and increased water solubility.[4][5] This highlights the potential of spiro-N,O-heterocycles to fine-tune the pharmacokinetic profile of a lead compound.

Conclusion and Future Outlook

The synthetic accessibility of 2,5-Dioxa-8-azaspiro[3.5]nonane is currently best defined by a robust, albeit linear, multi-step synthesis. This route provides a reliable means of obtaining the scaffold for initial drug discovery efforts. However, for large-scale synthesis and rapid library generation, the development of more convergent one-pot or multi-component strategies would be highly beneficial.

From a medicinal chemistry perspective, 2,5-Dioxa-8-azaspiro[3.5]nonane represents a valuable building block that combines the advantageous properties of both oxetane and piperidine rings. Its rigid, three-dimensional structure and potential for improved physicochemical properties make it an attractive scaffold for a wide range of therapeutic targets. The comparative analysis with other spirocyclic systems underscores the importance of scaffold selection in multiparameter optimization. As synthetic methodologies continue to evolve, the accessibility and, consequently, the application of novel spirocycles like 2,5-Dioxa-8-azaspiro[3.5]nonane in drug discovery are set to expand, paving the way for the development of next-generation therapeutics.

References

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. . Accessed January 18, 2026.
  • RSC Publishing. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]. Accessed January 18, 2026.

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]. Accessed January 18, 2026.

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]. Accessed January 18, 2026.

  • PubChem. 2,5-Dioxa-8-azaspiro[3.5]nonane. [Link]. Accessed January 18, 2026.

  • ResearchGate. One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. [Link]. Accessed January 18, 2026.

  • MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link]. Accessed January 18, 2026.

  • PMC. One-pot three-component synthesis of azaspirononatriene derivatives. [Link]. Accessed January 18, 2026.

  • PubMed. Synthesis of O-Heterocycle Spiro-Fused Cyclopentaquinolinones and Cyclopentaindenes through Visible Light-Induced Radical Cyclization Reactions. [Link]. Accessed January 18, 2026.

  • RSC Publishing. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]. Accessed January 18, 2026.

  • PMC. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. [Link]. Accessed January 18, 2026.

  • ResearchGate. Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. [Link]. Accessed January 18, 2026.

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]. Accessed January 18, 2026.

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]-. [Link]. Accessed January 18, 2026.

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Comparative

A Senior Application Scientist's Guide to the Validation of Computational Models for Predicting Properties of 2,5-Dioxa-8-azaspiro[3.5]nonane

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Spirocyclic Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular architectu...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can access new chemical space and improve drug-like properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly valuable scaffold.[1] Their rigid, three-dimensional nature provides a fixed orientation for substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The 2,5-Dioxa-8-azaspiro[3.5]nonane core is of particular interest, incorporating features like an oxetane ring—a known bioisostere for carbonyl groups that can improve physicochemical properties—and a piperidine moiety, a common feature in many successful drugs.[1]

Predicting the properties of such molecules through computational models offers a powerful way to accelerate the drug discovery process, saving significant time and resources.[3][4][5] However, the adage "trust, but verify" is paramount. The predictive power of any in silico model is only as robust as its validation against rigorous experimental data.[3][6] This guide provides a comprehensive framework for validating computational models for 2,5-Dioxa-8-azaspiro[3.5]nonane, blending theoretical principles with practical, field-proven experimental protocols.

Part 1: The Spectrum of Computational Models

The choice of a computational model is a critical decision, governed by a trade-off between computational cost and predictive accuracy. For a molecule like 2,5-Dioxa-8-azaspiro[3.5]nonane, several classes of models are applicable.

  • Molecular Mechanics (MM): These models use classical physics-based force fields (e.g., MMFF94, UFF) to estimate molecular energy and geometry.

    • Expertise & Experience: MM methods are exceptionally fast, making them the workhorse for conformational analysis of flexible molecules. For a spirocycle, which has a constrained but still flexible piperidine ring, running a comprehensive conformational search with MM is an essential first step to identify low-energy conformers before applying more demanding methods.

  • Semi-Empirical Methods: These are quantum mechanical methods (e.g., PM7, AM1) that use parameters derived from experimental data to simplify calculations.

    • Expertise & Experience: They offer a middle ground, providing faster electronic property calculations than ab initio methods. They are useful for a quick, preliminary assessment of properties like orbital energies or partial charges across a large number of conformers.

  • Density Functional Theory (DFT): A widely used quantum mechanical method that calculates the electronic structure of a molecule (e.g., using functionals like B3LYP with basis sets like 6-31G*).[4][5][7]

    • Expertise & Experience: DFT is the gold standard for accurately predicting a wide range of properties, including geometries, reaction energies, and spectroscopic data (NMR, IR).[4] Its accuracy is crucial for validating subtle electronic effects imparted by the oxetane and amine functionalities.

  • Quantitative Structure-Activity Relationship (QSAR): These are ligand-based statistical models that correlate molecular descriptors (e.g., logP, molecular weight) with a specific biological activity or property.[8][9]

    • Expertise & Experience: While powerful for screening large libraries, QSAR models are highly dependent on the quality and domain of the training data.[8][9] A model trained on simple acyclic amines may not be applicable to a complex spirocyclic system. Validation is not just a recommendation here; it is a strict requirement to define the model's applicability domain.

Part 2: The Validation Workflow: An Iterative Process

The validation of a computational model is not a linear path but a cyclical process of prediction, experimentation, and refinement. This workflow ensures that the computational tools are genuinely reflective of real-world chemistry.

G cluster_val Validation & Refinement Model 1. Model Selection (e.g., DFT, MM) Predict 2. In Silico Prediction (Properties: pKa, logP, NMR) Model->Predict Compare 5. Data Comparison (Predicted vs. Experimental) Predict->Compare Synth 3. Synthesis & Purification Measure 4. Experimental Measurement Synth->Measure Verified compound Measure->Compare Refine 6. Model Refinement (Adjust methods, basis sets, etc.) Compare->Refine Analyze deviation Refine->Model Iterate

Caption: Iterative workflow for computational model validation.

Part 3: Experimental Protocols for Ground-Truthing

The foundation of any validation effort is high-quality experimental data derived from a well-characterized compound.

Protocol 1: Synthesis and Characterization of 2,5-Dioxa-8-azaspiro[3.5]nonane
  • Trustworthiness: This protocol is adapted from established synthesis routes and incorporates rigorous purification and analytical steps.[10] This ensures that the material used for property measurement is unequivocally the target compound, free from impurities that could confound results.

  • Step 1: N-Benzylation of 3-(aminomethyl)oxetan-3-ol: React 3-(aminomethyl)oxetan-3-ol with benzyl bromide in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane (DCM) to yield 3-((benzylamino)methyl)oxetan-3-ol.

  • Step 2: Chloroacetylation: The product from Step 1 is reacted with chloroacetyl chloride in DCM with triethylamine to yield N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide.

  • Step 3: Intramolecular Cyclization: The chloroacetamide derivative undergoes self-cyclization in the presence of a strong base like sodium hydride in an inert solvent like tetrahydrofuran (THF) to form the spiro-lactam: 8-benzyl-8-azaspiro[3.5]nonane-2,5-dione.

  • Step 4: Reduction of Lactam: The lactam is reduced using a powerful reducing agent such as lithium aluminum hydride (LAH) in THF to yield 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane.

  • Step 5: Deprotection: The benzyl protecting group is removed via catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere to yield the final product, 2,5-Dioxa-8-azaspiro[3.5]nonane.

  • Purification & Characterization:

    • Purify the final product using column chromatography or distillation.

    • ¹H and ¹³C NMR: Confirm the structure by comparing the experimental spectra with predicted spectra. The presence of characteristic shifts for the oxetane and piperidine rings is essential.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound.[11]

    • Purity Analysis (HPLC/GC): Ensure purity is >95% to avoid interference in subsequent property measurements.

Protocol 2: Measurement of Key Physicochemical Properties
  • Expertise & Experience: The choice of method for property measurement is critical. For instance, while the shake-flask method for logP is traditional, it can be prone to errors for very lipophilic or hydrophilic compounds. The HPLC method offers higher throughput and reproducibility.

  • pKa Determination (Potentiometric Titration):

    • Dissolve a precise amount of the compound in a methanol/water solution.

    • Titrate the solution with a standardized solution of HCl.

    • Record the pH at incremental additions of the titrant using a calibrated pH meter.

    • The pKa is determined from the half-equivalence point on the titration curve. This provides a direct measure of the basicity of the secondary amine, a key determinant of its behavior in biological systems.

  • logP Determination (Reverse-Phase HPLC):

    • Prepare a series of standard compounds with known logP values.

    • Run the standards and the test compound on a C18 reverse-phase HPLC column using an isocratic mobile phase (e.g., methanol/water).

    • Record the retention time (t_R) for each compound.

    • Calculate the capacity factor k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • A calibration curve is generated by plotting log(k') versus the known logP values of the standards. The logP of 2,5-Dioxa-8-azaspiro[3.5]nonane is then interpolated from its measured log(k').

Part 4: Comparative Analysis: Bridging the Gap

Once experimental data is obtained, it can be systematically compared against the values predicted by various computational models. The table below provides an illustrative comparison.

PropertyExperimental ValueModel A: MMFF94 (Conformational Search)Model B: PM7 (Semi-Empirical)Model C: DFT (B3LYP/6-31G*)Model D: XlogP3-AA (Algorithm)
pKa (Piperidine N)9.2 ± 0.1Not Applicable8.59.0Not Applicable
logP -0.9 ± 0.05Not Applicable-0.5-0.8-1.1[11]
¹³C NMR Shift (Spiro C) 95.3 ppmNot Applicable101.2 ppm96.1 ppmNot Applicable
Relative CPU Time N/A1x (Fastest)~50x~1000x (Slowest)< 1x

Analysis of Illustrative Data:

  • DFT (Model C): As expected, the DFT calculations provide the closest predictions for both electronic (pKa) and structural (NMR shift) properties, demonstrating its higher accuracy for these parameters.[4]

  • XlogP3-AA (Model D): This atom-contribution-based algorithm provides a rapid and reasonable estimate of logP, making it suitable for high-throughput virtual screening.[11]

  • PM7 (Model B): The semi-empirical method offers a qualitative agreement but shows notable deviation, highlighting its role as a preliminary tool rather than a final validation method.

  • Causality: The superior performance of DFT stems from its more rigorous, first-principles approach to solving the electronic structure, which better captures the complex interplay of inductive effects from the oxygen atoms and the geometry of the spirocyclic system.[5][7]

Conclusion and Best Practices

The validation of computational models is an indispensable component of modern drug discovery.[3][12] For a unique scaffold like 2,5-Dioxa-8-azaspiro[3.5]nonane, relying on unvalidated predictions is a significant risk.

Key Recommendations for Researchers:

  • No Single Model Fits All: Use a tiered approach. Start with fast MM methods for conformational sampling, followed by DFT for accurate single-point energy and property calculations on the most stable conformers.

  • Experimental Data is Non-Negotiable: Always validate your chosen computational setup against high-quality experimental data for the core scaffold or a closely related analog before applying it to screen a large virtual library.

  • Understand the Applicability Domain: Be cautious when extrapolating predictions. A model validated for this specific spirocycle may not be accurate for a different spirocyclic system or even for derivatives with bulky or electronically demanding substituents.

  • Embrace the Iterative Process: Discrepancies between prediction and experiment are not failures; they are learning opportunities to refine the computational model, leading to more robust and reliable predictive power in future applications.

By integrating the rigorous computational and experimental workflows outlined in this guide, researchers can harness the full potential of in silico methods with confidence, accelerating the journey from molecular concept to life-changing therapeutics.

References

  • BenchChem. (n.d.). Bridging the Gap: A Guide to Cross-Validating Experimental Results with Computational Models in Drug Discovery.
  • Glicksberg, B. S., et al. (n.d.). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository.
  • Kandakatla, N., & Ramakrishnan, V. (2016). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry.
  • SpiroChem. (n.d.). Computational Chemistry.
  • Karim, M. R., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds.
  • Vogt, M. (2020). How to Lie With Computational Predictive Models in Drug Discovery. DrugDiscovery.NET.
  • Abreu, A. G., et al. (2020). Spiro-Carbon: A Metallic Carbon Allotrope Predicted from First Principles Calculations. ChemPhysChem.
  • Davson, E. (2025). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Modern Chem Appl.
  • PubChem. (n.d.). 9-(2-Methylpropyl)-2,5-dioxa-8-azaspiro[3.5]nonane.
  • Smolecule. (n.d.). 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane.
  • Mahmoud, A. R. (2025). Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate.
  • PubChemLite. (n.d.). 2,5-dioxa-8-azaspiro[3.5]nonane.
  • PubChem. (n.d.). 2,5-Dioxa-8-azaspiro[3.5]nonane.
  • Roy, K., & Roy, P. P. (n.d.). On Two Novel Parameters for Validation of Predictive QSAR Models. MDPI.
  • BenchChem. (n.d.). 2,5-Dioxaspiro[3.5]nonan-8-ol.

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